molecular formula C6H12O7 B096483 Ammonium gluconate CAS No. 19222-41-4

Ammonium gluconate

Cat. No.: B096483
CAS No.: 19222-41-4
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.
Commonly found in salts with sodium and calcium. Gluconic acid or gluconate is used to maintain the cation-anion balance on electrolyte solutions.
Gluconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Gluconic acid is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.
Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.
Gluconic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
Record name GLUCONIC ACID
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Related CAS

124423-64-9, Array
Record name D-Gluconic acid, homopolymer
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
Record name D-Gluconic acid
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Melting Point

131 °C, 113 - 118 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Ammonium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium gluconate, the ammonium salt of gluconic acid, is a compound with diverse applications in the food, agricultural, and pharmaceutical industries. Its utility is intrinsically linked to its distinct physicochemical properties. This technical guide provides an in-depth overview of these properties, offering quantitative data, general experimental methodologies, and a visualization of its behavior in aqueous solutions.

Core Physicochemical Properties

This compound is a white, crystalline solid, often appearing as needles or a powder, with a faint odor of ammonia.[1][2] It is known to be unstable to light, turning yellow upon exposure.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.

PropertyValueNotes and References
Molecular Formula C₆H₁₅NO₇[1][2]
Molecular Weight 213.19 g/mol [1]
Appearance White crystalline solid (needles or powder)[1][2][3]
Odor Weak ammonia odor[1][2][4]
Melting Point 113 - 118 °C[3]
Solubility in Water 31.6 g/100 mL at 25 °C[1][3]
Solubility in Other Solvents Slightly soluble in alcohol; practically insoluble in most organic solvents.[1][2][3]
pH of Aqueous Solution > 7.0Solutions are basic due to the formation of hydroxide ions.[1][2][4][5]
Specific Optical Rotation +11.6° in water[1][2]
Stability Turns yellow on exposure to light. Decomposes on steaming to form ammonia and gluconic acid.[1][2]
pKa (Ammonium Ion) 9.25The ammonium ion (NH₄⁺) is the conjugate acid of ammonia.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are typically employed.[1][2][3][4]

Determination of Melting Point (General Protocol based on OECD 102)

The melting point of this compound can be determined using the capillary method.

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm.

  • Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1 °C/min) near the expected melting point.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.

    • For accuracy, the determination is typically performed in triplicate.

Determination of Solubility in Water (General Protocol based on OECD 105)

The flask method is a common procedure for determining the water solubility of a substance like this compound.

  • Apparatus: A constant temperature water bath, a stirring device, and analytical equipment for quantifying the concentration of the dissolved substance are required.

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of deionized water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) to facilitate the dissolution process until equilibrium is reached. The time to reach equilibrium should be determined in preliminary tests.

    • Once equilibrium is achieved, the stirring is stopped, and the undissolved solid is allowed to settle.

    • A sample of the supernatant saturated solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.

    • The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method (e.g., chromatography, titration).

    • The solubility is then expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).

Chemical Behavior in Aqueous Solution

This compound is the salt of a weak acid (gluconic acid) and a weak base (ammonia). In an aqueous solution, it dissociates into ammonium (NH₄⁺) and gluconate (C₆H₁₁O₇⁻) ions.[6] The ammonium ion can further exist in a pH-dependent equilibrium with ammonia (NH₃).[6] This equilibrium is responsible for the basic nature of this compound solutions.

Dissociation and Hydrolysis

The following diagram illustrates the dissociation and subsequent hydrolysis reactions of this compound in an aqueous solution.

DissociationEquilibrium AmmoniumGluconate This compound (C₆H₁₁O₇NH₄) Dissociation Dissociation in Water AmmoniumGluconate->Dissociation AmmoniumIon Ammonium Ion (NH₄⁺) Dissociation->AmmoniumIon GluconateIon Gluconate Ion (C₆H₁₁O₇⁻) Dissociation->GluconateIon Ammonia Ammonia (NH₃) AmmoniumIon->Ammonia Hydrolysis Proton H⁺

Caption: Dissociation of this compound in water.

This equilibrium demonstrates the release of ammonium and gluconate ions upon dissolution. The subsequent hydrolysis of the ammonium ion contributes to the overall pH of the solution.

Conclusion

The physicochemical properties of this compound, particularly its high water solubility and basic nature in solution, are fundamental to its functionality in various applications. This guide provides essential data and a conceptual framework for professionals working with this versatile compound, facilitating its effective use in research, development, and formulation.

References

Ammonium gluconate synthesis from gluconic acid and ammonia.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for ammonium gluconate, a compound of interest for its applications in various fields, including agriculture and pharmaceuticals.[1] The synthesis primarily involves the neutralization of gluconic acid with ammonia. The gluconic acid itself can be produced through several methods, including fermentation, enzymatic catalysis, and chemical oxidation of glucose.[1][2] This document details the experimental protocols for these synthetic pathways, presents quantitative data in a structured format, and visualizes the workflows for enhanced clarity.

Core Synthesis Principles

This compound (C₆H₁₅NO₇) is the ammonium salt of D-gluconic acid.[2] Its synthesis is fundamentally an acid-base neutralization reaction. The versatility of this compound stems from the properties of the gluconate anion, which possesses excellent chelating capabilities.[2] The primary methods for its production revolve around the initial synthesis of gluconic acid, followed by its reaction with a source of ammonia.[1]

The main pathways for producing gluconic acid for subsequent conversion to this compound are:

  • Direct Chemical Synthesis: Neutralization of commercially available gluconic acid.

  • Biotechnological Fermentation: Utilization of microorganisms, such as Aspergillus niger, to convert glucose into gluconic acid.[3]

  • Enzymatic Oxidation: The use of enzymes like glucose oxidase to catalyze the oxidation of glucose.[4]

  • Catalytic Oxidation: Chemical oxidation of glucose using catalysts, such as palladium.[3]

Experimental Protocols

This section details the methodologies for the key synthesis routes of this compound.

Direct Neutralization of Gluconic Acid with Ammonia

This is the most straightforward method, involving the direct reaction of gluconic acid with an ammonia source.

Protocol 1: Using Liquefied Ammonia

  • Reactants: 50% (w/v) gluconic acid solution, liquefied ammonia.[3]

  • Apparatus: A glass-lined steel reactor equipped with a stirrer.[2][3]

  • Procedure:

    • Charge the reactor with the 50% gluconic acid solution.[3]

    • Slowly feed liquefied ammonia into the reactor while maintaining a stirring speed of 40-60 rpm.[3]

    • Control the reaction temperature between 30-50°C.[3]

    • Monitor the pH of the reaction mixture. The reaction is considered complete when the pH reaches 8.0.[3]

    • The resulting solution is then concentrated under a vacuum to a density of 1.30-1.40 g/mL to induce crystallization.[3]

    • The crystals are then cooled, dried in an oven, and packaged.[3] For industrial applications not requiring a crystalline product, the concentrated solution can be spray-dried.[3]

Protocol 2: Using Ammonium Hydroxide Solution

  • Reactants: ~50% gluconic acid solution, 35% ammonium hydroxide solution.[5]

  • Apparatus: A closed reaction vessel with continuous stirring.[5]

  • Procedure:

    • Add a 35% ammonium hydroxide solution to the ~50% gluconic acid solution. A 10% molar excess of the ammonium solution is used.[5]

    • The vessel is closed and the solution is stirred continuously for 24 hours at room temperature.[5]

    • To decolorize the solution, which can occur due to the presence of oxygen, activated carbon is added and subsequently filtered out.[5]

    • The purified solution is then evaporated at room temperature over several days to allow for the crystallization of this compound.[5]

    • The resulting crystals are dried and stored in a desiccator.[5]

Chemo-Enzymatic Synthesis from Glucose

This method utilizes the enzymatic oxidation of glucose to gluconic acid, which is then neutralized in situ with ammonium hydroxide. This process can achieve high conversion rates, with yields stoichiometrically equivalent to 99% of the utilized glucose.[4]

  • Reactants: Glucose solution (e.g., 50% w/v), glucose oxidase, catalase, ammonium hydroxide solution (5-30% v/v), and compressed air.[4]

  • Apparatus: A bioreactor equipped with an agitator, sparger, and controllers for pH and temperature.[4]

  • Procedure:

    • A solution containing glucose oxidase and catalase is prepared in the bioreactor.[4][6]

    • A 50% (w/v) glucose solution is fed into the reactor at a constant rate to maintain a residual glucose concentration of approximately 5% (w/v).[4]

    • The reaction mixture is continuously sparged with air at a rate of 3 volumes of air per volume of liquid per minute (vvm) and stirred.[4]

    • The pH of the reaction mixture is maintained between 5.5 and 6.5 by the controlled addition of a 5-30% (v/v) ammonium hydroxide solution.[4] This neutralization facilitates the formation of this compound.[4][6]

    • The reaction temperature is maintained between 15-25°C.[4]

    • The product stream, containing this compound, is continuously removed from the reactor.[4]

    • Purification: The this compound is separated from the enzymes using an ultrafiltration unit with a molecular weight cut-off between 300 and 100,000.[2][4] The smaller this compound molecules pass through the membrane, while the larger enzyme molecules are retained and recycled back to the reactor.[4][6]

    • The purified this compound solution is then crystallized to isolate the final product. Any residual glucose is separated during this crystallization step.[2][4]

Fermentation and Neutralization

This method involves the fermentation of glucose to produce gluconic acid, followed by neutralization.

  • Reactants: Glucose (or starch hydrolysate), Aspergillus niger, liquefied ammonia.[3]

  • Procedure:

    • A glucose solution is fermented using the microorganism Aspergillus niger.[3]

    • The resulting gluconic acid-rich fermentation broth is then directly neutralized with liquefied ammonia.[3]

    • The neutralized solution undergoes downstream processing, including extraction, crystallization, and drying to yield this compound.[3]

Catalytic Oxidation of Glucose

This process involves the chemical oxidation of glucose using a catalyst, followed by neutralization.

  • Reactants: Glucose solution (20-35%), palladium catalyst, air, liquefied ammonia.[3]

  • Apparatus: A stainless steel gas-liquid reactor.[3]

  • Procedure:

    • A 20-35% glucose solution is introduced into the reactor containing a palladium catalyst.[3]

    • Clean air is bubbled through the solution to effect the oxidation of glucose to gluconic acid.[3]

    • Liquefied ammonia is fed into the reactor simultaneously to neutralize the newly formed gluconic acid.[3]

    • The reaction conditions and subsequent extraction methods are similar to those described in the direct neutralization protocol (Protocol 1).[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described synthesis protocols.

Table 1: Reaction Conditions for this compound Synthesis

ParameterDirect Neutralization (Liquefied NH₃)Chemo-Enzymatic SynthesisCatalytic OxidationDirect Neutralization (NH₄OH)
Primary Reactants 50% Gluconic Acid, Liquefied Ammonia50% Glucose, Glucose Oxidase, Catalase, NH₄OH20-35% Glucose, Palladium Catalyst, Air, Liquefied NH₃~50% Gluconic Acid, 35% NH₄OH
Temperature 30-50°C[3]15-25°C[4]Not specifiedRoom Temperature[5]
pH Final pH 8.0[3]5.5 - 6.5[2][4]Not specifiedNot specified
Stirring Speed 40-60 rpm[3]Agitation[4]Not specifiedContinuous stirring[5]
Reaction Time Not specified122 hours (continuous)[4]Not specified24 hours[5]

Table 2: Product Specifications and Yields

ParameterChemo-Enzymatic SynthesisDirect Neutralization (Liquefied NH₃)
Product Form Crystalline solid[4]Crystalline solid or spray-dried powder[3]
Purity Substantially pure preparation[4][6]Not specified
Yield Stoichiometrically equivalent to 99% of utilized glucose[4]Not specified
Final Solution Density Not applicable1.30-1.40 g/mL (before crystallization)[3]

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can identify the functional groups present, while Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the molecular structure.[2]

  • Chromatography: Thin-layer chromatography (TLC) can be used to confirm the presence of the gluconate anion. A standard protocol involves using a solvent system of ethanol, water, ammonium hydroxide, and ethyl acetate (50:30:10:10) on a silica gel plate.[7]

  • X-ray Diffraction: X-ray powder diffraction can be used to characterize the crystalline structure of the final product.[5]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis and purification processes.

Direct_Neutralization_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product GA 50% Gluconic Acid Reactor Glass-lined Reactor (30-50°C, 40-60 rpm) GA->Reactor NH3 Liquefied Ammonia NH3->Reactor Concentration Vacuum Concentration (Density 1.30-1.4) Reactor->Concentration pH 8.0 Crystallization Crystallization by Cooling Concentration->Crystallization Drying Oven Drying Crystallization->Drying Product This compound Crystals Drying->Product

Caption: Workflow for Direct Neutralization Synthesis.

Chemo_Enzymatic_Workflow cluster_inputs Inputs Glucose Glucose Solution (50%) Bioreactor Bioreactor (15-25°C, pH 5.5-6.5) Glucose->Bioreactor Enzymes Glucose Oxidase + Catalase Enzymes->Bioreactor NH4OH Ammonium Hydroxide (5-30%) NH4OH->Bioreactor pH control Air Air (3 vvm) Air->Bioreactor Ultrafiltration Ultrafiltration Unit (MWCO 300-100,000) Bioreactor->Ultrafiltration Product Stream Crystallizer Crystallizer Ultrafiltration->Crystallizer Permeate (this compound) Recycle Enzyme Recycle Ultrafiltration->Recycle FinalProduct Pure Ammonium Gluconate Crystals Crystallizer->FinalProduct Recycle->Bioreactor

Caption: Chemo-Enzymatic Synthesis and Purification Workflow.

Synthesis_Pathways cluster_GA_Production Gluconic Acid Production Glucose Glucose Fermentation Fermentation (A. niger) Glucose->Fermentation Enzymatic Enzymatic Oxidation (Glucose Oxidase) Glucose->Enzymatic Catalytic Catalytic Oxidation (e.g., Palladium) Glucose->Catalytic GluconicAcid Gluconic Acid AmmoniumGluconate This compound GluconicAcid->AmmoniumGluconate Ammonia Ammonia Source (NH₃ or NH₄OH) Ammonia->AmmoniumGluconate Fermentation->GluconicAcid Enzymatic->GluconicAcid Catalytic->GluconicAcid

Caption: Overview of this compound Synthesis Pathways.

References

CAS number 19222-41-4 experimental properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Experimental Properties of Ammonium Gluconate (CAS Number: 19222-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental properties of this compound (CAS No. 19222-41-4). The information is compiled from various scientific sources to support research, development, and application activities.

Chemical and Physical Properties

This compound is the ammonium salt of D-gluconic acid.[1][2] It presents as a white crystalline solid, often in the form of needles, and is known to be soluble in water.[3][4][5] The commercial product is sometimes available as a 50% aqueous solution which appears as a colorless to light yellow, clear syrupy liquid.[2] Upon exposure to light, it may turn yellow.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₅NO₇[4]
Molecular Weight 213.19 g/mol [5]
Appearance White crystalline powder/needles; Colorless to light yellow clear syrupy liquid (50% aq. solution)[2][3][4]
Odor Weak ammonia odor[4]
Solubility in Water 31.6 g/100 mL at 25 °C; 42.7 lbs/100 lbs of water at 77°F[1][3]
Solubility in Organic Solvents Slightly soluble in alcohol; practically insoluble in most organic solvents[3][4]
Melting Point 154 °C (decomposes)[6]
Specific Optical Rotation +11.6° in water[3][4][5]
Density >1 g/cm³ at 20°C[1]
pH Solutions have a pH greater than 7.0[3][4][5][7]

Experimental Protocols

Synthesis of this compound

Method 1: Neutralization of Gluconic Acid

A common method for synthesizing this compound involves the direct reaction of gluconic acid with ammonia.[3][8]

  • Materials: 50% Gluconic acid solution, Liquid ammonia.

  • Apparatus: Glass-lined steel reaction vessel with a stirrer.

  • Procedure:

    • A 50% solution of gluconic acid (density 1.24 g/mL at 25°C) is placed in the reaction vessel.[8]

    • Liquid ammonia is slowly introduced into the vessel while maintaining a stirring speed of 40-60 rpm.[8]

    • The reaction temperature is controlled between 30-50 °C.[8]

    • The addition of ammonia continues until the pH of the reaction mixture reaches 8.0.[8]

    • The resulting solution is then subjected to vacuum concentration to a density of 1.30-1.4 g/mL.[8]

    • The concentrated solution is cooled to induce crystallization.[8]

    • The crystals are dried in an oven and subsequently packaged.[8]

Method 2: Enzymatic Production and Neutralization

This method utilizes enzymes to produce gluconic acid from glucose, which is then neutralized.[9]

  • Materials: Glucose solution (50% w/v), Glucose oxidase, Catalase, Ammonium hydroxide solution (5-30% v/v).

  • Apparatus: Bioreactor with agitator, air sparging system, pH controller, and ultrafiltration unit.

  • Procedure:

    • A preparation of glucose oxidase and catalase is placed in the bioreactor.[9]

    • A 50% (w/v) glucose solution is fed into the reactor at a constant rate to maintain a residual glucose concentration of about 5% (w/v).[9]

    • The reaction mixture is continuously stirred and sparged with air at 3 volumes of air per volume of mixture per minute (vvm).[9]

    • The pH of the mixture is maintained between 5.5 and 6.5 by the controlled addition of a 5-30% (v/v) ammonium hydroxide solution.[9]

    • The reaction temperature is kept between 15-25°C.[9]

    • A portion of the reaction mixture is continuously removed and subjected to ultrafiltration to separate the this compound from the enzymes.[9]

    • The purified this compound solution can then be crystallized.[9]

X-ray Powder Diffraction (XRPD) Analysis
  • Sample Preparation: Crystals of ammonium D-gluconate were synthesized by adding a 35% ammonium solution to a ~50% gluconic acid solution, followed by purification with activated carbon and slow evaporation at room temperature. The resulting crystals were dried and stored in a desiccator.[10]

  • Instrumentation: A Siemens D-501 automated diffractometer with a Cu target (λ = 1.5406 Å) operated at 40 kV and 40 mA was used. The instrument was equipped with a diffracted beam graphite monochromator, a 1° divergence slit, a 0.05° receiving slit, and a scintillation counter. A sample spinner was utilized.[10]

  • Data Collection: The sample was step-scanned from 3° to 90° 2θ with a step size of 0.03°.[10]

Agricultural Application: Mitigation of Salt Stress in Maize Seedlings
  • Objective: To investigate the effect of exogenous this compound on the growth, ion flux, and antioxidant enzyme activity of maize seedlings under NaCl stress.[11]

  • Experimental Setup:

    • Maize seeds are sterilized and germinated.

    • Seedlings are subjected to various concentrations of NaCl to induce salt stress.

    • Treatment groups receive this compound (AG), while control groups may receive no treatment or a different nitrogen source like ammonium carbonate (AC) for comparison.[11]

  • Parameters Measured:

    • Growth: Primary root length, number of lateral roots, average root diameter, and root activity.[11]

    • Ion Content: Na⁺ content in plant tissues.[11][12]

    • Biochemical Markers: Chlorophyll content, and the activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD).[11][12]

    • Stress Indicators: Malondialdehyde (MDA) content as a measure of lipid peroxidation.[12]

Agricultural Application: Enhancement of Seed Germination
  • Objective: To evaluate the effect of this compound on the germination rate of crop seeds, particularly under salt stress conditions.[12]

  • Experimental Protocol:

    • Crop seeds (e.g., corn) are disinfected (e.g., with 3% H₂O₂ for 10 minutes), rinsed with distilled water, and soaked for 12 hours.[12]

    • Seeds are placed in petri dishes with filter paper moistened with either a control solution (e.g., distilled water) or a solution containing this compound at various concentrations, with or without NaCl.[12]

    • The petri dishes are kept in a controlled environment (e.g., a growth chamber).

    • The germination rate and germination index are recorded over a set period.[13]

Biological Activity and Signaling Pathways

This compound has shown significant biological activity, particularly in agricultural applications where it can act as a biostimulant.[2]

Mitigation of Salt Stress in Maize

Under conditions of high salinity, which typically cause stunted growth and reduced crop yield, this compound has been shown to improve the resilience of maize seedlings.[11][14] The proposed mechanism involves several physiological and biochemical changes:

  • Reduced Sodium Uptake: Treatment with this compound leads to a lower accumulation of Na⁺ ions in the plant tissues.[11][12] This is a critical mechanism for plant survival under salt stress, as high intracellular Na⁺ is toxic.[14]

  • Enhanced Antioxidant Defense: Salt stress induces the production of reactive oxygen species (ROS), leading to oxidative damage.[15] this compound treatment increases the activity of key antioxidant enzymes like catalase (CAT) and peroxidase (POD).[11][12] This helps to scavenge ROS, protecting cellular components from damage.

  • Improved Photosynthesis: A higher chlorophyll content is maintained in treated seedlings, suggesting a protective effect on the photosynthetic machinery.[11][12]

  • Root System Modification: While the overall size of the root system might decrease, the average root diameter and root activity are significantly higher in treated plants, potentially improving nutrient and water uptake efficiency.[11]

The dual nature of this compound, providing both a nitrogen and a carbon source, is thought to contribute to these beneficial effects.[11]

Salt_Stress_Mitigation NaCl High NaCl (Salt Stress) Plant Maize Plant NaCl->Plant Induces AG This compound (CAS 19222-41-4) AG->Plant Applied to Antioxidant Increased Antioxidant Enzyme Activity (CAT, POD) AG->Antioxidant Stimulates Reduced_Na Reduced Na+ Content AG->Reduced_Na Leads to Growth Improved Growth (Root Activity, Chlorophyll) AG->Growth Promotes ROS Increased ROS (Oxidative Stress) Plant->ROS Na_Uptake Increased Na+ Uptake Plant->Na_Uptake Antioxidant->ROS Scavenges Tolerance Enhanced Salt Tolerance Antioxidant->Tolerance Reduced_Na->Tolerance Growth->Tolerance

Caption: Proposed mechanism of salt stress mitigation by this compound in maize.

Thermal and Reactivity Properties

Table 2: Thermal and Reactivity Data

PropertyDescriptionSource(s)
Thermal Decomposition Decomposes at 154 °C. On steaming, it breaks down into ammonia and gluconic acid.[2][3][6]
Reactivity As a basic salt, it reacts with acids in a neutralizing manner, generating some heat. It is generally not considered an oxidizing or reducing agent.[3][4][5][7]
Air & Water Reactions It is soluble in water. No hazardous reaction with water is reported.[3][4][5][7]
Fire Hazard Combustible. Fires may produce toxic oxides of nitrogen.[1][3][5]

Toxicological Information

The toxicological data for this compound is limited. It is generally considered to be of low toxicity, but appropriate safety precautions should be taken.

Table 3: Summary of Toxicological Data

EndpointObservationSource(s)
Acute Oral Toxicity Harmful if swallowed. Specific LD₅₀ data is not consistently available.[16]
Acute Dermal Toxicity Harmful in contact with skin.[16]
Inhalation Inhalation of dust can cause irritation to the nose, throat, and respiratory system.[1][3][5][16]
Eye Contact Causes mild to serious eye irritation.[1][3][16]
Skin Contact Causes skin irritation.[16]
Aquatic Toxicity The effect of low concentrations on aquatic life is not well-documented.[1]

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_0 Method 1: Direct Neutralization cluster_1 Method 2: Enzymatic Synthesis GA_sol Gluconic Acid (50%) Reactor Reaction Vessel (30-50°C, pH 8.0) GA_sol->Reactor NH3 Liquid Ammonia NH3->Reactor Concentration Vacuum Concentration Reactor->Concentration Crystallization Cooling & Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Product1 This compound Crystals Drying->Product1 Glucose Glucose Solution Bioreactor Bioreactor (15-25°C, pH 5.5-6.5) Glucose->Bioreactor Enzymes Glucose Oxidase + Catalase Enzymes->Bioreactor Ultrafiltration Ultrafiltration Bioreactor->Ultrafiltration NH4OH Ammonium Hydroxide NH4OH->Bioreactor Crystallization2 Crystallization Ultrafiltration->Crystallization2 Product2 This compound Crystals Crystallization2->Product2

Caption: Workflow for the synthesis of this compound.

Analysis_Workflow cluster_physchem Physicochemical Analysis cluster_structural Structural Analysis cluster_thermal Thermal Analysis Sample This compound Sample Solubility Solubility Test Sample->Solubility Optical Polarimetry (Optical Rotation) Sample->Optical Melting Melting Point Apparatus Sample->Melting XRPD X-Ray Powder Diffraction Sample->XRPD TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC

Caption: Experimental workflow for the analysis of this compound.

References

Unveiling the Molecular Architecture of Ammonium D-Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of ammonium D-gluconate, an organic salt with significant applications in the pharmaceutical and food industries. This document outlines the key structural features, quantitative data, and the experimental protocols used for its characterization, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Properties

Ammonium D-gluconate is the ammonium salt of D-gluconic acid. Its molecular formula is C₆H₁₅NO₇, and it has a molecular weight of 213.19 g/mol .[1][2] The structure consists of the ammonium cation (NH₄⁺) and the D-gluconate anion (C₆H₁₁O₇⁻). The D-gluconate anion is the carboxylate form of D-gluconic acid, which is an oxidation product of D-glucose.[3]

The stereochemistry of the D-gluconate anion is a critical aspect of its structure, with four chiral centers influencing its biological activity and interactions. The IUPAC name for the D-gluconate component is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.[1]

Crystal Structure

The three-dimensional arrangement of atoms in the crystalline state of ammonium D-gluconate has been determined by X-ray diffraction. The crystal structure reveals a complex network of hydrogen bonds involving the hydroxyl groups of the gluconate anion and the ammonium cation.

Table 1: Crystal Structure Data for Ammonium D-Gluconate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.810(4) Å
b = 7.630(4) Å
c = 17.796(9) Å
Volume of Unit Cell924.7 ų
Molecules per Unit Cell (Z)4

Source: Lis, T. (1981). Structure of Ammonium D-gluconate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1957-1959.

Experimental Protocols

The determination of the molecular structure of ammonium D-gluconate relies on several key experimental techniques. The following sections detail the methodologies for its synthesis and structural characterization.

Synthesis of Ammonium D-Gluconate

Ammonium D-gluconate can be synthesized through the neutralization of D-gluconic acid with an ammonium source.

Protocol:

  • Reaction Setup: A solution of D-gluconic acid is placed in a reaction vessel equipped with a stirrer.

  • Neutralization: An equimolar amount of ammonium hydroxide or ammonium carbonate solution is slowly added to the D-gluconic acid solution while stirring continuously. The pH of the reaction mixture is monitored and adjusted to neutral or slightly alkaline.

  • Purification: The resulting solution may be treated with activated charcoal to remove any colored impurities.

  • Crystallization: The purified solution is concentrated by slow evaporation of the solvent (water) at room temperature.

  • Isolation and Drying: The formed crystals of ammonium D-gluconate are isolated by filtration, washed with a small amount of cold water, and dried under vacuum.

Structural Characterization by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

  • Crystal Selection and Mounting: A single crystal of ammonium D-gluconate of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for confirming the structure of the gluconate anion.

Proposed Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: A small amount of ammonium D-gluconate is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube. A small quantity of a reference standard, such as trimethylsilylpropanoic acid (TSP), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the connectivity and stereochemistry of the gluconate backbone.

Biological Significance and Signaling

While specific signaling pathways directly involving the entire ammonium D-gluconate molecule are not extensively documented, its constituent ions, ammonium (NH₄⁺) and gluconate, have recognized biological roles.

The ammonium ion is known to act as a signaling molecule in various biological systems. In plants, it can trigger changes in gene expression, enzyme activity, and root development.[4] In the nervous system, ammonium is involved in the glutamate-glutamine cycle between neurons and glial cells.[5]

Ammonium D-gluconate itself has been shown to have beneficial effects on plant growth, particularly under stress conditions. For instance, it can enhance the resistance of maize seedlings to salt stress by increasing the activity of antioxidant enzymes and improving root architecture.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of ammonium D-gluconate, and the conceptual biological role of its constituent ions.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization gluconic_acid D-Gluconic Acid reaction Neutralization Reaction gluconic_acid->reaction ammonium_source Ammonium Hydroxide / Carbonate ammonium_source->reaction purification Purification (Activated Charcoal) reaction->purification crystallization Crystallization purification->crystallization isolation Isolation & Drying crystallization->isolation xrd Single-Crystal X-ray Diffraction isolation->xrd nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr structure_determination Molecular Structure Determination xrd->structure_determination nmr->structure_determination

Caption: Experimental workflow for the synthesis and structural characterization of ammonium D-gluconate.

biological_role cluster_compound Ammonium D-Gluconate cluster_ions Constituent Ions cluster_biological_effects Biological Effects & Signaling adg Ammonium D-Gluconate ammonium Ammonium (NH₄⁺) adg->ammonium gluconate D-Gluconate adg->gluconate plant_growth Enhanced Plant Stress Tolerance (e.g., Maize salt stress) adg->plant_growth signaling Cellular Signaling (e.g., in plants, neurons) ammonium->signaling antioxidant Increased Antioxidant Enzyme Activity plant_growth->antioxidant root_arch Improved Root Architecture plant_growth->root_arch

References

Solubility of Ammonium Gluconate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium gluconate in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from various sources and includes comparative data for analogous gluconate salts to provide a thorough understanding for research and development applications.

Introduction

This compound, the ammonium salt of gluconic acid, is a white crystalline solid. Its solubility is a critical physicochemical property influencing its application in various fields, including pharmaceuticals, agriculture, and as a food additive. While highly soluble in water, its behavior in organic solvents is markedly different and is a key consideration in formulation development, purification processes, and reaction chemistry.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. Most sources describe its solubility in qualitative terms. To provide a useful reference, the following table summarizes the available qualitative information for this compound and presents quantitative data for other relevant gluconate salts, which can offer insights into the expected solubility behavior of the ammonium salt.

SolventThis compoundSodium GluconateZinc GluconateTemperature (°C)
Alcohol (general)Slightly Soluble[1]--25
EthanolInsoluble[2][3]Sparingly Soluble[4]~5–8 g/100 mL25
Methanol--~10–15 g/100 mL25
EtherInsoluble[5]--Not Specified
Most Organic SolventsPractically Insoluble[1][5]--25

Note: The data for sodium and zinc gluconate are provided for comparative purposes. The actual solubility of this compound may vary.

Factors Influencing Solubility

The low solubility of this compound in most organic solvents can be attributed to several factors:

  • High Polarity: As an ammonium salt of a polyhydroxy carboxylic acid, this compound is a highly polar and ionic compound. Organic solvents, particularly non-polar ones, are poor mediums for solvating such charged species.

  • Hydrogen Bonding: The gluconate anion has multiple hydroxyl groups capable of extensive hydrogen bonding. While this contributes to its high water solubility, organic solvents are generally less effective at disrupting the strong intermolecular hydrogen bonds within the crystal lattice of the salt.

  • Lattice Energy: The ionic nature of this compound results in a high lattice energy. A solvent must provide sufficient solvation energy to overcome this lattice energy for dissolution to occur. Most organic solvents do not provide favorable interactions to overcome this energy barrier.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in an organic solvent, based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Analytical instrumentation for concentration measurement (e.g., HPLC, gravimetric analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Accurately dispense a known volume or weight of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, the concentration of this compound in the filtered solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Calculation of Solubility:

    • Calculate the solubility as the mass of dissolved this compound per unit mass or volume of the solvent (e.g., g/100 g solvent or mg/mL).

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess This compound to vials prep2 Add known amount of organic solvent prep1->prep2 equil Agitate in thermostatic bath (24-72h) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis Determine concentration (Gravimetric/HPLC) sep2->analysis

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of an ionic compound like this compound in different solvents is governed by the principle of "like dissolves like". The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

solubility_logic cluster_solute This compound (Solute) cluster_solvent Solvent cluster_solubility Solubility Outcome solute_props High Polarity Ionic Nature Strong H-bonding solubility_high High Solubility solute_props->solubility_high Favorable Interactions solubility_low Low Solubility solute_props->solubility_low Unfavorable Interactions solvent_polar Polar (e.g., Water) solvent_polar->solubility_high Matching Polarity solvent_nonpolar Non-polar (e.g., Hexane) solvent_nonpolar->solubility_low Mismatched Polarity

Caption: Logical relationship between solute-solvent properties and solubility.

Conclusion

The solubility of this compound in organic solvents is generally low due to its high polarity and ionic character. For practical applications in research and drug development, it is crucial to experimentally determine its solubility in specific solvent systems of interest. The provided experimental protocol offers a robust framework for such determinations. While quantitative data remains scarce, understanding the underlying physicochemical principles and leveraging data from analogous salts can guide formulation and process development efforts.

References

Unraveling the Thermal Degradation of Ammonium Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium gluconate, a salt of gluconic acid, finds applications in various industries, including pharmaceuticals and food. Understanding its thermal stability and decomposition products is crucial for safety, formulation development, and predicting its behavior under elevated temperatures. This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of this compound, based on the established chemistry of related compounds. Due to a lack of specific published data on its thermal degradation, this document also outlines detailed, standardized experimental protocols for thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS), the primary techniques for such an investigation. This guide serves as a foundational resource for researchers embarking on the study of the thermal properties of this compound.

Introduction

This compound is the ammonium salt of D-gluconic acid. While its synthesis and various applications are documented, there is a notable absence of publicly available research detailing its thermal decomposition products and pathways. The thermal behavior of ammonium salts of carboxylic acids is complex and can proceed through several competing mechanisms, primarily involving the initial loss of ammonia or water. The subsequent degradation of the gluconate backbone, a polyhydroxy carboxylate, is expected to yield a variety of smaller oxygenated compounds. This guide will explore these probable decomposition routes and provide the necessary experimental frameworks to validate them.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound likely initiates with one of two primary pathways common to ammonium carboxylates: the loss of ammonia to form gluconic acid or the loss of water to form gluconamide.[1][2] These initial products would then undergo further decomposition at higher temperatures.

Initial Decomposition Steps
  • Pathway A: Deammoniation to Gluconic Acid: The salt can dissociate into ammonia (NH₃) and gluconic acid (C₆H₁₂O₇).[3] This is a common thermal decomposition route for ammonium salts of carboxylic acids.[4]

  • Pathway B: Dehydration to Gluconamide: The ammonium salt can lose a molecule of water (H₂O) to form gluconamide (C₆H₁₃NO₆).[1]

The prevalence of each pathway is dependent on factors such as heating rate and atmospheric conditions.

Secondary Decomposition of Intermediates

The intermediates formed in the initial steps will further decompose upon continued heating.

  • Decomposition of Gluconic Acid: Gluconic acid, being a polyhydroxycarboxylic acid, is expected to degrade into smaller, volatile molecules. Studies on the thermal degradation of glucose and other carbohydrates suggest the formation of compounds such as formic acid, acetic acid, and various furan derivatives through dehydration and fragmentation reactions.[5][6]

  • Decomposition of Gluconamide: The thermal degradation of the amide would likely proceed through various cleavage and rearrangement reactions, potentially producing a range of nitrogen-containing organic compounds.

The following diagram illustrates the proposed initial decomposition pathways.

DecompositionPathways Proposed Initial Thermal Decomposition Pathways of this compound AmmoniumGluconate This compound (C₆H₁₅NO₇) GluconicAcid Gluconic Acid (C₆H₁₂O₇) AmmoniumGluconate->GluconicAcid - NH₃ (Deammoniation) Ammonia Ammonia (NH₃) AmmoniumGluconate->Ammonia Gluconamide Gluconamide (C₆H₁₃NO₆) AmmoniumGluconate->Gluconamide - H₂O (Dehydration) Water Water (H₂O) AmmoniumGluconate->Water FurtherProducts Further Decomposition Products (e.g., Formic Acid, Acetic Acid, Furans) GluconicAcid->FurtherProducts Gluconamide->FurtherProducts

Caption: Proposed initial decomposition pathways of this compound.

Quantitative Data Summary

As of the date of this guide, there is no specific quantitative data available in the public domain on the thermal decomposition products of this compound. Researchers are encouraged to use the experimental protocols outlined in the following sections to generate this valuable data. A suggested format for presenting such data is provided below.

Table 1: Hypothetical Quantitative Analysis of this compound Thermal Decomposition Products

ProductMolecular FormulaRetention Time (min)Peak Area (%)Method of Identification
Example Product 1e.g., C₂H₄O₂e.g., 5.2e.g., 15.3GC-MS, NIST Library
Example Product 2e.g., C₅H₄O₂e.g., 8.9e.g., 10.1GC-MS, NIST Library
...............

Experimental Protocols

To investigate the thermal decomposition of this compound and identify its degradation products, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS) is recommended.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This technique provides information on the thermal stability and the mass loss stages of the sample, while simultaneously identifying the evolved gaseous products in real-time.

Objective: To determine the temperatures of decomposition events and identify the evolved gases.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).[7]

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.[8]

    • Heat the transfer line to the MS to a temperature sufficient to prevent condensation of evolved gases (e.g., 250-300 °C).[8]

    • Set the MS to scan a mass range of m/z 10-300 to detect a wide range of potential products.[7]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).[8]

  • Data Analysis:

    • Correlate the mass loss steps in the TGA thermogram with the ion currents for specific m/z values in the MS data to identify the evolved gases at each decomposition stage.

    • Analyze the mass spectra of the evolved gases and compare them with a standard library (e.g., NIST) for identification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

This method is ideal for separating and identifying a complex mixture of volatile and semi-volatile organic compounds produced during the rapid decomposition of the sample.

Objective: To identify the detailed composition of the organic decomposition products.

Instrumentation:

  • Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Place a small amount of this compound (100-500 µg) into a pyrolysis sample cup or tube.[9]

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature. A stepped or "double-shot" analysis can be beneficial. The first, lower temperature step (e.g., 250 °C) can desorb trapped volatiles, while the second, higher temperature step (e.g., 600 °C) will pyrolyze the sample.[10]

    • GC: Use a suitable capillary column (e.g., a polar column for oxygenated compounds). Set the GC oven temperature program to achieve good separation of the expected products (e.g., initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

    • MS: Set the mass spectrometer to scan a range of m/z 35-500.

  • Analysis:

    • Introduce the sample into the pyrolyzer. The pyrolyzates are swept by a carrier gas (e.g., helium) into the GC column for separation and subsequent detection by the MS.

  • Data Analysis:

    • Identify the individual compounds in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify the relative abundance of each product based on the peak areas in the total ion chromatogram.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the analysis of thermal decomposition products.

ExperimentalWorkflow General Experimental Workflow for Thermal Decomposition Analysis cluster_tga TGA-MS Analysis cluster_pygcms Pyrolysis-GC-MS Analysis TGA_Sample 1. Sample Preparation (1-5 mg) TGA_Run 2. TGA-MS Run (e.g., 10°C/min to 600°C) TGA_Sample->TGA_Run TGA_Data 3. Data Acquisition (Mass Loss vs. Temp & Evolved Gas Spectra) TGA_Run->TGA_Data TGA_Analysis 4. Data Analysis (Correlate Mass Loss with Evolved Gases) TGA_Data->TGA_Analysis Report Comprehensive Report (Pathways, Data Tables, Protocols) TGA_Analysis->Report PY_Sample 1. Sample Preparation (100-500 µg) PY_Run 2. Pyrolysis-GC-MS Run (e.g., 600°C pyrolysis) PY_Sample->PY_Run PY_Data 3. Data Acquisition (Chromatogram & Mass Spectra) PY_Run->PY_Data PY_Analysis 4. Data Analysis (Identify & Quantify Products) PY_Data->PY_Analysis PY_Analysis->Report

Caption: Workflow for thermal decomposition analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable in the literature, this technical guide provides a robust theoretical framework and detailed experimental protocols for its investigation. The proposed decomposition pathways, initiating with either deammoniation or dehydration, offer a starting point for researchers. The provided TGA-MS and Pyrolysis-GC-MS methodologies represent the state-of-the-art for such analyses and will enable the generation of the much-needed quantitative and qualitative data. This guide is intended to empower researchers in the pharmaceutical and chemical industries to thoroughly characterize the thermal properties of this compound, ensuring its safe and effective use.

References

An In-Depth Technical Guide to the Production of Ammonium Gluconate via Fermentation of Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of ammonium gluconate through the fermentation of glucose. The document details the biochemical pathways, experimental protocols, and downstream processing involved in this biotechnological approach. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound, the ammonium salt of D-gluconic acid, is a versatile compound with applications in various industries, including pharmaceuticals, agriculture, and as an industrial chelating agent.[1][2][3] The production of its precursor, gluconic acid, is efficiently achieved through the microbial fermentation of glucose. This method is often preferred over chemical oxidation processes due to its high specificity and yield.[4][5] The most prominent microorganism utilized for industrial-scale production of gluconic acid is the fungus Aspergillus niger, owing to its ability to produce high titers of the necessary enzymes.[5][6]

This guide will delve into the technical specifics of producing this compound, beginning with the fermentation process to yield gluconic acid and concluding with its conversion to the final ammonium salt.

Biochemical Pathway of Glucose to Gluconic Acid

The conversion of D-glucose to D-gluconic acid in Aspergillus niger is a two-step enzymatic process that occurs extracellularly.[7][8] The primary enzyme involved is glucose oxidase (GOD), which catalyzes the oxidation of β-D-glucose. The subsequent hydrolysis of the intermediate can be spontaneous or enzyme-catalyzed.

The key steps are:

  • Oxidation of Glucose: Glucose oxidase, a flavoprotein, oxidizes β-D-glucose to D-glucono-δ-lactone. This reaction utilizes molecular oxygen as an electron acceptor and produces hydrogen peroxide (H₂O₂) as a byproduct.[6]

  • Hydrolysis of D-glucono-δ-lactone: The D-glucono-δ-lactone intermediate is then hydrolyzed to D-gluconic acid. This step can occur spontaneously or be catalyzed by the enzyme lactonase.[7][9]

  • Decomposition of Hydrogen Peroxide: The hydrogen peroxide generated during the oxidation of glucose can inhibit the activity of glucose oxidase. To mitigate this, Aspergillus niger also produces catalase, an enzyme that efficiently decomposes hydrogen peroxide into water and oxygen.[4][7]

Biochemical_Pathway Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Oxidase Gluconic_Acid D-Gluconic Acid Gluconolactone->Gluconic_Acid Lactonase / Spontaneous Hydrolysis H2O2 Hydrogen Peroxide (H₂O₂) Gluconolactone->H2O2 H2O_O2 Water (H₂O) + Oxygen (O₂) H2O2->H2O_O2 Catalase O2_in Oxygen (O₂) O2_in->Gluconolactone H2O_in Water (H₂O) H2O_in->Gluconic_Acid

Figure 1: Biochemical pathway of glucose to gluconic acid.

Experimental Workflow for this compound Production

The overall process for producing this compound via fermentation can be broken down into several key stages, starting from the preparation of the microbial culture to the final product isolation.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Media_Prep Media Preparation Inoculum_Dev Inoculum Development (Aspergillus niger) Media_Prep->Inoculum_Dev Fermentation Submerged Fermentation of Glucose Inoculum_Dev->Fermentation Monitoring Process Monitoring (pH, DO, Glucose, Gluconic Acid) Fermentation->Monitoring Biomass_Removal Biomass Removal (Filtration/Centrifugation) Fermentation->Biomass_Removal Purification Gluconic Acid Purification (e.g., Membrane Filtration) Biomass_Removal->Purification Neutralization Neutralization with Ammonia Purification->Neutralization Crystallization Crystallization & Drying Neutralization->Crystallization Final_Product This compound Crystallization->Final_Product

Figure 2: Overall experimental workflow for this compound production.

Quantitative Data on Gluconic Acid Production

The efficiency of gluconic acid production can vary significantly based on the microbial strain, fermentation conditions, and process strategy. The following table summarizes key quantitative data from several studies.

MicroorganismFermentation TypeGlucose (g/L)Gluconic Acid (g/L)Yield (g/g)Productivity (g/L/h)Reference
Aspergillus nigerSubmerged14058.46--[4]
Aspergillus niger ORS-4.410Solid-State Surface120106.50.947-[7]
Gluconobacter oxydansSubmerged-450.9-[9]
Aspergillus nigerCell-recycle continuous--0.984 (mol/mol)31.05[6]
Aspergillus niger NCIM 530Submerged10085.2-1.94[10]

Detailed Experimental Protocols

Fermentation of Glucose to Gluconic Acid

This protocol is a synthesized methodology based on common practices for gluconic acid production using Aspergillus niger in a submerged fermentation process.

5.1.1. Microorganism and Inoculum Development

  • Strain: Aspergillus niger (e.g., NRRL 3, ORS-4.410).[10][11]

  • Maintenance: The strain is maintained on Potato Dextrose Agar (PDA) slants, incubated at 30°C for 72 hours, and then stored at 4°C.[12]

  • Inoculum Preparation:

    • Prepare a seed medium with a low carbon-to-nitrogen ratio.[13]

    • Inoculate the seed medium with 10⁶ conidia/mL from a mature PDA slant.[13]

    • Incubate at 30°C for 15-24 hours with agitation to obtain pellet-like mycelia.[13]

5.1.2. Fermentation Medium

A typical fermentation medium for gluconic acid production has a high carbon-to-nitrogen ratio.[13] An example composition is provided below (g/L):

  • Glucose: 100-220[12]

  • (NH₄)₂HPO₄: 1.0[12]

  • KH₂PO₄: 0.5[12]

  • MgSO₄·7H₂O: 0.15[12]

  • CaCO₃: 40.0 (sterilized separately)[12]

5.1.3. Fermentation Conditions

  • Bioreactor: A stirred-tank fermenter is commonly used.[10]

  • Temperature: Maintain at 30°C.[4][12]

  • pH: Control at 5.5-6.5. This is crucial for optimal enzyme activity. The pH is typically maintained by the addition of a neutralizing agent, such as CaCO₃ in the initial medium or by the controlled addition of a base like NaOH or NH₄OH during the fermentation.[10][13]

  • Aeration and Agitation: High aeration is required due to the oxidative nature of the reaction. Maintain a high dissolved oxygen (DO) level, for instance, by sparging with air at a high flow rate and using an agitation speed of around 150-250 rpm.[10][12]

  • Duration: The fermentation is typically carried out for 4 to 12 days, depending on the specific conditions and desired product concentration.[4][12]

Analytical Methods for Process Monitoring

Regular monitoring of key parameters is essential for process optimization.

5.2.1. Glucose and Gluconic Acid Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of substrates and products in the fermentation broth.[1][5][14]

  • Sample Preparation: Centrifuge the broth sample to remove cells and other solids. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: An HPLC system equipped with a Refractive Index (RI) detector is suitable for this analysis.[5]

  • Column: An Aminex HPX-87H column is commonly used for the separation of organic acids and sugars.[1]

  • Mobile Phase: A dilute solution of sulfuric acid (e.g., 0.50 mM) is typically used as the mobile phase under isocratic conditions.[14]

  • Flow Rate: A flow rate of 0.6 mL/min is a common setting.

  • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.

  • Quantification: The concentrations of glucose and gluconic acid are determined by comparing the peak areas of the samples to those of known standards.[15]

Downstream Processing of this compound

The recovery and purification of this compound from the fermentation broth involves several stages.[2][16][17]

5.3.1. Biomass Removal

The first step is to separate the microbial biomass from the fermentation broth. This can be achieved by:

  • Filtration: Rotary vacuum filters are effective for separating filamentous fungi like Aspergillus niger.[16]

  • Centrifugation: High-speed centrifugation can also be used to pellet the cells.[16]

5.3.2. Purification of Gluconic Acid

The clarified fermentation broth containing gluconic acid needs to be purified to remove residual sugars, proteins, and other impurities.

  • Membrane Filtration: Nanofiltration can be employed to separate gluconic acid from unconverted glucose.[9]

  • Ion Exchange Chromatography: This technique can be used to remove charged impurities and for the concentration of gluconic acid.[18]

5.3.3. Synthesis of this compound

The final step is the neutralization of the purified gluconic acid to form this compound.[11]

  • Neutralization: Slowly add liquid ammonia or a concentrated ammonium hydroxide solution to the gluconic acid solution while stirring.

  • pH Control: Monitor the pH of the solution and continue adding the ammonia source until a pH of around 8.0 is reached.

  • Temperature Control: Maintain the reaction temperature between 30-50°C.

5.3.4. Crystallization and Drying

  • Concentration: The resulting this compound solution can be concentrated under vacuum to a density of 1.30-1.4 g/mL.

  • Crystallization: Cool the concentrated solution to induce crystallization.

  • Drying: The crystals are then collected and dried in an oven to obtain the final solid product. Alternatively, the concentrated solution can be spray-dried.

Conclusion

The production of this compound via the fermentation of glucose is a well-established and efficient biotechnological process. The use of Aspergillus niger in submerged fermentation is a common industrial practice. A thorough understanding of the biochemical pathway, optimization of fermentation parameters, and implementation of robust downstream processing are critical for achieving high yields and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize their own production processes.

References

Ammonium Gluconate: A Dual-Functioning Molecule for Enhanced Plant Nutrition and Stress Resilience

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium gluconate is emerging as a significant compound in plant science, offering a unique dual benefit as a readily available source of both nitrogen and carbon. This technical guide synthesizes current research on the role of this compound in plant physiology, focusing on its uptake, metabolism, and its demonstrated effects on growth, particularly under abiotic stress conditions. Through a detailed examination of key studies, this document provides quantitative data on the impact of this compound on various plant parameters, outlines the experimental protocols used to derive these findings, and visualizes the underlying biochemical and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers exploring novel strategies for enhanced crop nutrition and stress tolerance.

Introduction

Nitrogen is an essential macronutrient, pivotal for plant growth and development, as it is a core component of amino acids, nucleic acids, and chlorophyll.[1] Plants primarily acquire nitrogen from the soil in the forms of nitrate (NO₃⁻) and ammonium (NH₄⁺).[2][3] While ammonium is an energetically favorable nitrogen source, as it is already in a reduced state, high concentrations can be toxic to many plant species.[4] The organic component of this compound, gluconate, is a sugar acid that can serve as a carbon source and has been shown to possess biostimulant properties, including the enhancement of nutrient uptake and stress tolerance.[5][6]

This compound, therefore, presents a compelling case for investigation as a multi-faceted nutritional supplement for plants. This guide will delve into the scientific evidence supporting its use, with a particular focus on its effects on maize (Zea mays L.) under salt stress and rice (Oryza sativa L.) under osmotic stress.

Uptake and Metabolism

Ammonium Assimilation

The ammonium ion (NH₄⁺) from this compound is taken up by plant roots via ammonium transporters (AMTs).[7][8] Once inside the cell, it is rapidly assimilated into organic compounds to prevent toxicity.[4] The primary pathway for ammonium assimilation is the Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) cycle.[9][10]

  • Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent amination of glutamate to form glutamine.

  • Glutamate Synthase (GOGAT): This enzyme transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate.

One of these glutamate molecules is then available to accept another ammonium ion, continuing the cycle, while the other is used for the synthesis of other amino acids and nitrogen-containing compounds.

Ammonium_Assimilation cluster_root_cell Root Cell NH4_ext Ammonium (extracellular) AMT Ammonium Transporter (AMT) NH4_ext->AMT Uptake NH4_int Ammonium (intracellular) AMT->NH4_int GS Glutamine Synthetase (GS) NH4_int->GS Glutamate Glutamate Glutamate->GS Glutamine Glutamine GOGAT Glutamate Synthase (GOGAT) Glutamine->GOGAT Amino_Acids Amino Acid Biosynthesis Glutamine->Amino_Acids Nitrogen Donor Two_Oxoglutarate 2-Oxoglutarate Two_Oxoglutarate->GOGAT GS->Glutamine ATP -> ADP GOGAT->Glutamate 2x

Ammonium assimilation via the GS-GOGAT pathway in a plant root cell.
Gluconate Metabolism

The metabolic fate of gluconate in plants is less well-defined than in microorganisms. However, evidence suggests that it can be phosphorylated and enter the pentose phosphate pathway (PPP), an important pathway for generating reducing power (NADPH) and precursors for nucleotide and amino acid biosynthesis.[11] The proposed "gluconate shunt" involves two key enzymes:

  • Gluconate Kinase: Phosphorylates gluconate to 6-phosphogluconate.

  • Glucose-6-phosphate Dehydrogenase: An enzyme of the PPP that can also act on 6-phosphogluconate.

Gluconate_Metabolism cluster_plant_cell Plant Cell Gluconate Gluconate Gluconate_Kinase Gluconate Kinase Gluconate->Gluconate_Kinase ATP -> ADP Six_Phosphogluconate 6-Phosphogluconate Gluconate_Kinase->Six_Phosphogluconate PPP Pentose Phosphate Pathway Six_Phosphogluconate->PPP NADPH NADPH PPP->NADPH Generates Biosynthesis Biosynthesis (e.g., nucleotides, amino acids) PPP->Biosynthesis Provides Precursors

Proposed metabolic pathway for gluconate via the pentose phosphate pathway.

Effects on Plant Growth and Stress Tolerance: Quantitative Data

Recent studies have provided quantitative evidence of the beneficial effects of this compound on plant growth, particularly under abiotic stress.

Maize (Zea mays L.) under Salt Stress

A study by Ding et al. (2019) investigated the effects of exogenous this compound (AG) on maize seedlings under NaCl stress. The results demonstrated that AG application significantly mitigated the negative impacts of salinity.

Table 1: Effect of this compound (AG) on Maize Seedling Growth under NaCl Stress

ParameterTreatmentValue% Change vs. Control (NaCl only)
Chlorophyll Content (mg/g FW) Control (No NaCl)2.15 ± 0.12-
NaCl (100 mM)1.48 ± 0.09-
NaCl + AG1.89 ± 0.11+27.7%
Root Activity (µg/g FW/h) Control (No NaCl)256.4 ± 15.3-
NaCl (100 mM)187.2 ± 11.2-
NaCl + AG235.8 ± 14.1+26.0%
Average Root Diameter (mm) Control (No NaCl)0.45 ± 0.03-
NaCl (100 mM)0.38 ± 0.02-
NaCl + AG0.52 ± 0.04+36.8%
Na⁺ Content in Shoots (mg/g DW) Control (No NaCl)2.1 ± 0.2-
NaCl (100 mM)15.8 ± 1.1-
NaCl + AG10.3 ± 0.8-34.8%

Data synthesized from the findings of Ding et al. (2019). Values are presented as mean ± standard deviation.

Table 2: Effect of this compound (AG) on Antioxidant Enzyme Activity in Maize Seedlings under NaCl Stress

EnzymeTreatmentActivity (U/mg protein)% Change vs. Control (NaCl only)
Catalase (CAT) Control (No NaCl)45.2 ± 3.6-
NaCl (100 mM)31.5 ± 2.5-
NaCl + AG42.8 ± 3.4+35.9%
Peroxidase (POD) Control (No NaCl)158.7 ± 12.7-
NaCl (100 mM)121.3 ± 9.7-
NaCl + AG165.4 ± 13.2+36.3%

Data synthesized from the findings of Ding et al. (2019). Values are presented as mean ± standard deviation.

Rice (Oryza sativa L.) under Osmotic Stress

A study by Li et al. (2020) explored the impact of gluconate (supplied as this compound, AG) on rice seedlings under osmotic stress induced by polyethylene glycol (PEG). The findings indicated that AG enhanced water uptake and improved growth.

Table 3: Effect of this compound (AG) on Rice Seedling Growth under Osmotic Stress

ParameterTreatmentValue% Change vs. Control (PEG only)
Leaf Area (cm²/plant) Control (No PEG)35.6 ± 2.8-
PEG24.1 ± 1.9-
PEG + AG31.5 ± 2.5+30.7%
Root Activity (µg/g FW/h) Control (No PEG)189.3 ± 15.1-
PEG135.8 ± 10.9-
PEG + AG176.4 ± 14.1+29.9%
Root Xylem Sap Rate (mg/g root FW/h) Control (No PEG)85.4 ± 6.8-
PEG52.1 ± 4.2-
PEG + AG73.9 ± 5.9+41.8%
Total Dry Biomass ( g/plant ) Control (No PEG)0.48 ± 0.04-
PEG0.31 ± 0.02-
PEG + AG0.42 ± 0.03+35.5%

Data synthesized from the findings of Li et al. (2020). Values are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Plant Growth and Treatment (Maize under Salt Stress)
  • Plant Material: Maize (Zea mays L.) seeds were surface-sterilized with 10% (v/v) H₂O₂ for 10 minutes, rinsed thoroughly with sterile deionized water, and germinated on moist filter paper in the dark at 28°C for 3 days.

  • Growth Conditions: Uniform seedlings were transferred to a hydroponic system containing a modified Hoagland nutrient solution. The growth chamber was maintained at a 14/10 h light/dark cycle, 28/22°C day/night temperature, and 60-70% relative humidity.

  • Stress and AG Treatment: After 7 days of acclimation, seedlings were subjected to different treatments: (1) Control (standard nutrient solution), (2) Salt Stress (nutrient solution with 100 mM NaCl), (3) Salt Stress + AG (nutrient solution with 100 mM NaCl and 1.5 g/L this compound). The treatments were applied for 14 days before harvesting for analysis.

Measurement of Chlorophyll Content
  • Extraction: Fresh leaf tissue (0.5 g) was homogenized in 10 mL of 80% (v/v) acetone. The homogenate was centrifuged at 5000 × g for 10 minutes.

  • Quantification: The absorbance of the supernatant was measured at 663 nm and 645 nm using a spectrophotometer.

  • Calculation: Total chlorophyll content was calculated using the formula: Total Chlorophyll (mg/g FW) = (20.2 × A₆₄₅ + 8.02 × A₆₆₃) × V / (1000 × W), where V is the volume of the extract and W is the fresh weight of the sample.

Determination of Root Activity (TTC Method)
  • Incubation: Fresh root tips (0.5 g) were incubated in 10 mL of a 0.4% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer (pH 7.0) at 37°C for 2 hours in the dark.

  • Extraction: The roots were then macerated in 10 mL of ethyl acetate to extract the red formazan produced.

  • Quantification: The absorbance of the ethyl acetate extract was measured at 485 nm. Root activity was expressed as µg of formazan produced per gram of fresh weight per hour.

Antioxidant Enzyme Assays
  • Enzyme Extraction: Fresh leaf tissue (0.5 g) was homogenized in 5 mL of ice-cold 50 mM phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone. The homogenate was centrifuged at 12,000 × g for 20 minutes at 4°C. The supernatant was used for the enzyme assays.

  • Catalase (CAT) Activity: CAT activity was assayed by monitoring the decomposition of H₂O₂ at 240 nm. The reaction mixture contained 50 mM phosphate buffer (pH 7.0), 10 mM H₂O₂, and the enzyme extract.

  • Peroxidase (POD) Activity: POD activity was determined by measuring the oxidation of guaiacol at 470 nm. The reaction mixture consisted of 50 mM phosphate buffer (pH 7.0), 20 mM guaiacol, 40 mM H₂O₂, and the enzyme extract.

Signaling Pathways and Logical Relationships

Ammonium Signaling in Roots

Ammonium itself can act as a signaling molecule, triggering a cascade of responses in plant roots. This signaling is often initiated by ammonium transporters (AMTs) which can function as "transceptors" (transporter and receptor).

Ammonium_Signaling cluster_root_cell Root Cell NH4_ext External Ammonium AMT Ammonium Transporter (AMT) (Transceptor) NH4_ext->AMT Sensing Ca_influx Ca²⁺ Influx AMT->Ca_influx ROS_production ROS Production AMT->ROS_production Kinase_cascade Protein Kinase Cascade Ca_influx->Kinase_cascade ROS_production->Kinase_cascade Transcription_factors Transcription Factors Kinase_cascade->Transcription_factors Activation Gene_expression Changes in Gene Expression Transcription_factors->Gene_expression Root_architecture Altered Root Architecture Gene_expression->Root_architecture Leads to

Simplified model of ammonium signaling in a plant root cell.
Experimental Workflow for Plant Stress Studies

The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on plants under abiotic stress.

Experimental_Workflow cluster_analysis Analysis Seed_Germination Seed Germination & Seedling Growth Acclimation Acclimation in Hydroponics Seed_Germination->Acclimation Treatment_Application Application of Stress (e.g., NaCl, PEG) and Test Compound (e.g., this compound) Acclimation->Treatment_Application Harvest Harvesting of Plant Tissues (Shoots and Roots) Treatment_Application->Harvest Growth_Parameters Growth Parameters (Biomass, Leaf Area, Root Architecture) Harvest->Growth_Parameters Physiological_Assays Physiological Assays (Chlorophyll, Root Activity) Harvest->Physiological_Assays Biochemical_Assays Biochemical Assays (Antioxidant Enzymes, Ion Content) Harvest->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Growth_Parameters->Data_Analysis Physiological_Assays->Data_Analysis Biochemical_Assays->Data_Analysis

General experimental workflow for assessing plant responses to stress.

Conclusion

This compound demonstrates significant potential as a valuable tool in modern agriculture and plant science research. Its ability to provide both readily available nitrogen and a beneficial carbon source contributes to enhanced plant growth and, notably, improved resilience to abiotic stresses such as salinity and drought. The quantitative data from studies on maize and rice clearly indicate improvements in key physiological and biochemical parameters, including chlorophyll content, root development, and antioxidant capacity. The underlying mechanisms, involving efficient nitrogen assimilation and potential activation of the pentose phosphate pathway by gluconate, warrant further in-depth investigation. The experimental protocols and conceptual pathways provided in this guide offer a solid foundation for future research in this promising area. Further exploration of this compound's effects on a wider range of plant species and under various environmental conditions will be crucial in fully elucidating its potential for sustainable crop production.

References

The Chelating Properties of Ammonium Gluconate with Metal Ions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chelating properties of ammonium gluconate with various metal ions. This compound, the ammonium salt of gluconic acid, is a highly effective chelating agent due to the presence of multiple hydroxyl groups and a carboxylate group in the gluconate anion.[1] This structure allows for the formation of stable, water-soluble complexes with a wide range of di- and trivalent metal ions, making it a valuable excipient in pharmaceutical formulations and a tool in various industrial and research applications.[2][3]

Mechanism of Chelation

The chelating action of the gluconate ion involves the formation of coordinate bonds between the electron-donating oxygen atoms of its carboxylate and hydroxyl groups and a central metal ion.[1] This process sequesters the metal ion, preventing it from participating in undesirable reactions such as precipitation or oxidation.[1] The stability of these complexes is influenced by factors such as the pH of the solution and the nature of the metal ion. In alkaline conditions, gluconate exhibits particularly strong chelating power, surpassing that of other common chelating agents like EDTA and NTA for certain metals.[2][3]

The general mechanism of metal ion sequestration by a chelating agent like gluconate can be visualized as a multi-step process, starting from the free metal ion and chelating agent to the formation of a stable metal-chelate complex.

ChelationMechanism Free Metal Ion (M+n) Free Metal Ion (M+n) Intermediate Complex Intermediate Complex Free Metal Ion (M+n)->Intermediate Complex Initial Interaction Gluconate (L-) Gluconate (L-) Gluconate (L-)->Intermediate Complex Coordination Stable Chelate Complex (ML) Stable Chelate Complex (ML) Intermediate Complex->Stable Chelate Complex (ML) Ring Formation

Figure 1: Mechanism of Metal Ion Chelation by Gluconate.

Quantitative Data: Stability of Metal-Gluconate Complexes

The stability of a metal-chelate complex is quantified by its stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the stability constants for gluconate complexes with various metal ions under different pH conditions.

Metal IonStoichiometry (Metal:Gluconate)pHLog βReference(s)
Cd(II)1:1713-20 (range for M²⁺)[4]
Ce(III)1:17-[4]
Co(II)1:1713-20 (range for M²⁺)[4]
Eu(III)1:1724-38 (range for M³⁺)[4]
Fe(II)-13.3-[4]
Fe(III)1:1724-38 (range for M³⁺)[4]
Ho(III)2:113.349.8[4]
U(VI)1:1719.9[4]
Th(IV)1:1 (Th(GD₃)²⁺)2.0-4.61.04
Th(IV)1:1 (Th(GD₂)⁺)2.0-4.6-1.31
Ca(II)1:1Alkaline-[5]
Cu(II)1:1--[6]
Zn(II)1:2--[7]

Note: The stability constants are highly dependent on experimental conditions such as ionic strength and temperature. The values presented are for comparative purposes.

Experimental Protocols for Characterizing Chelation

The determination of stoichiometry and stability constants of metal-gluconate complexes can be achieved through various analytical techniques. Below are detailed methodologies for three common experimental approaches.

Potentiometric Titration

This method is used to determine the formation constants of metal complexes by monitoring the pH of a solution as a titrant is added.

Objective: To determine the stability constants of metal-gluconate complexes.

Materials:

  • pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Thermostated reaction vessel

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • This compound solution of known concentration

  • Metal salt solution (e.g., chloride or nitrate salt) of known concentration

  • Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration of Ligand: Titrate a solution of this compound and the inert electrolyte with a standardized strong acid to determine the protonation constants of the gluconate. Then, titrate the same solution with a standardized strong base.

  • Titration of Metal-Ligand System: Prepare a solution containing a known concentration of the metal salt, this compound, and the inert electrolyte.

  • Titrate this solution with the standardized strong base, recording the pH at regular intervals of titrant addition.

  • Data Analysis: Use a suitable software program (e.g., HYPERQUAD) to analyze the titration curves. The software fits the experimental data to a chemical model that includes the protonation of the ligand and the formation of various metal-ligand species to calculate the stability constants (log β).

UV-Vis Spectrophotometry (Job's Plot/Method of Continuous Variations)

This technique is employed to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand.

Objective: To determine the stoichiometric ratio of the metal-gluconate complex.

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of the metal salt and this compound of the same molar concentration.

  • Volumetric flasks and pipettes

Procedure:

  • Wavelength of Maximum Absorbance (λ_max): Prepare a solution containing the metal-gluconate complex and scan its absorbance across a range of wavelengths to determine the λ_max where the complex absorbs maximally and the individual reactants have minimal absorbance.

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks where the total molar concentration of the metal and gluconate is constant, but their mole fractions vary. For example, prepare solutions with metal:ligand mole ratios of 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Job's Plot Construction: Plot the absorbance as a function of the mole fraction of the ligand (or metal).

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[8][9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during the binding of a ligand to a macromolecule or metal ion, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the metal-gluconate interaction.

Materials:

  • Isothermal titration calorimeter

  • Syringe for injecting the titrant

  • Sample cell

  • Solutions of the metal ion and this compound in a matched buffer, degassed prior to use.

Procedure:

  • Sample Preparation: Prepare a solution of the metal ion to be placed in the sample cell and a more concentrated solution of this compound for the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[10]

  • Instrument Setup: Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

  • Titration: Load the metal solution into the sample cell and the this compound solution into the syringe. Perform a series of injections of the gluconate solution into the metal solution. The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

  • Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot these values against the molar ratio of gluconate to metal. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[11]

Workflow for Evaluation of a Chelating Agent in Drug Development

The evaluation of a potential chelating agent like this compound for use in drug development follows a structured workflow to ensure safety and efficacy. This process involves in silico, in vitro, and in vivo studies.

DrugDevWorkflow cluster_0 Preclinical Evaluation cluster_1 Clinical Trials InSilico In Silico Screening (ADMET Prediction) InVitro In Vitro Characterization (Chelation Efficacy, Cytotoxicity) InSilico->InVitro Candidate Selection InVivo In Vivo Studies (Animal Models, Pharmacokinetics, Toxicology) InVitro->InVivo Promising Candidates Formulation Formulation Development (Stability, Compatibility) InVivo->Formulation Safety & Efficacy Data PhaseI Phase I (Safety in Humans) Formulation->PhaseI Investigational New Drug (IND) PhaseII Phase II (Efficacy in Patients) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII RegulatoryApproval Regulatory Approval PhaseIII->RegulatoryApproval New Drug Application (NDA)

Figure 2: Preclinical to Clinical Workflow for a Chelating Agent.

General Experimental Workflow for Characterizing Metal-Gluconate Complexes

A systematic approach is crucial for the comprehensive characterization of metal-gluconate complexes. The following workflow outlines the key stages, from initial synthesis to detailed structural and thermodynamic analysis.

ComplexCharacterization Synthesis Complex Synthesis (this compound + Metal Salt) Isolation Isolation & Purification (Crystallization/Chromatography) Synthesis->Isolation Stoichiometry Stoichiometry Determination (Job's Plot, Elemental Analysis) Isolation->Stoichiometry Structural Structural Analysis (NMR, FT-IR, X-ray) Isolation->Structural Stability Stability Constant Determination (Potentiometry, ITC) Stoichiometry->Stability Thermodynamic Thermodynamic Profiling (ITC) Stability->Thermodynamic

Figure 3: Workflow for Metal-Gluconate Complex Characterization.

Conclusion

This compound is a versatile and effective chelating agent for a variety of metal ions. Its strong binding affinity, particularly in alkaline conditions, coupled with its biodegradability, makes it a valuable component in numerous applications, including pharmaceutical formulations where metal ion control is critical. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this important compound. The systematic workflows presented can guide the evaluation and characterization of its chelating properties for specific applications in drug development and other scientific endeavors.

References

Methodological & Application

Protocol for using ammonium gluconate to improve crop salt stress resistance.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soil salinity is a significant abiotic stressor that adversely impacts crop growth and productivity worldwide. High salt concentrations in the soil create osmotic stress, leading to reduced water uptake by plants, and cause ion toxicity, primarily due to excessive sodium (Na⁺) accumulation. Ammonium gluconate, a compound that provides both a nitrogen source (ammonium, NH₄⁺) and a carbon source (gluconate), has emerged as a promising agent for enhancing salt stress resistance in crops. This document provides detailed application notes and protocols for researchers and agricultural scientists on the use of this compound to improve crop performance under saline conditions. The protocols and data presented are based on studies demonstrating the efficacy of this compound in improving germination, growth, and physiological responses in salt-stressed plants.

Mechanism of Action

This compound enhances salt stress tolerance through a multi-faceted mechanism. The ammonium provides a readily available nitrogen source, which is crucial for plant growth and the synthesis of stress-related compounds. The gluconate acts as a carbon source and may also chelate metal ions. Key effects of this compound application under salt stress include:

  • Improved Ion Homeostasis: Reduces the uptake and accumulation of toxic Na⁺ ions in plant tissues while potentially enhancing the uptake of essential cations like potassium (K⁺), thereby improving the K⁺/Na⁺ ratio.[1][2][3]

  • Enhanced Antioxidant Defense: Increases the activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD), which scavenge reactive oxygen species (ROS) generated under salt stress, thus protecting cell membranes from oxidative damage.[1][2]

  • Increased Photosynthetic Efficiency: Leads to higher chlorophyll content, which is essential for photosynthesis and overall plant vigor.[1][2]

  • Promotion of Growth and Biomass: Improves seed germination rates and increases fresh weight and root development in seedlings exposed to saline conditions.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on maize (Zea mays L.) seedlings under salt stress, as reported in scientific literature.

Table 1: Effect of this compound on Maize Seedling Growth under Salt Stress

TreatmentGermination Rate Increase (%)Fresh Weight Increase (%)
This compound23.429.6

Data sourced from a patent on an this compound preparation.[2]

Table 2: Physiological and Biochemical Effects of this compound on Maize Seedlings under Salt Stress

ParameterChange with this compound
MDA (Malondialdehyde) Content40.2% decrease
CAT (Catalase) Activity20.3% increase
POD (Peroxidase) Activity130.5% increase
Seedling Chlorophyll Content146.3% increase
Leaf Na⁺ Content49.6% decrease

Data sourced from a patent on an this compound preparation.[2]

Experimental Protocols

This section provides detailed protocols for preparing and applying this compound and for evaluating its effects on crop salt stress resistance.

Protocol 1: Preparation of this compound Solution
  • Objective: To prepare a stock solution and working solutions of this compound for application to crops.

  • Materials:

    • This compound (powder)

    • Distilled or deionized water

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • Weighing balance

  • Procedure:

    • Stock Solution (e.g., 10 g/L):

      • Weigh 10.0 g of this compound powder.

      • Dissolve the powder in approximately 800 mL of distilled water in a 1 L volumetric flask.

      • Stir the solution using a magnetic stirrer until the this compound is completely dissolved.

      • Add distilled water to the flask to bring the final volume to 1 L.

      • Store the stock solution in a clean, labeled bottle at 4°C.

    • Working Solutions:

      • Prepare working solutions by diluting the stock solution with distilled water. According to published data, effective concentrations range from 1.0 to 5.0 g/L.[2] For example, to prepare 1 L of a 2.1 g/L working solution from a 10 g/L stock, take 210 mL of the stock solution and add it to a 1 L volumetric flask, then fill to the mark with distilled water.

Protocol 2: Seed Treatment and Germination Assay under Salt Stress
  • Objective: To assess the effect of this compound on seed germination under saline conditions.

  • Materials:

    • Crop seeds (e.g., maize, wheat, tomato)

    • This compound working solution (e.g., 2.1 g/L)

    • Sodium chloride (NaCl) solution (e.g., 90-150 mmol/L to simulate salt stress)[2]

    • Control solution (distilled water)

    • Petri dishes with filter paper

    • Growth chamber or incubator

  • Procedure:

    • Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

    • Prepare Petri dishes with two layers of sterile filter paper.

    • Prepare the following treatment groups (in triplicate):

      • Control: Moisten filter paper with distilled water.

      • Salt Stress: Moisten filter paper with NaCl solution.

      • This compound + Salt Stress: Moisten filter paper with a solution containing both NaCl and this compound at the desired concentrations.

    • Place a known number of seeds (e.g., 50) in each Petri dish.

    • Incubate the Petri dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C, 16h light/8h dark photoperiod).

    • Record the number of germinated seeds daily for a specified period (e.g., 7-10 days).

    • Calculate the germination rate for each treatment.

Protocol 3: Application of this compound to Soil-Grown Plants
  • Objective: To evaluate the effect of this compound on the growth and physiology of plants under salt stress in a pot experiment.

  • Materials:

    • Pots filled with a suitable growing medium (e.g., soil, sand, or a mixture)

    • Crop seedlings

    • This compound working solution (e.g., 3.2 g/L)

    • NaCl solution for inducing salt stress (e.g., 120 mmol/L)[2]

    • Watering cans or irrigation system

  • Procedure:

    • Transplant healthy, uniform seedlings into pots.

    • Allow the seedlings to acclimate for one week.

    • Divide the pots into treatment groups (e.g., Control, Salt Stress, this compound + Salt Stress), with multiple replicates for each group.

    • Salt Stress Application: Begin irrigating the "Salt Stress" and "this compound + Salt Stress" groups with the NaCl solution. Irrigate the control group with regular water.

    • This compound Application: For the "this compound + Salt Stress" group, apply the this compound solution to the soil. The frequency and volume of application should be determined based on the crop and pot size, ensuring the roots are adequately exposed. This can be done as a soil drench.

    • Continue the treatments for a specified duration (e.g., 2-4 weeks).

    • At the end of the experiment, harvest the plants and measure various parameters as described in Protocol 4.

Protocol 4: Measurement of Physiological and Biochemical Parameters
  • Objective: To quantify the effects of this compound on plant physiology and biochemistry.

  • Procedures:

    • Growth Parameters: Measure plant height, root length, and fresh and dry biomass.

    • Chlorophyll Content: Extract chlorophyll from fresh leaf tissue using a solvent (e.g., 80% acetone) and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.

    • Ion Content (Na⁺): Dry and grind plant tissue. Digest the tissue using an acid mixture and determine the Na⁺ concentration using a flame photometer or inductively coupled plasma mass spectrometry (ICP-MS).

    • Antioxidant Enzyme Assays (CAT, POD):

      • Homogenize fresh leaf tissue in a suitable extraction buffer on ice.

      • Centrifuge the homogenate and collect the supernatant as the enzyme extract.

      • CAT Activity: Measure the decrease in absorbance at 240 nm as H₂O₂ is decomposed.

      • POD Activity: Measure the increase in absorbance due to the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.

    • Lipid Peroxidation (MDA Content): Measure the level of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction and measuring the absorbance at 532 nm and 600 nm.

Visualizations

G cluster_stress Salt Stress cluster_ag This compound Application cluster_plant_response Plant Physiological Response Salt High Soil Salinity (e.g., NaCl) OsmoticStress Osmotic Stress Salt->OsmoticStress IonToxicity Ion Toxicity (High Na+) Salt->IonToxicity ROS Reactive Oxygen Species (ROS) Production IonToxicity->ROS IonHomeostasis Improved Ion Homeostasis (Reduced Na+ uptake) IonToxicity->IonHomeostasis Antioxidant Enhanced Antioxidant Defense (Increased CAT, POD activity) ROS->Antioxidant AG This compound Nitrogen Nitrogen Source (NH4+) AG->Nitrogen Carbon Carbon Source (Gluconate) AG->Carbon AG->IonHomeostasis AG->Antioxidant Photosynthesis Improved Photosynthesis (Increased Chlorophyll) AG->Photosynthesis Growth Enhanced Growth (Biomass, Germination) IonHomeostasis->Growth Antioxidant->Growth Photosynthesis->Growth

Caption: Proposed mechanism of this compound in mitigating salt stress.

G cluster_treat Treatment Application (2-4 weeks) cluster_analysis Data Analysis start Start: Crop Seedlings acclimatize Acclimatization (1 week) start->acclimatize treatments Divide into Treatment Groups (Control, Salt, Salt+AG) acclimatize->treatments control_treat Control: Irrigate with Water treatments->control_treat Group 1 salt_treat Salt Stress: Irrigate with NaCl solution treatments->salt_treat Group 2 ag_treat Salt + AG: Irrigate with NaCl solution + Apply this compound treatments->ag_treat Group 3 harvest Harvest Plants control_treat->harvest salt_treat->harvest ag_treat->harvest growth_analysis Measure Growth Parameters (Height, Biomass) harvest->growth_analysis phys_analysis Physiological Assays (Chlorophyll, Ion Content) harvest->phys_analysis biochem_analysis Biochemical Assays (CAT, POD, MDA) harvest->biochem_analysis end End: Compare Results growth_analysis->end phys_analysis->end biochem_analysis->end

References

Application of Ammonium Gluconate as a Fertilizer in Maize Cultivation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium gluconate, a compound that provides both nitrogen and a readily available carbon source, presents a promising alternative or supplement to conventional fertilizers in maize (Zea mays L.) cultivation. The gluconate component may act as a biostimulant and a chelating agent, potentially enhancing nutrient uptake and improving plant stress tolerance. This document provides detailed application notes and protocols for the use of this compound as a fertilizer in maize, based on available scientific literature. It is designed to guide researchers in designing and conducting experiments to evaluate its efficacy.

Rationale for Use

This compound offers a dual benefit of supplying essential nitrogen and organic carbon. This can be particularly advantageous in improving soil fertility and mitigating the negative impacts of soil degradation. Research suggests that this compound can be an effective fertilizer, especially under conditions of abiotic stress, such as high salinity[1]. The gluconate moiety is hypothesized to enhance the uptake and utilization of not only the accompanying ammonium but also other micronutrients by acting as a natural chelator.

Experimental Protocols

The following protocols are designed for laboratory, greenhouse, and field trials to assess the efficacy of this compound on maize.

Seed Treatment Protocol

Objective: To evaluate the effect of this compound as a seed priming agent on germination, early seedling growth, and nutrient content.

Materials:

  • Maize seeds (select a uniform and certified variety)

  • This compound solutions of varying concentrations (e.g., 0.5%, 1%, 1.5% w/v in distilled water)

  • Control solution (distilled water)

  • Germination trays or pots with sterile germination medium (e.g., sand, vermiculite, or germination paper)

  • Growth chamber or greenhouse with controlled environmental conditions

Methodology:

  • Seed Sterilization: Surface sterilize maize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Seed Priming:

    • Divide the sterilized seeds into treatment groups.

    • Immerse the seeds in the respective this compound solutions or the control solution for a predetermined duration (e.g., 8-12 hours). Ensure seeds are fully submerged.

    • After soaking, remove the seeds and air-dry them to their original moisture content in a sterile environment.

  • Germination Assay:

    • Place a fixed number of treated seeds (e.g., 50) in each germination tray or pot.

    • Maintain optimal conditions for maize germination (e.g., 25-28°C, adequate moisture).

    • Record germination percentage, germination rate, and seedling vigor at regular intervals.

  • Early Seedling Growth Analysis:

    • After a set period (e.g., 14-21 days), carefully harvest the seedlings.

    • Measure shoot length, root length, and fresh and dry biomass.

    • Analyze seedling tissues for nitrogen and other key nutrient content.

Soil Drench Application Protocol

Objective: To assess the impact of soil-applied this compound on maize growth, nutrient uptake, and yield.

Materials:

  • Potted maize plants at a specific growth stage (e.g., V2-V4)

  • This compound solutions at various concentrations (e.g., 1 g/L, 2 g/L, 3 g/L)

  • Standard NPK fertilizer solution as a positive control

  • No-fertilizer control

  • Greenhouse or field plots

Methodology:

  • Plant Establishment: Grow maize plants in pots or designated field plots until they reach the desired growth stage.

  • Treatment Application:

    • Prepare the different concentrations of this compound solutions.

    • Apply a standardized volume of the respective solution to the soil at the base of each plant. Ensure even distribution and avoid direct contact with the leaves.

    • Apply the control and positive control solutions in the same manner.

  • Data Collection:

    • Monitor plant height, stem diameter, and leaf area at regular intervals throughout the growing season.

    • At key growth stages (e.g., tasseling, grain filling), collect leaf samples for nutrient analysis.

    • At maturity, harvest the plants and measure total biomass, grain yield, and yield components (e.g., cob length, number of kernels per cob, 100-kernel weight).

  • Soil Analysis: Collect soil samples before and after the experiment to analyze changes in soil pH, organic carbon, and nutrient availability.

Foliar Spray Application Protocol

Objective: To determine the effectiveness of foliar-applied this compound on maize growth, nutrient status, and yield, particularly for rapid nutrient correction.

Materials:

  • Maize plants at the V4-V6 growth stage

  • This compound solutions at different concentrations (e.g., 0.5%, 1%, 2% w/v) with a non-ionic surfactant

  • Control (water spray with surfactant)

  • Backpack sprayer or handheld spray bottle

Methodology:

  • Solution Preparation: Prepare the this compound solutions and add a surfactant to ensure proper leaf coverage.

  • Application:

    • Spray the solutions onto the maize leaves until runoff, ensuring thorough coverage of both upper and lower leaf surfaces.

    • Conduct the spraying during the early morning or late evening to maximize absorption and minimize phytotoxicity.

    • Apply the control spray in the same manner.

  • Data Collection:

    • Visually inspect plants for any signs of leaf burn or phytotoxicity in the days following application.

    • Collect leaf samples for chlorophyll and nutrient analysis before and after spraying.

    • Monitor plant growth parameters as described in the soil drench protocol.

    • At harvest, determine yield and yield components.

Data Presentation

Table 1: Effect of this compound on Maize Seedling Growth under Salt Stress
TreatmentPrimary Root Length (cm)Average Root Diameter (mm)Root Activity (µg g⁻¹ h⁻¹)Chlorophyll Content (mg g⁻¹ FW)
Control (No AG)10.20.251501.2
This compound9.80.352001.8
Ammonium Carbonate8.50.281601.4
Data is illustrative and based on trends reported in existing literature[1].
Table 2: Hypothetical Impact of Different this compound Application Methods on Maize Yield
TreatmentApplication MethodApplication RatePlant Height at Tasseling (cm)100-Kernel Weight (g)Grain Yield ( kg/ha )
Control--180286000
Standard NPKSoilRecommended Dose210328000
This compoundSeed Treatment1% solution185296500
This compoundSoil Drench2 g/L205317800
This compoundFoliar Spray1% solution195307200
This table presents hypothetical data for comparative purposes and should be validated through experimentation.

Visualization of Workflows and Pathways

Experimental Workflow for Evaluating this compound Application Methods

experimental_workflow cluster_prep Preparation cluster_application Application Methods cluster_growth Growth & Monitoring cluster_analysis Data Analysis prep_seeds Maize Seed Selection & Sterilization seed_treatment Seed Treatment prep_seeds->seed_treatment prep_solutions Prepare this compound & Control Solutions prep_solutions->seed_treatment soil_drench Soil Drench prep_solutions->soil_drench foliar_spray Foliar Spray prep_solutions->foliar_spray germination Germination Assay seed_treatment->germination greenhouse_trial Greenhouse/Field Trial soil_drench->greenhouse_trial foliar_spray->greenhouse_trial nutrient_analysis Nutrient Analysis (Leaf & Soil) germination->nutrient_analysis monitoring Monitor Growth Parameters (Height, Leaf Area) greenhouse_trial->monitoring monitoring->nutrient_analysis yield_analysis Yield & Biomass Measurement monitoring->yield_analysis statistical_analysis Statistical Analysis nutrient_analysis->statistical_analysis yield_analysis->statistical_analysis

Caption: Experimental workflow for testing this compound in maize.

Hypothesized Signaling Pathway for Enhanced Nutrient Uptake with this compound

signaling_pathway cluster_external External Environment cluster_root Root Cell cluster_response Plant Response AG This compound (NH4⁺ + Gluconate⁻) transporters Nutrient Transporters (e.g., AMT for NH4⁺) AG->transporters NH4⁺ uptake chelation Gluconate Chelates Micronutrients (e.g., Zn²⁺, Fe²⁺) AG->chelation signaling Nutrient Sensing & Signaling Cascade transporters->signaling chelation->transporters Enhanced micronutrient availability & uptake carbon_source Gluconate as Carbon/Energy Source carbon_source->signaling Energy status growth Enhanced Growth & Biomass carbon_source->growth uptake Increased Nutrient Uptake signaling->uptake stress_tolerance Improved Stress Tolerance signaling->stress_tolerance uptake->growth

Caption: Hypothesized nutrient uptake pathway influenced by this compound.

Conclusion and Future Directions

This compound shows potential as a valuable fertilizer for maize cultivation, offering both nitrogen and a carbon source that may enhance overall nutrient uptake and plant health. The provided protocols offer a framework for systematic evaluation of its efficacy through various application methods. Further research is warranted to elucidate the precise mechanisms of action, including the specific signaling pathways activated by gluconate, and to establish optimal application rates and timings for different maize varieties and environmental conditions. A comprehensive understanding of these aspects will be crucial for the successful integration of this compound into sustainable agricultural practices.

References

Application Notes and Protocols for Utilizing Ammonium Gluconate as a Chelating Agent in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In textile printing, the quality of the final product is significantly influenced by the presence of metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺) in the process water and on the textile substrate itself. These ions can interfere with dye chemistry, leading to issues like poor color yield, shade changes, and reduced fastness properties. Chelating agents are employed to sequester these metal ions, forming stable, water-soluble complexes and mitigating their detrimental effects.[1][2][3]

Ammonium gluconate, the ammonium salt of gluconic acid, is a highly effective and biodegradable chelating agent. Its performance, particularly in alkaline conditions typical of reactive dye printing, makes it a valuable auxiliary in textile processing.[4][5][6] This document provides detailed application notes and protocols for the utilization of this compound in textile printing.

Mechanism of Action

This compound functions by forming stable complexes with di- and trivalent metal ions. The gluconate ion, with its multiple hydroxyl groups and a carboxylate group, acts as a multidentate ligand, effectively "wrapping" around the metal ion to form a stable chelate complex.[7] This prevents the metal ions from reacting with dye molecules or other components of the printing paste.

Data Presentation

Chelating Performance of Gluconate

Table 1: Stability Constants (log β) of Metal-Gluconic Acid Complexes

Metal IonComplex Stoichiometry (Metal:Gluconate)pHStability Constant (log β)
Fe(III)1:1738
Fe(II)Not Specified13.3Not Specified
Co(II)1:1720
Eu(III)1:1724
Cd(II)Not Specified13.3Not Specified
U(VI)1:1719.9
Ho(III)2:113.349.8
Ce(III)2:113.343.9

Source: Adapted from research on metal-gluconic acid complexes. The data indicates the formation of stable complexes, particularly at neutral and alkaline pH.[9]

Comparative Performance Data (Illustrative)

The following table illustrates the expected impact of this compound on key textile printing parameters compared to a standard chelating agent like EDTA and a control with no chelating agent. This data is illustrative and would need to be confirmed by experimental results as outlined in the protocols below.

Table 2: Illustrative Performance Comparison of Chelating Agents in Reactive Printing

ParameterNo Chelating Agent (Control)EDTA (1 g/L)This compound (1 g/L)
Color Strength (K/S Value) 18.520.521.0
Wash Fastness (Staining on Cotton) 3-444-5
Rubbing Fastness (Wet) 33-44
Print Sharpness GoodVery GoodExcellent

Experimental Protocols

Protocol 1: Preparation of Reactive Printing Paste with this compound

This protocol describes the preparation of a stock printing paste and its subsequent mixing with a reactive dye.

Materials:

  • This compound

  • Sodium Alginate (thickener)

  • Urea

  • Sodium Bicarbonate (alkali)

  • Reactive Dye (e.g., a monochlorotriazine type)

  • Deionized Water

Procedure:

  • Stock Thickener Preparation:

    • In a suitable container, add 40-60 parts of sodium alginate to 800 parts of deionized water while stirring vigorously to avoid lump formation.

    • Continue stirring until a homogenous, viscous paste is formed.

    • To this paste, add 100-150 parts of urea and stir until completely dissolved. Urea acts as a humectant and dye-solubilizing agent.[10]

    • Add 10 parts of this compound and stir until fully incorporated.

    • Finally, add 20-30 parts of sodium bicarbonate and mix thoroughly.

    • Adjust the final weight to 1000 parts with deionized water.

  • Printing Paste Preparation:

    • In a separate container, create a dye solution by dissolving the required amount of reactive dye (e.g., 30 parts) in a small amount of warm deionized water.

    • Add the dye solution to the stock thickener and stir until the color is uniform. The final printing paste is now ready for use.[5][11][12]

Protocol 2: Screen Printing of Cotton Fabric

This protocol outlines the manual screen printing process.

Materials:

  • Prepared Reactive Printing Paste

  • Pre-scoured and bleached 100% cotton fabric

  • Printing screen with desired design

  • Squeegee

  • Printing table

Procedure:

  • Place the cotton fabric smoothly on the printing table.

  • Position the printing screen firmly onto the fabric.

  • Apply a line of the prepared printing paste along one edge of the screen.

  • Using the squeegee at a consistent angle and pressure, draw the paste across the screen. This forces the paste through the open mesh of the design onto the fabric.

  • Lift the screen carefully to avoid smudging the print.

  • Allow the printed fabric to air dry completely.[11][12]

Protocol 3: Fixation and Washing-off

This protocol describes the post-printing steps to fix the dye and remove excess chemicals.

Procedure:

  • Fixation:

    • Steam the dried, printed fabric at 102-105°C for 8-12 minutes. This step facilitates the chemical reaction between the reactive dye and the cellulose fibers of the cotton, forming a covalent bond.

  • Washing-off:

    • Rinse the steamed fabric thoroughly in cold water to remove the thickener and unfixed dye.

    • Wash the fabric in a hot solution (90-95°C) containing a non-ionic detergent (1-2 g/L).

    • Rinse again with warm water and then cold water.

    • Squeeze and air dry the final printed fabric.

Protocol 4: Evaluation of Print Quality

1. Color Strength (K/S Value) Measurement:

  • Use a spectrophotometer to measure the reflectance of the printed fabric at the wavelength of maximum absorption for the specific dye used.

  • The color strength (K/S) is calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the print.[13][14][15]

2. Color Fastness to Washing (ISO 105-C06):

  • A specimen of the printed fabric is stitched together with a multi-fiber test fabric.

  • The composite specimen is washed in a standardized detergent solution under specified conditions of temperature and time.

  • The change in color of the printed specimen and the degree of staining on the multi-fiber fabric are assessed using standard grey scales.

3. Color Fastness to Rubbing (ISO 105-X12):

  • A specimen of the printed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter.

  • The degree of color transfer to the white cloths is assessed using the grey scale for staining.[13][16][17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_print Printing Process cluster_post Post-Treatment cluster_eval Evaluation A Stock Thickener Preparation B Printing Paste Preparation A->B C Screen Printing B->C D Drying C->D E Steaming (Fixation) D->E F Washing & Rinsing E->F G Drying F->G H Color Strength (K/S) G->H I Wash Fastness G->I J Rubbing Fastness G->J

Caption: Workflow for textile printing using this compound.

Chelation_Process cluster_reactants Before Chelation cluster_products After Chelation cluster_outcome Outcome AG Ammonium Gluconate Fe_Chelate Fe-Gluconate Complex AG->Fe_Chelate chelates Ca_Chelate Ca-Gluconate Complex AG->Ca_Chelate chelates Fe Fe³⁺ Fe->Fe_Chelate Ca Ca²⁺ Ca->Ca_Chelate Outcome Metal ions are sequestered, preventing interference with the dye. Fe_Chelate->Outcome Ca_Chelate->Outcome

References

Application Notes and Protocols: Ammonium Gluconate as a Latent Acid Catalyst in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium gluconate (C₆H₁₅NO₇) is the ammonium salt of gluconic acid.[1] Beyond its established uses as a chelating agent and concrete retarder, this compound holds significant potential as a latent acid catalyst in various industrial applications.[1] This property is particularly valuable in processes requiring acid catalysis that is initiated by heat, thereby providing a stable single-package system at ambient temperatures.

The catalytic activity of this compound is derived from its thermal decomposition. Upon heating, it dissociates into ammonia (NH₃), which is volatile, and gluconic acid, a non-volatile organic acid. The released gluconic acid then acts as the catalyst for various chemical reactions, such as the crosslinking of polymers. This latent nature prevents premature reactions, offering an extended pot life for formulations.

This document provides detailed application notes and protocols for the use of this compound as a latent acid catalyst in two primary industrial applications: formaldehyde-free wrinkle-resistant finishing of cellulosic textiles and the curing of binders in pigment printing.

Mechanism of Latent Acid Catalysis

The catalytic action of this compound is initiated by heat. The general mechanism involves the following steps:

  • Thermal Dissociation: At elevated temperatures, typically during a curing process, this compound decomposes to release ammonia gas and gluconic acid.

  • Acid Catalysis: The in situ generated gluconic acid lowers the pH of the system and catalyzes the desired crosslinking reaction. For example, it facilitates the esterification reaction between polycarboxylic acids and the hydroxyl groups of cellulose in textile finishing.

G cluster_0 Ambient Temperature cluster_1 Elevated Temperature (Curing) Ammonium_Gluconate This compound (Stable) Polymer_Matrix Polymer Matrix (Uncured) Ammonium_Gluconate->Polymer_Matrix Formulation Decomposition Thermal Decomposition Crosslinking Crosslinking Reaction Heat Heat Heat->Decomposition Gluconic_Acid Gluconic Acid (Catalyst) Decomposition->Gluconic_Acid releases Ammonia Ammonia (gas) (Volatilizes) Decomposition->Ammonia releases Gluconic_Acid->Crosslinking catalyzes Cured_Polymer Cured Polymer Matrix Crosslinking->Cured_Polymer G Start Start Prepare_Bath Prepare Finishing Bath (Citric Acid, this compound, etc.) Start->Prepare_Bath Impregnate Impregnate Cotton Fabric (Padding) Prepare_Bath->Impregnate Dry Dry Fabric (80-100°C) Impregnate->Dry Cure Cure Fabric (150-180°C) Dry->Cure Rinse Rinse with Water Cure->Rinse Final_Dry Dry Finished Fabric Rinse->Final_Dry End End Final_Dry->End G cluster_0 Paste Preparation cluster_1 Printing and Curing Thickener Thickener + Water Mix Mix & Adjust pH to 8-9 Thickener->Mix Binder_Pigment Binder + Pigment Binder_Pigment->Mix Ammonium_Gluconate This compound Ammonium_Gluconate->Mix Apply_Paste Apply Paste to Fabric (Screen Printing) Mix->Apply_Paste Dry Dry (100-120°C) Apply_Paste->Dry Cure Cure (140-170°C) Dry->Cure Final_Product Finished Print Cure->Final_Product

References

Application Notes and Protocols for the Enzymatic Synthesis of Ammonium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the enzymatic synthesis of ammonium gluconate from glucose, utilizing glucose oxidase and catalase. The methodologies outlined are designed to be reproducible and scalable for various research and development applications.

Introduction

This compound is a versatile chemical compound with applications in various industries, including as a component in metal cleaning, in agriculture as a fertilizer, and in the pharmaceutical industry.[1] The enzymatic synthesis of this compound offers a highly specific and efficient alternative to traditional chemical oxidation methods. This process utilizes glucose oxidase (GOx) to catalyze the oxidation of β-D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to gluconic acid.[2][3] The gluconic acid is then neutralized in situ with ammonia to form this compound. To enhance the efficiency and stability of the glucose oxidase, catalase is often co-immobilized or used in solution to decompose the hydrogen peroxide byproduct, which can inhibit GOx activity.[2][3]

Principle of the Reaction

The enzymatic synthesis of this compound is a two-step process:

  • Oxidation of Glucose: Glucose oxidase catalyzes the oxidation of β-D-glucose in the presence of molecular oxygen to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).

  • Hydrolysis and Neutralization: The D-glucono-δ-lactone spontaneously hydrolyzes to gluconic acid. Ammonia (in the form of ammonium hydroxide) is added to the reaction mixture to neutralize the gluconic acid, forming this compound and maintaining the optimal pH for the enzymatic reaction.

  • Decomposition of Hydrogen Peroxide: Catalase is employed to break down the hydrogen peroxide into water and oxygen, the latter of which can be reused by the glucose oxidase.

Signaling Pathway and Experimental Workflow

The enzymatic cascade and the general experimental workflow are depicted below.

Enzymatic_Synthesis_Pathway cluster_reaction Enzymatic Reaction Glucose β-D-Glucose GOx Glucose Oxidase (GOx) Glucose->GOx O2_in O₂ O2_in->GOx Gluconolactone D-Glucono-δ-lactone GOx->Gluconolactone Oxidation H2O2 H₂O₂ GOx->H2O2 Gluconic_Acid Gluconic Acid Gluconolactone->Gluconic_Acid Hydrolysis Catalase Catalase H2O2->Catalase H2O_out H₂O Catalase->H2O_out Decomposition O2_recycled O₂ Catalase->O2_recycled Ammonium_Gluconate This compound Gluconic_Acid->Ammonium_Gluconate Neutralization Ammonia Ammonia (NH₄OH) Ammonia->Ammonium_Gluconate

Figure 1: Enzymatic synthesis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Glucose Solution D Combine Reagents in Bioreactor A->D B Prepare Ammonium Hydroxide Solution E Maintain Temperature & pH B->E C Prepare Enzyme Solution (GOx & Catalase) C->D D->E F Monitor Glucose Concentration E->F G Ultrafiltration F->G H Crystallization G->H I Drying H->I J Characterize Product (e.g., XRD) I->J

Figure 2: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including temperature, pH, enzyme concentration, and substrate concentration. The following tables summarize quantitative data from various studies on the enzymatic production of gluconic acid and its salts.

Table 1: Reaction Conditions for Enzymatic Gluconate Production

ParameterRangeOptimal ValueReference
Temperature (°C) 15 - 4030 - 40[4][5]
pH 4.0 - 8.05.0 - 6.5[4][5]
Glucose Concentration (%) 10 - 4015 - 35[4][6]
GOx:Catalase Ratio (U/U) 1:50 - 1:100Not Specified[4]
Aeration (vvm) 0.5 - 3.01.2[5][7]
Stirring Speed (rpm) 40 - 800700[1][7]

Table 2: Performance Metrics of Enzymatic Gluconate Synthesis

ParameterValueConditionsReference
Glucose Conversion (%) 95 - 100Continuous or fed-batch[5]
Glucose Conversion (%) 9640°C, pH 6.0, 26 g/L glucose[8]
Glucose Conversion (%) 98.9735.2°C, pH 7.05[8]
Productivity (g L⁻¹ h⁻¹) 5.78 - 5.8835°C, pH 5.8, 100-300 g/L glucose[8]
Productivity (g L⁻¹ h⁻¹) 10.8935°C, 15% (w/v) glucose[8]
Reaction Time (h) 7.75 ± 0.538°C, pH 5.9[7]

Experimental Protocols

The following protocols provide a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters may be required depending on the source of enzymes and the desired scale of production.

Materials and Reagents
  • D-Glucose (anhydrous)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver or Aspergillus niger)

  • Ammonium Hydroxide (10-30% v/v solution)

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Deionized Water

  • Bioreactor with temperature, pH, and dissolved oxygen control

  • Ultrafiltration system with a molecular weight cut-off of 5-10 kDa

  • Crystallization vessel

  • Drying oven

  • Glucose analyzer (e.g., YSI)

Protocol 1: Batch Synthesis of this compound
  • Preparation of Solutions:

    • Prepare a 20% (w/v) glucose solution in deionized water.

    • Prepare a 15% (v/v) ammonium hydroxide solution.

    • Prepare an enzyme stock solution containing glucose oxidase and catalase in a 1:50 activity ratio in 0.1 M phosphate buffer (pH 6.0).

  • Reaction Setup:

    • Add the glucose solution to the bioreactor.

    • Adjust the temperature of the bioreactor to 35°C.

    • Begin gentle agitation (e.g., 200 rpm) and sparge with air at a rate of 1 vvm (volume of air per volume of liquid per minute).

    • Add the enzyme stock solution to the bioreactor.

  • Reaction Monitoring and Control:

    • Monitor the pH of the reaction mixture continuously. Maintain the pH at 5.5 by the controlled addition of the ammonium hydroxide solution.

    • Monitor the glucose concentration periodically using a glucose analyzer. The reaction is considered complete when the glucose concentration is below 0.1%.

  • Product Purification:

    • Once the reaction is complete, pass the reaction mixture through an ultrafiltration system to separate the enzymes from the this compound solution.[5]

    • Collect the permeate, which contains the this compound.

    • Concentrate the permeate under vacuum to a density of 1.30-1.40 g/mL.[1]

    • Cool the concentrated solution to induce crystallization.

    • Collect the this compound crystals by filtration and dry them in an oven at a suitable temperature.

Protocol 2: Fed-Batch Synthesis of this compound
  • Initial Reactor Setup:

    • Begin with a smaller initial volume of a 5% (w/v) glucose solution in the bioreactor.

    • Add the enzyme solution and set the initial temperature, pH, and aeration as described in the batch protocol.

  • Fed-Batch Operation:

    • Continuously feed a concentrated glucose solution (e.g., 50% w/v) into the reactor at a rate that maintains a residual glucose concentration of approximately 5% (w/v).[5]

    • Continuously monitor and control the pH with the addition of ammonium hydroxide.

  • Product Recovery:

    • The product can be recovered continuously or at the end of the fed-batch run using the purification steps outlined in the batch protocol.

Conclusion

The enzymatic synthesis of this compound using glucose oxidase and catalase is a robust and efficient method. The provided protocols and data offer a solid foundation for researchers to develop and optimize this process for their specific needs. By carefully controlling reaction parameters such as temperature, pH, and substrate concentration, high conversion rates and product yields can be achieved. Further optimization may involve the use of immobilized enzymes to enhance stability and reusability.

References

Ammonium Gluconate: A Multifaceted Component in Modern Disinfectant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium gluconate, the ammonium salt of gluconic acid, is a versatile compound increasingly utilized in the formulation of advanced disinfectants.[1] While not typically employed as a primary biocidal agent, its role as a chelating agent and potentiator of antimicrobial efficacy is critical for developing stable and effective disinfectant solutions.[2] This document provides detailed application notes on the function of this compound in disinfectant formulations, along with experimental protocols for evaluating its contribution to antimicrobial activity.

This compound is a white, crystalline solid that is highly soluble in water.[1] Its primary function in disinfectant formulations is to sequester metal ions, which can otherwise interfere with the stability and efficacy of the primary antimicrobial agents.[2][3] By binding with divalent and trivalent metal cations, such as calcium, magnesium, and iron, this compound prevents these ions from deactivating the disinfectant or serving as essential micronutrients for microbial growth.[2][4]

Mechanism of Action: The Role of Chelation in Disinfection

The primary mechanism through which this compound contributes to the efficacy of a disinfectant formulation is chelation.[2][4] Metal ions are crucial for the survival and proliferation of microorganisms. They serve as cofactors for enzymes and are essential for maintaining the integrity of the cell membrane.

By sequestering these essential metal ions, this compound induces a state of "nutritional immunity," effectively starving the microorganisms and rendering them more susceptible to the biocidal action of the primary disinfectant.[4] This synergistic effect allows for the use of lower concentrations of the primary antimicrobial agent, potentially reducing toxicity and the development of microbial resistance.

dot graph TD; A[Disinfectant Formulation with this compound] --> B{Application to Contaminated Surface}; B --> C[this compound chelates metal ions (Ca2+, Mg2+, Fe3+)]; C --> D{Metal ions unavailable to microorganisms}; D --> E[Weakened microbial cell structure and inhibited metabolism]; A --> F[Primary Antimicrobial Agent]; F --> G{Attacks microbial cells}; E & G --> H((Enhanced Disinfection Efficacy));

graph[fontname="Arial", label="Figure 1: Logical workflow of this compound's role in disinfection.", labelloc=b, fontcolor="#202124"] node[fontname="Arial", fontcolor="#202124"] edge[fontname="Arial", color="#5F6368"]

end Caption: Logical workflow of this compound's role in disinfection.

Applications in Disinfectant Formulations

This compound is a valuable additive in a variety of disinfectant formulations, including those based on:

  • Quaternary Ammonium Compounds (QACs): It enhances the biocidal activity of QACs by preventing their deactivation by hard water ions.[5]

  • Phenolic Compounds: It improves the stability and efficacy of phenolic disinfectants.

  • Oxidizing Agents (e.g., Hydrogen Peroxide): It stabilizes hydrogen peroxide solutions by sequestering metal ions that catalyze its decomposition.

Table 1: Example Formulations

While specific proprietary formulations are not publicly available, the following table provides illustrative concentration ranges based on existing literature.

ComponentConcentration Range (% w/w)Purpose
Primary Disinfectant
Quaternary Ammonium Compound0.1 - 2.0Primary Biocidal Agent
Potentiating Agent
This compound0.5 - 5.0Chelating Agent, Efficacy Booster
Other Components
Surfactant1.0 - 10.0Wetting and Cleaning Agent
pH Buffer0.1 - 1.0Maintain Optimal pH
Deionized WaterTo 100Solvent

Experimental Protocols

The following protocols are designed to evaluate the contribution of this compound to the antimicrobial efficacy of a disinfectant formulation.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing

This protocol determines the lowest concentration of a disinfectant that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test disinfectant formulation with and without this compound.

  • Selected microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • 96-well microtiter plates.

  • Sterile pipettes and tubes.

  • Incubator.

  • Plate reader (optional).

Procedure:

  • Prepare Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test disinfectant formulations (with and without this compound) in MHB in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism in broth only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the disinfectant that shows no visible turbidity.

  • MBC Determination: Subculture 10 µL from each well that shows no growth onto Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

dot graph TD; subgraph "Experimental Workflow" direction LR A[Prepare Disinfectant Dilutions and Microbial Inoculum] --> B[Inoculate Microtiter Plates]; B --> C[Incubate Plates]; C --> D{Observe for Microbial Growth}; D --> E[Determine Minimum Inhibitory Concentration (MIC)]; D --> F[Subculture from Clear Wells]; F --> G[Incubate Agar Plates]; G --> H{Observe for Colony Formation}; H --> I[Determine Minimum Bactericidal Concentration (MBC)]; end

graph[fontname="Arial", label="Figure 2: Workflow for MIC and MBC Determination.", labelloc=b, fontcolor="#202124"] node[fontname="Arial", fontcolor="#202124"] edge[fontname="Arial", color="#5F6368"]

end Caption: Workflow for MIC and MBC Determination.

Protocol 2: Suspension Test for Bactericidal Efficacy

This protocol evaluates the bactericidal efficacy of the disinfectant in a liquid suspension.

Materials:

  • Same as Protocol 1.

  • Neutralizing solution (e.g., Dey-Engley neutralizing broth).

  • Sterile test tubes.

  • Water bath.

Procedure:

  • Prepare Test Solutions: Prepare the disinfectant formulations at their use-concentration.

  • Prepare Inoculum: Prepare a microbial suspension with a concentration of approximately 1.5-5.0 x 10^8 CFU/mL.

  • Test Procedure:

    • Add 1 mL of the microbial suspension to 9 mL of the disinfectant solution.

    • At specified contact times (e.g., 1, 5, and 10 minutes), transfer 1 mL of the mixture to 9 mL of neutralizing broth.

    • Perform serial dilutions of the neutralized sample and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies.

  • Calculate Log Reduction: Compare the CFU/mL of the treated samples to an untreated control to determine the log reduction.

Table 2: Interpreting Log Reduction

Log ReductionPercent Reduction
190%
299%
399.9%
499.99%
599.999%

Conclusion

This compound is a key component in the formulation of effective and stable disinfectants. Its primary role as a chelating agent enhances the antimicrobial activity of primary biocides, contributing to the overall performance of the disinfectant. The protocols outlined in this document provide a framework for researchers and formulation scientists to quantitatively assess the contribution of this compound to disinfectant efficacy. Further research into the synergistic effects of this compound with a broader range of antimicrobial agents will continue to advance the development of next-generation disinfectant technologies.

References

Application Notes and Protocols: The Role of Ammonium Gluconate in Improving Seed Germination Under Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seed germination is a critical stage in the plant life cycle and is highly susceptible to various environmental stresses, including salinity, drought, and heavy metal toxicity. These abiotic stressors can significantly reduce germination rates and seedling vigor, leading to substantial crop losses. Ammonium gluconate, a compound that provides both a nitrogen source (ammonium) and a carbon source (gluconate), has been investigated as a potential biostimulant to enhance plant stress tolerance. While research on its specific effects on seed germination under stress is emerging, related studies on ammonium-containing compounds and organic acids suggest a promising role in mitigating the negative impacts of abiotic stress during this crucial developmental phase. These compounds may act by providing essential nutrients, modulating phytohormone levels, and activating stress-response signaling pathways.

This document provides a summary of the current understanding, detailed experimental protocols for evaluating the efficacy of this compound, and a proposed signaling pathway for its action in enhancing seed germination under stress.

Data Presentation

The following table summarizes the effects of various ammonium-containing compounds on seed germination under different stress conditions, serving as a proxy for the potential effects of this compound.

Table 1: Effects of Ammonium Compounds on Seed Germination Parameters Under Abiotic Stress

Plant SpeciesStress ConditionAmmonium CompoundConcentrationObserved Effects on GerminationReference
Tomato (Solanum lycopersicum)Salinity (NaCl)Ammonium nitrate (NH₄NO₃) & Ammonium sulfate ((NH₄)₂SO₄)50 and 100 mmolPriming with both ammonium salts improved germination percentage compared to unprimed seeds under saline conditions.[1][2][1][2]
Upland RiceNot specified (in context of improving emergence)Ammonium nitrate (NH₄NO₃)2 mM and 6 mMNutripriming with 6 mM NH₄NO₃ showed the most robust germinative efficacy, while 2 mM resulted in greater root length.[1][3]
Pulsatilla pratensisNitrogen concentrationAmmonium nitrate (NH₄NO₃)Up to 848 mg N L⁻¹Increased concentrations had a negligible effect on seed germination up to 848 mg N L⁻¹. Higher concentrations strongly reduced germination.[4]
AlfalfaHeavy Metal (Lead - Pb)Ammonium sulfate ((NH₄)₂SO₄)Co-contaminationCo-contamination of ammonium sulfate and lead decreased dry weight and induced oxidative stress.[5]

Note: The data presented is for ammonium compounds related to this compound. Direct quantitative data for this compound on seed germination under stress is limited. The presented findings suggest that the ammonium component can play a role in modulating germination under stress, though the effects are concentration and species-dependent.

Experimental Protocols

This section outlines a detailed protocol for assessing the role of this compound in improving seed germination under salinity stress, a common abiotic stressor.

Protocol 1: Seed Germination Assay Under Salinity Stress

1. Materials and Reagents:

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana, tomato, or wheat)

  • This compound

  • Sodium chloride (NaCl)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber or incubator with controlled temperature and light

  • Forceps

  • Ethanol (70%)

  • Sodium hypochlorite solution (1-2%)

2. Seed Sterilization:

  • Place seeds in a microcentrifuge tube or a small beaker.

  • Add 70% ethanol and gently agitate for 1-2 minutes.

  • Decant the ethanol and rinse the seeds with sterile distilled water three times.

  • Add 1-2% sodium hypochlorite solution and gently agitate for 5-10 minutes.

  • Decant the sodium hypochlorite solution and rinse the seeds thoroughly with sterile distilled water (5-6 times) to remove any traces of the sterilizing agents.

  • Air-dry the seeds on a sterile filter paper in a laminar flow hood.

3. Preparation of Treatment Solutions:

  • This compound Stock Solution (e.g., 1 M): Dissolve the appropriate amount of this compound in sterile distilled water.

  • NaCl Stock Solution (e.g., 1 M): Dissolve the appropriate amount of NaCl in sterile distilled water to create the desired stress condition.

  • Treatment Solutions: Prepare a series of this compound concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM) with and without a fixed concentration of NaCl (e.g., 100 mM or 150 mM, depending on the plant species' salt sensitivity). The control group will contain only sterile distilled water.

4. Seed Plating and Germination:

  • Place two layers of sterile filter paper in each Petri dish.

  • Moisten the filter paper with 5 mL of the respective treatment solution.

  • Arrange a predetermined number of sterilized seeds (e.g., 50 or 100) evenly on the filter paper using sterile forceps.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Place the Petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

5. Data Collection and Analysis:

  • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.

  • Calculate the following parameters:

    • Germination Percentage (GP): (Total number of germinated seeds / Total number of seeds) x 100

    • Mean Germination Time (MGT): Σ (n * d) / N, where 'n' is the number of seeds germinated on day 'd', and 'N' is the total number of germinated seeds.

    • Germination Rate Index (GRI): A measure of the speed of germination.

    • Seedling Vigor Index (SVI): GP x Seedling length (measured at the end of the experiment).

  • At the end of the experiment, measure the root and shoot length of a representative sample of seedlings from each treatment.

  • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis seed_sterilization Seed Sterilization plating Seed Plating on Filter Paper seed_sterilization->plating solution_prep Preparation of This compound & Stress Solutions solution_prep->plating incubation Incubation in Growth Chamber plating->incubation data_collection Daily Germination Count incubation->data_collection seedling_measurement Seedling Growth Measurement incubation->seedling_measurement parameter_calc Calculation of Germination Parameters (GP, MGT, SVI) data_collection->parameter_calc stat_analysis Statistical Analysis parameter_calc->stat_analysis seedling_measurement->stat_analysis signaling_pathway cluster_stress Abiotic Stress (e.g., Salinity) cluster_ag This compound cluster_response Cellular Response stress Ionic Toxicity & Osmotic Stress ros Increased ROS (Reactive Oxygen Species) stress->ros aba_increase ABA Synthesis (Inhibits Germination) stress->aba_increase antioxidant Antioxidant System Upregulation ros->antioxidant induces germination Enhanced Seed Germination aba_increase->germination inhibits ag This compound ammonium Ammonium (NH₄⁺) ag->ammonium gluconate Gluconate ag->gluconate n_assimilation Nitrogen Assimilation (Amino Acid Synthesis) ammonium->n_assimilation ammonium->antioxidant upregulates ga_synthesis GA Synthesis (Promotes Germination) ammonium->ga_synthesis promotes c_source Carbon Source (Energy for Germination) gluconate->c_source stress_tolerance Improved Stress Tolerance n_assimilation->stress_tolerance c_source->stress_tolerance ga_synthesis->germination promotes stress_tolerance->germination

References

Application Notes and Protocols: Ammonium Gluconate as a Concrete Retarder

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Introduction

This document provides detailed application notes and experimental protocols for the use of ammonium gluconate as a concrete retarder. It is intended for researchers, scientists, and professionals in the field of concrete technology and admixture development.

Disclaimer: Published research specifically detailing the performance of this compound as a concrete retarder is limited. The data and protocols presented herein are based on the well-documented performance of other gluconate salts, primarily sodium gluconate and gluconic acid, which are chemically similar and widely used as concrete retarders. The information provided should serve as a strong baseline for research and development of this compound-based admixtures.

This compound, a salt of gluconic acid, is expected to function as a set-retarding admixture in hydraulic cement concrete. By slowing the chemical reaction between cement and water, it extends the setting time of the concrete mix. This property is particularly valuable in applications such as:

  • Hot weather concreting, to counteract the accelerating effect of high temperatures.

  • Long-distance hauling of ready-mixed concrete.

  • Large volume pours where a delay in setting is necessary to prevent the formation of cold joints.

  • Architectural concrete to allow for special finishing techniques.

The primary mechanism of retardation for gluconates involves the adsorption of gluconate ions onto the surface of cement particles. This forms a protective layer that temporarily hinders the hydration process, specifically the hydration of tricalcium silicate (C₃S), a key mineral in cement responsible for initial setting and early strength gain. Additionally, gluconates chelate calcium ions (Ca²⁺) in the pore solution, which are essential for the nucleation and growth of hydration products.

A-2: Data Presentation

The following tables summarize the quantitative effects of gluconate-based retarders on the key properties of concrete, based on published studies on sodium gluconate and gluconic acid. These values provide an expected performance range for this compound.

Table 1: Effect of Gluconic Acid (GA) on Setting Time of Cement Paste

Dosage of GA (% by weight of cement)Initial Setting Time (minutes)Final Setting Time (minutes)
0 (Control)70410
0.0278425
Data from a study on the retarding effect of gluconic acid.[1]

Table 2: Effect of Sodium Gluconate (SG) on Setting Time of Ultra-High-Performance Concrete (UHPC)

Dosage of SG (% by weight of cement)Initial Setting TimeFinal Setting Time
0 (Control)8 h 14 min10 h 18 min
0.1541 h 8 min (Approx. 5.0 times control)46 h 21 min (Approx. 4.5 times control)
At a dosage of 0.15%, the initial and final setting times were significantly prolonged.[2]

Table 3: Effect of Gluconic Acid (GA) on Compressive Strength of Concrete (MPa)

Dosage of GA (% by weight of cement)3-Day Strength7-Day Strength28-Day Strength
0 (Control)---
0.0219.33--
0.1020.69--
The addition of gluconic acid showed a slight increase in compressive strength.[1]

Table 4: Effect of Sodium Gluconate (SG) on Compressive Strength of Cement Pastes (MPa)

Dosage of SG (% by weight of cement)3-Day Strength28-Day Strength
0 (Blank Sample)--
0.06+7.5 (relative to blank)+8.3 (relative to blank)
> 0.15Lower than blankLower than blank
The highest compressive strength was observed at a 0.06% dosage of sodium gluconate.[3]

Table 5: Effect of Gluconic Acid (GA) on Concrete Workability (Slump in mm)

Dosage of GA (% by weight of cement)Slump at 5 minSlump at 30 minSlump at 60 minSlump at 120 min
0 (Control with 1% PCE)24013090-
0.08 - 0.10 (with 1% PCE)---Maintained
Polycarboxylate Ether Superplasticizer. The addition of GA significantly retained the slump for up to 120 minutes.[1]

A-3: Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a concrete retarder, based on standard industry practices and academic research.

Protocol 1: Evaluation of Setting Time

  • Objective: To determine the effect of varying dosages of this compound on the initial and final setting times of a cement paste or mortar.

  • Standard: ASTM C403/C403M - Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance.

  • Materials and Equipment:

    • Portland cement (Type I or II as per ASTM C150).

    • Fine aggregate (conforming to ASTM C33).

    • This compound solution of known concentration.

    • Mixing apparatus (as per ASTM C305).

    • Vicat apparatus or penetrometer with needles.

    • Molds for mortar specimens.

    • Trowels, spatulas, and other standard laboratory equipment.

  • Procedure:

    • Mixture Preparation: Prepare a control mortar mixture without any retarder. Subsequently, prepare test mixtures with varying dosages of this compound (e.g., 0.05%, 0.10%, 0.15% by weight of cement).

    • Mixing: The admixture should be added to the mix water before introducing the cement and aggregates. Follow the mixing procedure outlined in ASTM C305.

    • Specimen Preparation: Place the freshly mixed mortar into molds, compact it, and strike off the surface.

    • Penetration Resistance Measurement: At regular intervals, measure the penetration resistance of the mortar using a penetrometer.

    • Determination of Setting Times:

      • Initial Set: The time at which the penetration resistance reaches 500 psi (3.5 MPa).

      • Final Set: The time at which the penetration resistance reaches 4000 psi (27.6 MPa).

    • Data Analysis: Plot the penetration resistance versus elapsed time. Compare the initial and final setting times of the test mixtures with the control mixture.

Protocol 2: Evaluation of Compressive Strength

  • Objective: To assess the impact of this compound on the compressive strength development of concrete at different ages.

  • Standard: ASTM C39/C39M - Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens.

  • Materials and Equipment:

    • All materials for concrete production (cement, coarse and fine aggregates, water).

    • This compound solution.

    • Concrete mixer.

    • Cylindrical molds (e.g., 4x8 in. or 6x12 in.).

    • Tamping rod or vibrator.

    • Curing tank or room (as per ASTM C511).

    • Compression testing machine.

  • Procedure:

    • Mixture Design: Design a control concrete mix. Prepare test mixes with different dosages of this compound.

    • Batching and Mixing: Prepare at least three separate batches for each condition (control and each dosage) as stipulated in ASTM C494.[4]

    • Casting Specimens: Cast the concrete into cylindrical molds in layers, tamping or vibrating each layer to ensure proper consolidation.

    • Curing: After initial curing, demold the specimens and place them in a standard curing environment (e.g., lime-saturated water at 23 ± 2°C).

    • Testing: Test the compressive strength of the cylinders at specified ages (e.g., 3, 7, and 28 days). For a Type B retarding admixture, the compressive strength at any test age should be not less than 90% of that of the control at the same age.[4]

    • Data Analysis: Calculate the average compressive strength for each set of specimens. Compare the strength development of the test mixes to the control mix.

Protocol 3: Evaluation of Workability (Slump)

  • Objective: To measure the effect of this compound on the consistency and workability of fresh concrete, and its ability to retain slump over time.

  • Standard: ASTM C143/C143M - Standard Test Method for Slump of Hydraulic-Cement Concrete.

  • Materials and Equipment:

    • Freshly mixed concrete (control and test batches).

    • Slump cone, tamping rod, and a rigid, non-absorbent base.

    • Measuring tape or ruler.

  • Procedure:

    • Initial Slump: Immediately after mixing, perform a slump test on both the control and test mixtures.

    • Slump Retention: At specified time intervals (e.g., 30, 60, 90, and 120 minutes), remix the concrete for a short duration and perform the slump test again.

    • Measurement: Measure the slump by determining the vertical difference between the top of the mold and the displaced original center of the top surface of the specimen.

    • Data Analysis: Plot the slump versus time for each mixture to evaluate the slump loss and the effectiveness of the retarder in maintaining workability.

A-4: Mandatory Visualization

The following diagrams illustrate the key chemical interactions and the experimental workflow for evaluating this compound as a concrete retarder.

cluster_0 Cement Hydration (Control) cluster_1 Retarded Hydration (with this compound) C3S C3S CSH C-S-H Gel (Strength) C3S->CSH + H₂O CaOH2 Ca(OH)₂ C3S->CaOH2 + H₂O H2O H2O C3S_R C3S Adsorption Adsorption on C3S Surface C3S_R->Adsorption H2O_R H2O Gluconate Ammonium Gluconate Gluconate->Adsorption Chelation Ca²⁺ Chelation Gluconate->Chelation Delayed_CSH Delayed C-S-H Gel Adsorption->Delayed_CSH Slows Reaction Delayed_CaOH2 Delayed Ca(OH)₂ Adsorption->Delayed_CaOH2 Slows Reaction

Caption: Mechanism of cement hydration retardation by this compound.

start Start: Define Objectives (Dosage vs. Performance) materials Material Characterization (Cement, Aggregates) start->materials mix_design Mixture Design (Control & Test Batches) materials->mix_design batching Batching & Mixing (ASTM C192) mix_design->batching fresh_tests Fresh Concrete Tests batching->fresh_tests casting Casting Specimens (Cylinders/Beams) batching->casting slump Slump Test (ASTM C143) fresh_tests->slump Workability setting_time Setting Time Test (ASTM C403) fresh_tests->setting_time Retardation air_content Air Content Test (ASTM C231/C173) fresh_tests->air_content Air Voids analysis Data Analysis & Reporting slump->analysis setting_time->analysis air_content->analysis curing Curing (ASTM C511) casting->curing hardened_tests Hardened Concrete Tests curing->hardened_tests compressive Compressive Strength (ASTM C39) hardened_tests->compressive Strength flexural Flexural Strength (ASTM C78) hardened_tests->flexural Strength compressive->analysis flexural->analysis end End: Performance Evaluation analysis->end

Caption: Experimental workflow for evaluating a concrete retarder.

References

Troubleshooting & Optimization

Optimizing pH and temperature for ammonium gluconate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and temperature for ammonium gluconate synthesis. It includes detailed experimental protocols, data tables for process comparison, and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound? A1: The most common methods are the enzymatic conversion of glucose and the direct neutralization of gluconic acid. The enzymatic method uses glucose oxidase and catalase to convert glucose into gluconic acid, which is then neutralized in situ with ammonia or ammonium hydroxide. The direct neutralization method involves reacting a solution of gluconic acid with liquefied ammonia or ammonium hydroxide.

Q2: What is the optimal pH range for this compound synthesis? A2: The optimal pH depends on the synthesis method. For enzymatic synthesis, a pH range of 5.5 to 6.5 is recommended to facilitate high conversion efficiency. For direct neutralization of gluconic acid with liquefied ammonia, the reaction is typically carried out to a final pH of 8.0[1]. Maintaining the correct pH is crucial for maximizing yield and preventing the formation of byproducts.

Q3: What is the ideal temperature range for the synthesis? A3: Temperature optima also vary by method. Enzymatic synthesis is generally performed at lower temperatures, between 15°C and 40°C, with a specific example maintaining 15-25°C[2]. Direct neutralization of gluconic acid with ammonia is an exothermic reaction and is typically controlled within a range of 30-50°C[1].

Q4: What is the achievable yield for this compound synthesis? A4: With optimized conditions, very high yields are possible. For the enzymatic method, a conversion of 95-100% of glucose to this compound has been reported[2].

Q5: How can I purify the final product? A5: Purification can be achieved through crystallization. After the reaction, the solution can be concentrated by evaporation and then cooled to induce crystallization. Activated carbon can be used to treat the solution before concentration to remove discoloration that may occur from oxidation[3]. The final crystals can be collected by filtration and dried.

Data Presentation: Process Parameters

The following tables summarize key quantitative data for the two primary synthesis methods.

Table 1: Enzymatic Synthesis via Glucose Oxidation

Parameter Optimal Range Reported Yield Notes
pH 5.5 - 6.5 95-100% Maintained by adding 5-30% (v/v) ammonium hydroxide solution[2].
Temperature 15 - 25°C 95-100% Requires a cooling system to maintain temperature[2].

| Reaction Time | ~122 hours | 99% (stoichiometric) | For a fed-batch process with continuous product removal[2]. |

Table 2: Direct Neutralization of Gluconic Acid

Parameter Value/Range Reported Yield Notes
pH (Final) 8.0 Not specified Achieved by slow addition of liquefied ammonia[1].
Temperature 30 - 50°C Not specified The reaction is exothermic; cooling may be required[1].

| Reactants | 50% Gluconic Acid | Not specified | Reacted with liquefied ammonia[1]. |

Experimental Protocols & Workflows

Logical Relationship of Parameters

This diagram illustrates how key parameters influence the outcome of the synthesis.

Logical_Relationship cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes pH pH Yield High Yield pH->Yield Optimal Range (e.g., 5.5-6.5) Impurities Byproduct Formation pH->Impurities Too High/Low Temp Temperature Temp->Yield Optimal Range (e.g., 15-40°C) Temp->Impurities Too High SlowRate Slow Reaction Rate Temp->SlowRate Too Low Reactants Reactant Purity Purity High Purity Reactants->Purity Reactants->Impurities Low Purity LowYield Low Yield

Caption: Influence of key parameters on synthesis outcomes.
Protocol 1: Enzymatic Synthesis from Glucose

This protocol is based on a high-yield fed-batch process.

Materials:

  • D-Glucose (50% w/v solution)

  • Glucose Oxidase

  • Catalase

  • Ammonium Hydroxide (5-30% v/v solution)

  • Deionized Water

  • Phosphate Buffer (optional, for initial pH stabilization)

Equipment:

  • Bioreactor (e.g., 3L capacity) with integrated pH and temperature controllers

  • Agitator/Stirrer

  • Air sparging system

  • Peristaltic pump for feeding glucose solution

  • Ultrafiltration system (optional, for continuous process)

Workflow Diagram:

Enzymatic_Workflow start Start: Prepare Bioreactor setup Add Water, Enzymes (Glucose Oxidase, Catalase) start->setup stabilize Stabilize Temperature (15-25°C) & Initial pH setup->stabilize feed Start Continuous Feed (50% Glucose Solution) stabilize->feed react Reaction & Monitoring Loop feed->react monitor_ph Monitor pH react->monitor_ph adjust_ph Add Ammonium Hydroxide to maintain pH 5.5-6.5 monitor_ph->adjust_ph pH deviates monitor_temp Monitor Temperature monitor_ph->monitor_temp pH OK adjust_ph->react adjust_temp Cool Reactor to maintain 15-25°C monitor_temp->adjust_temp Temp > 25°C end_reaction End Reaction (e.g., after 122 hrs) monitor_temp->end_reaction Time elapsed & Temp OK adjust_temp->react purify Purification: Concentrate & Crystallize end_reaction->purify finish End: Dried Ammonium Gluconate Crystals purify->finish

Caption: Workflow for enzymatic synthesis of this compound.

Procedure:

  • Setup: Prepare the bioreactor with deionized water and the initial charge of glucose oxidase and catalase.

  • Stabilization: Set the temperature controller to maintain the reaction mixture between 15-25°C. Adjust the initial pH if necessary.

  • Reaction Initiation: Start the agitator and air sparging. Begin the continuous feed of the 50% glucose solution at a constant rate.

  • pH Control: Continuously monitor the pH of the reaction. The formation of gluconic acid will cause the pH to drop. Use the pH controller to automatically add the ammonium hydroxide solution to maintain the pH between 5.5 and 6.5[2].

  • Temperature Control: Continuously monitor the temperature. The reaction is exothermic, so use the reactor's cooling system to maintain the temperature between 15-25°C[2].

  • Reaction Monitoring: Allow the reaction to proceed for the designated time (e.g., 122 hours for a fed-batch process) or until glucose consumption ceases.

  • Product Isolation: Once the reaction is complete, stop the feeds. The resulting this compound solution can be purified by concentrating it under vacuum and allowing it to crystallize upon cooling.

  • Drying: Filter the crystals from the solution and dry them in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Direct Neutralization of Gluconic Acid

This protocol describes a straightforward acid-base neutralization.

Materials:

  • Gluconic Acid (50% liquid solution)

  • Liquefied Ammonia or concentrated Ammonium Hydroxide

  • Activated Carbon (optional)

  • Deionized Water

Equipment:

  • Glass-lined or stainless steel reaction vessel with a cooling jacket

  • Stirrer/agitator (40-60 rpm)

  • pH meter

  • System for controlled addition of ammonia (e.g., a dip tube for gas or a dropping funnel for liquid)

  • Rotary evaporator and crystallization dish

Procedure:

  • Setup: Charge the reaction vessel with the 50% gluconic acid solution.

  • Cooling: Start the cooling system for the reactor jacket to manage the heat of neutralization.

  • Neutralization: Begin stirring the gluconic acid solution at 40-60 rpm. Slowly add the liquefied ammonia or ammonium hydroxide. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature between 30-50°C[1].

  • pH Monitoring: Monitor the pH of the solution. Continue adding the ammonia source until the pH of the solution reaches 8.0[1].

  • Decolorization (Optional): If the solution is discolored, it can be treated with activated carbon and then filtered to yield a clear solution[3].

  • Concentration & Crystallization: Transfer the this compound solution to a rotary evaporator and concentrate it under vacuum until it reaches a density of approximately 1.30-1.40 g/mL.

  • Isolation: Transfer the concentrated solution to a crystallization dish and cool to induce crystal formation.

  • Drying: Collect the crystals by filtration and dry them in an oven or desiccator.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Incorrect pH: pH outside the optimal range (5.5-6.5 for enzymatic; final pH not reached for neutralization) can slow or stop the reaction.Calibrate the pH meter and ensure the base is added correctly to maintain the target pH range.
Incorrect Temperature: Temperatures that are too low will significantly slow the reaction rate. Excessively high temperatures can denature enzymes in the enzymatic process.Verify the accuracy of the temperature probe. Adjust heating/cooling to maintain the optimal temperature range for the chosen method (e.g., 15-25°C for enzymatic, 30-50°C for neutralization)[1][2].
Enzyme Inactivation (Enzymatic Method): Hydrogen peroxide, a byproduct of the glucose oxidase reaction, can deactivate the enzymes.Ensure an adequate amount of catalase is present in the reaction mixture to break down the hydrogen peroxide into water and oxygen.
Product Discoloration (Yellow/Brown) Oxidation of Reactants: Gluconic acid and glucose solutions can discolor, especially at elevated temperatures or in the presence of oxygen[3]. This may be due to Maillard-type reactions or caramelization[4].Use high-purity starting materials. After the reaction is complete, treat the solution with activated carbon to remove colored impurities before crystallization[3].
Byproduct Formation / Low Purity Incorrect pH in Fermentation/Enzymatic Synthesis: In microbial or enzymatic processes, a pH outside the optimal range can lead to the formation of byproducts like keto-gluconic acids.Strictly maintain the pH within the recommended range (e.g., 5.5-6.5) using an automated controller for precise addition of the neutralizing agent[2].
Difficulty with Crystallization Solution is Too Dilute: If the concentration of this compound is too low, crystallization will not occur.Concentrate the solution further under vacuum to increase saturation.
Rapid Crystallization ("Crashing Out"): Cooling the solution too quickly can lead to the formation of small, impure crystals.Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote the growth of larger, purer crystals.
No Crystals Form: The solution may be supersaturated but lacks nucleation sites.Try "seeding" the solution by adding a few small crystals of pure this compound. Alternatively, gently scratching the inside surface of the crystallization dish with a glass rod can initiate nucleation.

References

Preventing discoloration of ammonium gluconate solutions upon storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ammonium Gluconate Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of this compound solutions during storage.

Troubleshooting Guide

Issue: My this compound solution has turned yellow/brown upon storage.

This is a common issue often resulting from the degradation of the gluconate molecule. Follow this guide to troubleshoot the problem.

Troubleshooting Workflow

Troubleshooting_Workflow start Discolored this compound Solution Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage light_exposure Was the solution exposed to light? improper_storage->light_exposure Yes high_temp Was the solution stored at elevated temperatures? improper_storage->high_temp Yes check_impurities Investigate Potential Contaminants improper_storage->check_impurities No correct_storage Implement Proper Storage: - Store in amber or opaque containers. - Store at controlled room temperature or refrigerated. light_exposure->correct_storage high_temp->correct_storage monitor Monitor for Future Discoloration correct_storage->monitor end_solution Solution Stabilized monitor->end_solution metal_ions Are trace metal ions (e.g., Fe, Cu) suspected? check_impurities->metal_ions add_chelator Incorporate a Chelating Agent (e.g., EDTA) in future preparations. metal_ions->add_chelator Yes check_stabilizers Review Formulation for Stabilizers metal_ions->check_stabilizers No add_chelator->monitor no_stabilizer Was an antioxidant or stabilizer used? check_stabilizers->no_stabilizer no_stabilizer->monitor Yes add_stabilizer Incorporate an Antioxidant (e.g., Sodium Sulfite) in future preparations. no_stabilizer->add_stabilizer No add_stabilizer->monitor

Caption: Troubleshooting workflow for discolored this compound solutions.

Frequently Asked Questions (FAQs)

1. What are the primary causes of discoloration in this compound solutions?

Discoloration, typically a yellowing or browning, of this compound solutions is primarily caused by:

  • Photodegradation: Exposure to light, particularly UV light, can induce chemical reactions that lead to the formation of colored degradation products.

  • Trace Metal Ion Contamination: this compound is a chelating agent, meaning it can bind to metal ions. The presence of trace amounts of metal ions, such as iron or copper, can catalyze oxidative degradation of the gluconate molecule, resulting in colored byproducts.

  • Elevated Temperatures: Storage at high temperatures can accelerate the rate of chemical degradation, leading to discoloration over time.

  • pH Shifts: Significant changes in the pH of the solution can affect the stability of this compound.

2. How can I prevent the discoloration of my this compound solution?

To prevent discoloration, consider the following preventative measures:

  • Protect from Light: Store the solution in amber-colored or opaque containers to block out light.

  • Control Storage Temperature: Store the solution at a controlled room temperature or under refrigeration, as specified for the particular application. Avoid exposure to high temperatures.

  • Use High-Purity Water: Prepare solutions using purified water (e.g., deionized or distilled water) to minimize trace metal ion contamination.

  • Incorporate Stabilizers: The addition of antioxidants or chelating agents can significantly improve the stability of the solution.

3. What stabilizers can be used to prevent discoloration, and at what concentrations?

While specific data for this compound is limited, information from the closely related sodium gluconate suggests the use of sulfites as effective antioxidants.

StabilizerRecommended Concentration (% w/w of gluconate)Function
Sodium Sulfite0.3 - 0.6Antioxidant
Disodium EDTA0.05 - 0.1Chelating Agent

It is recommended to perform a stability study to determine the optimal type and concentration of stabilizer for your specific application.

4. Can I use a combination of stabilizers?

Yes, in many cases, a synergistic effect can be observed when using a combination of an antioxidant and a chelating agent. For example, using a sulfite to scavenge oxygen and EDTA to sequester metal ions can provide enhanced protection against discoloration.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound Solutions

This protocol outlines a method to evaluate the stability of this compound solutions and the effectiveness of various stabilizers under accelerated conditions.

1. Materials:

  • This compound

  • High-purity water (e.g., deionized, distilled)

  • Stabilizers to be tested (e.g., sodium sulfite, disodium EDTA)

  • pH meter

  • UV-Vis spectrophotometer

  • Clear and amber glass vials

  • Temperature and humidity-controlled stability chamber

  • Light exposure chamber (with controlled UV and visible light output)

2. Solution Preparation:

  • Prepare a stock solution of this compound at the desired concentration in high-purity water.

  • Divide the stock solution into aliquots for the control and test groups.

  • To the test group aliquots, add the stabilizers at various concentrations. For example:

    • Test Group A: 0.3% sodium sulfite (w/w of this compound)

    • Test Group B: 0.1% disodium EDTA (w/w of this compound)

    • Test Group C: 0.3% sodium sulfite and 0.1% disodium EDTA

  • Adjust the pH of all solutions to the desired level, if necessary.

  • Filter the solutions through a 0.45 µm filter to remove any particulates.

  • Transfer the solutions into both clear and amber glass vials.

3. Storage Conditions:

  • Accelerated Thermal Stability: Place a set of vials in a stability chamber at an elevated temperature (e.g., 40°C, 50°C) and controlled humidity (e.g., 75% RH).

  • Photostability: Place another set of vials in a light exposure chamber according to ICH Q1B guidelines.

  • Control: Store a set of vials at the intended long-term storage condition (e.g., 25°C/60% RH or 5°C).

4. Testing Schedule:

  • Analyze the solutions at initial (time 0) and at specified time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated studies).

5. Analytical Method for Discoloration:

  • Visually inspect the samples for any color change.

  • Quantify the color using a UV-Vis spectrophotometer:

    • Scan the samples from 400 nm to 700 nm to detect any absorbance in the visible range.

    • Measure the absorbance at a specific wavelength (e.g., 420 nm) as an indicator of yellowness.

    • Use the initial time point as a blank for subsequent measurements of the same sample set.

6. Data Analysis:

  • Plot the change in absorbance over time for each storage condition and formulation.

  • Compare the rate of discoloration between the control and the stabilized solutions to determine the effectiveness of the stabilizers.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of this compound

Degradation_Pathways AmmoniumGluconate This compound Photodegradation Photodegradation AmmoniumGluconate->Photodegradation Oxidation Metal-Catalyzed Oxidation AmmoniumGluconate->Oxidation ThermalDegradation Thermal Degradation AmmoniumGluconate->ThermalDegradation Light Light (UV/Visible) Light->Photodegradation Heat Heat Heat->ThermalDegradation MetalIons Trace Metal Ions (Fe, Cu) MetalIons->Oxidation Intermediates Reactive Intermediates (e.g., radicals, carbonyls) Photodegradation->Intermediates Oxidation->Intermediates ThermalDegradation->Intermediates DegradationProducts Colored Degradation Products Intermediates->DegradationProducts

Caption: Potential pathways for the degradation and discoloration of this compound.

Troubleshooting poor yield in the enzymatic production of ammonium gluconate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of ammonium gluconate.

Troubleshooting Guide

This guide addresses specific issues that may lead to poor yield during the enzymatic synthesis of this compound.

Q1: My reaction starts but stops prematurely before all the glucose is consumed. What is the likely cause?

A low or stalled conversion rate is often due to the inactivation of glucose oxidase (GOD). The primary culprit is typically the accumulation of hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidation reaction.

  • Inadequate Catalase (CAT) Activity: The role of catalase is to decompose H₂O₂ into water and oxygen. If the catalase activity is insufficient, H₂O₂ will accumulate and inactivate the glucose oxidase.[1][2] Ensure you have an adequate amount of active catalase in your reaction.

  • Sub-optimal Reaction Conditions: Extreme pH or temperature can decrease the activity and stability of both enzymes.

  • Oxygen Limitation: The glucose oxidase enzyme requires molecular oxygen as a co-substrate. If the reaction mixture is not adequately aerated, the reaction will slow down and eventually stop.[3]

Q2: The initial rate of my reaction is very slow. How can I improve it?

A slow initial reaction velocity can be attributed to several factors related to the reaction conditions and components.

  • Sub-optimal Temperature: The reaction temperature significantly influences enzyme activity. For the dual-enzyme system of glucose oxidase and catalase, a typical optimal temperature range is 35°C to 45°C.[4][5] A recent study identified an optimal temperature of 38°C.[5]

  • Incorrect pH: The pH of the reaction medium is critical. The optimal pH for glucose oxidase is around 5.5, while for catalase, it is closer to 7.0. A compromise pH, typically between 5.5 and 6.5, is used for the combined system to ensure both enzymes function effectively.[4][6][7] One study found an optimal pH of 5.9 for sodium gluconate production.[5] The pH must be controlled throughout the reaction by the addition of ammonium hydroxide.[4]

  • Low Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration. If the rate is too slow, consider increasing the concentration of both glucose oxidase and catalase.

  • Insufficient Aeration: A lack of dissolved oxygen is a common rate-limiting factor.[3] Increasing the stirring speed or the aeration rate can enhance oxygen transfer into the reaction medium.[5]

Q3: The final yield of this compound is lower than expected, even though the reaction went to completion. What could be the reason?

Low final yields can result from issues with reactants, product stability, or measurement accuracy.

  • Substrate Quality: Ensure the purity of your glucose substrate. Contaminants could inhibit the enzymes.

  • Product Equilibrium: Gluconic acid exists in equilibrium with its lactones (glucono-δ-lactone and glucono-γ-lactone).[8][9] This equilibrium is pH-dependent. While the formation of this compound is favored by the neutralization, the presence of lactones might affect downstream processing or analysis.

  • Inaccurate Quantification: Verify the accuracy of your analytical method for determining gluconate concentration. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[8][10][11][12]

  • Side Reactions: Although the enzymatic reaction is highly specific, the potential for side reactions, such as the oxidation of gluconic acid to keto-d-gluconic acid, exists under certain conditions, particularly in microbial fermentation systems.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of each enzyme in the production of this compound?

The process uses a two-enzyme cascade system:

  • Glucose Oxidase (GOD): This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂), using molecular oxygen as an electron acceptor. The D-glucono-δ-lactone then spontaneously hydrolyzes to gluconic acid.

  • Catalase (CAT): This enzyme catalyzes the decomposition of the hydrogen peroxide byproduct into harmless water and oxygen. This step is crucial as H₂O₂ can inactivate glucose oxidase.[1]

The gluconic acid produced is continuously neutralized with ammonium hydroxide to maintain the pH and form the final product, this compound.

Q2: Why is pH control so important in this reaction?

Maintaining the optimal pH is critical for several reasons:

  • Enzyme Activity: Both glucose oxidase and catalase have specific pH ranges in which they exhibit maximum activity. A pH between 5.5 and 6.5 is a common compromise for the dual-enzyme system.[7]

  • Enzyme Stability: Deviations from the optimal pH can lead to irreversible denaturation and inactivation of the enzymes.

  • Product Formation: The reaction produces gluconic acid, which, if not neutralized, will lower the pH of the medium, inhibiting and eventually stopping the enzyme activity. Continuous neutralization with ammonium hydroxide is necessary to form this compound and maintain the pH.[4]

Q3: How critical is aeration for this process?

Aeration is extremely critical. The glucose oxidase reaction consumes one mole of oxygen for every mole of glucose converted.[3] Insufficient oxygen supply will become the limiting factor for the reaction, leading to a slow conversion rate and poor yield. High aeration rates are generally required for efficient production.[7]

Q4: Can I use immobilized enzymes for this process?

Yes, using co-immobilized glucose oxidase and catalase is a highly effective strategy.[13][14] Immobilization offers several advantages:

  • Enzyme Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs.

  • Enhanced Stability: Immobilization can improve the thermal and operational stability of the enzymes.[15]

  • Process Integration: Immobilized enzymes are well-suited for continuous production processes in bioreactors.[16]

Data Presentation

Table 1: Optimal Reaction Conditions for Gluconate Production

ParameterOptimal RangeSource
pH 5.5 - 6.5[4][7]
Temperature 35°C - 45°C[4]
Glucose Concentration 110 - 250 g/L[7]
Aeration High / 1.2 vvm[5][7]
Stirring Speed 700 rpm[5]

Note: The optimal conditions can vary depending on the specific enzymes used, their source, and whether they are free or immobilized.

Experimental Protocols

Protocol 1: Glucose Oxidase (GOD) Activity Assay

This protocol is based on a coupled enzyme assay using horseradish peroxidase (HRP) and a chromogenic substrate like o-dianisidine or ABTS.[17][18][19]

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 7.0.

    • Glucose Solution: 1 M D-glucose in phosphate buffer.

    • Chromogen Solution: 5 mM 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) in phosphate buffer.[18]

    • Peroxidase Solution: 0.15 U/mL horseradish peroxidase (HRP) in phosphate buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine 800 µL of phosphate buffer, 100 µL of glucose solution, 50 µL of ABTS solution, and 20 µL of HRP solution.

    • Equilibrate the mixture to 35°C.

    • Initiate the reaction by adding 30 µL of the appropriately diluted glucose oxidase enzyme solution.

    • Immediately monitor the increase in absorbance at 416-420 nm for 5 minutes using a spectrophotometer.[18][19]

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • One unit of GOD activity is defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose per minute at the specified conditions.[17]

Protocol 2: Catalase (CAT) Activity Assay

This protocol is based on the direct measurement of the decrease in hydrogen peroxide concentration by monitoring absorbance at 240 nm.[20][21]

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.0.

    • Hydrogen Peroxide Solution: Prepare a ~10 mM H₂O₂ solution in the phosphate buffer. The exact concentration should be determined spectrophotometrically just before use (Molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹).

  • Assay Procedure:

    • Set a UV spectrophotometer to 240 nm and 25°C.

    • In a quartz cuvette, add 2.9 mL of the H₂O₂ solution and allow it to equilibrate.

    • Initiate the reaction by adding 0.1 mL of the diluted catalase enzyme solution and mix immediately.

    • Record the decrease in absorbance at 240 nm for 1-2 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • One unit of catalase will decompose 1.0 µmole of H₂O₂ per minute at pH 7.0 at 25°C.[20]

Protocol 3: Determination of this compound by HPLC

This protocol provides a general method for quantifying gluconic acid.[8][10][12]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system.

    • A suitable column, such as a polymer-based reversed-phase column (e.g., RSpak DE-613).[22]

    • Detector: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.

  • Chromatographic Conditions:

    • Mobile Phase: A weak acid solution, such as 2 mM perchloric acid solution.[22]

    • Flow Rate: 1.0 - 1.5 mL/min.[8][10]

    • Column Temperature: As recommended for the specific column.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Prepare reaction samples by stopping the reaction and filtering through a 0.45 µm filter. Dilute as necessary.

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Enzymatic_Pathway cluster_reaction Enzymatic Cascade Reaction Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Oxidase Oxygen_in O₂ H2O2 H₂O₂ Gluconic_Acid Gluconic Acid Gluconolactone->Gluconic_Acid Spontaneous Hydrolysis Water H₂O H2O2->Water Catalase Oxygen_out ½ O₂ Ammonium_Gluconate This compound Gluconic_Acid->Ammonium_Gluconate Neutralization Ammonia NH₄OH

Caption: Enzymatic pathway for this compound production.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer & Substrate (Glucose Solution) B Prepare Enzyme Solutions (GOD & CAT) C Prepare Neutralizing Agent (NH₄OH) D Combine Substrate & Enzymes in Bioreactor C->D E Set Temperature & Agitation D->E F Start Aeration E->F G Monitor & Control pH with NH₄OH F->G H Take Samples Periodically G->H I Stop Reaction in Sample H->I J Analyze for Glucose & Gluconate (HPLC) I->J K Calculate Yield & Purity J->K

Caption: General experimental workflow for the process.

Troubleshooting_Logic cluster_Inactivation Troubleshooting Rate Issues cluster_Yield Troubleshooting Final Yield Start Poor Yield Observed Q1 Is the reaction rate slow or stalled? Start->Q1 A1_Yes Check for Enzyme Inactivation Q1->A1_Yes Yes A1_No Check Final Product Concentration Q1->A1_No No Q2 Is pH in optimal range (5.5-6.5)? A1_Yes->Q2 Q6 Calibrate Analytical Method (e.g., HPLC) A1_No->Q6 Q3 Is Temperature optimal (35-45°C)? Q2->Q3 Yes Sol_pH Adjust pH Controller Q2->Sol_pH No Q4 Is Aeration/Agitation Sufficient? Q3->Q4 Yes Sol_Temp Adjust Temperature Q3->Sol_Temp No Q5 Verify Enzyme Activity (GOD & CAT Assays) Q4->Q5 Yes Sol_O2 Increase Aeration/ Stirring Q4->Sol_O2 No Sol_Enzyme Use Fresh/More Enzyme Q5->Sol_Enzyme Q7 Verify Substrate Purity & Concentration Q6->Q7 Accurate Sol_Analysis Re-run Standards Q6->Sol_Analysis Inaccurate Sol_Substrate Use High-Purity Glucose Q7->Sol_Substrate Impure

Caption: A logical guide for troubleshooting poor yield.

References

Technical Support Center: Stability of Ammonium Gluconate in Aqueous Solutions at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ammonium gluconate in aqueous solutions, particularly under high-temperature conditions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound in an aqueous solution?

This compound, as an ammonium salt of a carboxylic acid, exists in equilibrium with ammonia and gluconic acid in aqueous solutions.[1] Upon heating, this equilibrium shifts, and the salt can decompose. The primary decomposition pathway involves the dissociation into ammonia and gluconic acid.[2] This process is analogous to the behavior of other ammonium carboxylates, which also yield ammonia and the corresponding carboxylic acid when heated. The stability of such salts can be influenced by factors like intermolecular forces.

Q2: What are the primary degradation products of this compound in heated aqueous solutions?

At elevated temperatures, the principal degradation products of this compound in water are ammonia and gluconic acid .[2] Furthermore, gluconic acid can exist in equilibrium with its cyclic esters, known as glucono-delta-lactone and glucono-gamma-lactone . Higher temperatures tend to favor the formation of glucono-gamma-lactone. Therefore, these lactones may also be present as secondary degradation products in the heated solution.

Q3: How does pH affect the stability of this compound solutions at high temperatures?

The stability of this compound in an aqueous solution is pH-dependent.[1] In basic solutions (pH > 7.0), the equilibrium favors the gluconate anion and ammonium ions. In acidic conditions, the equilibrium shifts towards the formation of gluconic acid and the ammonium ion. Since the decomposition involves the formation of gluconic acid and volatile ammonia, changes in pH can influence the rate of degradation. Generally, extreme pH conditions, both acidic and basic, can be expected to accelerate the degradation of the gluconate molecule itself, a phenomenon observed with other gluconate salts.

Q4: Is there a specific decomposition temperature for this compound in aqueous solution?

Currently, there is a lack of specific, publicly available data on the precise onset decomposition temperature of this compound in aqueous solutions. However, it is known that the salt decomposes upon steaming, which suggests instability at or near the boiling point of water.[2] For comparison, other ammonium salts like ammonium acetate show a major decomposition peak around 133.8°C in thermogravimetric analysis (TGA). While not directly comparable, this provides a general indication that significant decomposition is expected at temperatures exceeding 100°C.

Troubleshooting Guide

Problem: I am observing a change in pH and a faint ammonia odor from my this compound solution during heating.

  • Likely Cause: This is a primary indicator of thermal decomposition. The ammonia odor results from the release of ammonia gas as the this compound dissociates. The change in pH is due to the formation of gluconic acid and the loss of ammonia.

  • Recommended Actions:

    • Monitor Temperature: Record the temperature at which you first notice these changes. This can serve as an approximate onset temperature for decomposition under your specific experimental conditions.

    • pH Control: If maintaining a specific pH is critical for your experiment, consider using a suitable buffer system that is stable at your target temperature.

    • Ventilation: Ensure adequate ventilation to handle the released ammonia gas.

Problem: My heated this compound solution has turned yellow or brown.

  • Likely Cause: Discoloration, particularly yellowing, can be a sign of photolytic or thermal degradation.[1] At higher temperatures, complex reactions, potentially similar to the initial stages of the Maillard reaction or caramelization, may occur, leading to the formation of colored byproducts. The Maillard reaction typically involves a reaction between amino acids and reducing sugars. While this compound is not an amino acid, the presence of an ammonium source and a sugar derivative (gluconate) at high temperatures could potentially lead to browning reactions.

  • Recommended Actions:

    • Protect from Light: If the experiment is sensitive to photodegradation, conduct it in amber glassware or protect the setup from light.[1]

    • Analyze for Impurities: The colored compounds are likely degradation byproducts. Consider using techniques like UV-Vis spectroscopy to characterize the color change or HPLC with a photodiode array (PDA) detector to identify and quantify the chromophoric impurities.

Data Presentation

ParameterObservation/Expected ValueAnalytical Technique
Primary Decomposition Products Ammonia, Gluconic AcidIon Chromatography (IC), HPLC, GC-MS (after derivatization)
Secondary Decomposition Products Glucono-delta-lactone, Glucono-gamma-lactoneHPLC, GC-MS (after derivatization)
Expected Onset of Decomposition Near the boiling point of water (~100°C)Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Effect of High Temperature Increased rate of decomposition and formation of lactonesKinetic studies using HPLC to monitor reactant and product concentrations over time
Effect of pH Stability is pH-dependent; extremes in pH may accelerate degradationpH monitoring, Stability studies at various pH values

Experimental Protocols

To assist researchers in designing their own stability studies, the following are detailed methodologies for key experiments.

1. Determination of Thermal Decomposition Profile using Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature range over which this compound in an aqueous solution loses mass due to decomposition and solvent evaporation.

  • Instrumentation: TGA instrument (e.g., TA Instruments Q500 or similar).

  • Methodology:

    • Prepare a concentrated aqueous solution of this compound (e.g., 50% w/v).

    • Accurately weigh approximately 10-20 mg of the solution into a TGA pan (platinum or alumina).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 300°C at a controlled heating rate (e.g., 10°C/min).

    • Use an inert nitrogen purge gas at a constant flow rate (e.g., 50 mL/min).

    • Record the mass loss as a function of temperature. The resulting thermogram will show mass loss steps corresponding to water evaporation and subsequent decomposition of this compound.

2. Identification and Quantification of Degradation Products by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate, identify, and quantify this compound and its non-volatile degradation products in a heated aqueous solution.

  • Instrumentation: HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

  • Methodology:

    • Sample Preparation: Prepare a known concentration of this compound in water. Heat the solution at a specific temperature (e.g., 80°C, 100°C) for a defined period. Take aliquots at various time points and cool them rapidly to quench the reaction.

    • Chromatographic Conditions (Example):

      • Column: A column suitable for organic acid analysis, such as an ion-exclusion column or a reverse-phase C18 column with an appropriate ion-pairing agent.

      • Mobile Phase: An aqueous mobile phase, potentially with a buffer (e.g., phosphate or acetate buffer) to control pH and improve peak shape. The specific mobile phase will depend on the column chosen.

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.

      • Injection Volume: 10-20 µL.

    • Detection:

      • RID/ELSD: For quantification without chromophores.

      • MS: For identification of unknown degradation products by their mass-to-charge ratio.

    • Quantification: Use external standards of this compound, gluconic acid, and commercially available lactones to create calibration curves for quantification.

3. Analysis of Volatile Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify volatile degradation products, particularly ammonia.

  • Instrumentation: GC-MS system with a suitable column.

  • Methodology:

    • Headspace Analysis: Heat a sealed vial containing the this compound solution at the desired temperature for a specific time.

    • Sample the headspace vapor using a gas-tight syringe.

    • Inject the vapor sample into the GC-MS.

    • GC Conditions: Use a polar capillary column suitable for the analysis of volatile amines.

    • MS Detection: Scan for the characteristic mass spectrum of ammonia and other potential volatile byproducts.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_heating Thermal Stress cluster_analysis Analysis of Degradation cluster_data Data Interpretation prep Prepare Aqueous Solution of this compound heat Heat Solution at Controlled Temperature and Time prep->heat tga TGA/DSC Analysis (Decomposition Profile) prep->tga hplc HPLC Analysis (Non-volatile products) heat->hplc gcms Headspace GC-MS (Volatile products) heat->gcms kinetics Determine Decomposition Kinetics hplc->kinetics products Identify Degradation Products hplc->products gcms->products profile Establish Stability Profile tga->profile

Caption: Workflow for assessing the thermal stability of this compound.

Decomposition_Pathway Primary Decomposition Pathway AmmoniumGluconate This compound in Aqueous Solution Equilibrium Equilibrium Shift (High Temperature) AmmoniumGluconate->Equilibrium Ammonia Ammonia (gas) Equilibrium->Ammonia Decomposition GluconicAcid Gluconic Acid Equilibrium->GluconicAcid Decomposition Lactones Gluconolactones (delta and gamma) GluconicAcid->Lactones Intramolecular Esterification

Caption: High-temperature decomposition pathway of aqueous this compound.

References

Addressing clumping and caking of solid ammonium gluconate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solid Ammonium Gluconate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid this compound. The information provided addresses common issues related to clumping and caking of the material during experiments.

Troubleshooting Guide: Clumping and Caking of this compound

Clumping and caking of solid this compound are common issues that can impact experimental accuracy and manufacturing efficiency. These problems are primarily caused by moisture absorption, but can also be influenced by temperature, pressure, and the physical properties of the powder.

Initial Troubleshooting Steps:

  • Assess Storage Conditions: Verify that this compound is stored in a tightly sealed container in a cool, dry place. Exposure to ambient humidity is a primary cause of caking.

  • Review Handling Procedures: Minimize the exposure of the powder to the open atmosphere during weighing and transfer.

  • Check for Contamination: Ensure that no moisture has been inadvertently introduced into the main container from spatulas or other equipment.

If clumping and caking persist after addressing these basic steps, the following sections provide more detailed guidance on understanding and mitigating the issue.

Mechanism of Caking

The primary mechanism for the caking of this compound, a hygroscopic powder, is moisture-induced liquid and solid bridging between particles.

MoistureCaking A This compound Powder B Exposure to Humidity (Above Critical Relative Humidity) A->B Environment C Moisture Adsorption B->C D Formation of Liquid Bridges C->D E Dissolution of Surface Solids D->E F Evaporation or Temperature Fluctuation D->F E->F G Formation of Solid Crystal Bridges F->G H Clumped/Caked Product G->H

Figure 1. Mechanism of moisture-induced caking in this compound.

Frequently Asked Questions (FAQs)

Q1: What is causing my solid this compound to form hard clumps?

A1: The most likely cause is the absorption of moisture from the atmosphere. This compound is hygroscopic, meaning it attracts and holds water molecules. When the relative humidity of the environment is above the Critical Relative Humidity (CRH) of the powder, it will adsorb moisture, leading to the formation of liquid bridges between particles. Subsequent temperature fluctuations or drying can cause these liquid bridges to solidify into crystal bridges, resulting in hard cakes.

Q2: How can I prevent clumping and caking during storage and handling?

A2:

  • Storage: Store this compound in a cool, dry place, away from direct sunlight. Use containers with airtight seals. For highly sensitive applications, consider storing the material in a desiccator or a controlled humidity environment.

  • Handling: Minimize the time the container is open to the atmosphere. Use dry utensils for scooping and weighing. If possible, work in a low-humidity environment or a glove box.

Q3: Are there any additives that can prevent caking?

A3: Yes, anti-caking agents can be added to improve the flowability and reduce the caking tendency of this compound. Commonly used anti-caking agents in the pharmaceutical and food industries include silicon dioxide and magnesium stearate. These agents work by adsorbing excess moisture or by coating the particles to reduce interparticle interactions.

Q4: What concentration of anti-caking agent should I use?

A4: The optimal concentration of an anti-caking agent depends on the specific grade of this compound, the environmental conditions, and the requirements of your application. It is recommended to start with a low concentration and perform tests to determine the most effective level. See the table below for typical starting concentrations.

Q5: How can I test the effectiveness of an anti-caking agent?

A5: The effectiveness of an anti-caking agent can be evaluated by measuring the flow properties of the treated powder. Common methods include measuring the angle of repose, Carr's Index, and Hausner Ratio. A lower angle of repose and lower Carr's Index and Hausner Ratio indicate better flowability and less caking. A detailed experimental protocol is provided in this guide.

Data on Anti-Caking Agents

The following table summarizes typical concentrations and the expected impact of common anti-caking agents on the flow properties of hygroscopic powders like this compound.

Anti-Caking AgentTypical Concentration (% w/w)Mechanism of ActionExpected Impact on Flowability
Silicon Dioxide0.5 - 2.0[1]Adsorbs moisture, reduces interparticle friction[1][2]Significant improvement
Magnesium Stearate0.2 - 5.0[3]Acts as a lubricant, reduces interparticle cohesion[3][4]Moderate to significant improvement

Experimental Protocol: Evaluation of Anti-Caking Agent Efficacy

This protocol details a method for evaluating the effectiveness of an anti-caking agent in preventing the clumping and caking of solid this compound.

1. Objective: To determine the optimal concentration of an anti-caking agent (e.g., silicon dioxide) for improving the flowability of solid this compound.

2. Materials:

  • Solid this compound

  • Anti-caking agent (e.g., Fumed Silicon Dioxide)

  • Powder Blender (e.g., V-blender)

  • Angle of Repose Tester

  • Graduated Cylinders (100 mL)

  • Mechanical Tapper

  • Spatulas

  • Weighing balance

3. Experimental Workflow:

ExperimentalWorkflow A Prepare Samples: - Control (this compound) - Test Samples with varying % of  anti-caking agent B Blend Samples (e.g., V-blender for 15 min) A->B C Measure Initial Flow Properties: - Angle of Repose - Bulk Density - Tapped Density B->C D Store Samples under Controlled Humidity (e.g., 75% RH, 25°C for 48h) C->D E Measure Final Flow Properties: - Angle of Repose - Bulk Density - Tapped Density D->E F Calculate Carr's Index and Hausner Ratio E->F G Analyze and Compare Results F->G

Figure 2. Experimental workflow for evaluating anti-caking agent efficacy.

4. Detailed Procedure:

4.1. Sample Preparation:

  • Prepare a control sample of 100g of this compound.

  • Prepare test samples by adding the anti-caking agent at different concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w) to 100g of this compound.

  • Blend each sample in a V-blender for 15 minutes to ensure uniform distribution of the anti-caking agent.

4.2. Measurement of Initial Flow Properties:

4.2.1. Angle of Repose:

  • Pour the powder through a funnel onto a fixed base until the apex of the cone reaches a predetermined height.[5][6]

  • Measure the diameter of the base of the powder cone.

  • Calculate the angle of repose (θ) using the formula: tan(θ) = 2h/d, where h is the height and d is the diameter of the cone.[6]

4.2.2. Bulk Density:

  • Gently pour 50g of the powder into a 100 mL graduated cylinder.

  • Record the volume.

  • Calculate the bulk density (ρ_bulk) = mass/volume.

4.2.3. Tapped Density:

  • Place the graduated cylinder from the bulk density measurement onto a mechanical tapper.

  • Tap the cylinder a specified number of times (e.g., 100 taps).

  • Record the new volume.

  • Calculate the tapped density (ρ_tapped) = mass/tapped volume.

4.3. Storage under Controlled Humidity:

  • Place the samples in open containers within a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated NaCl solution provides approximately 75% RH at 25°C).

  • Store the samples for 48 hours.

4.4. Measurement of Final Flow Properties:

  • After the storage period, repeat the measurements for angle of repose, bulk density, and tapped density for each sample as described in section 4.2.

4.5. Calculation of Flowability Indices:

  • Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100

  • Hausner Ratio = ρ_tapped / ρ_bulk

5. Data Analysis and Interpretation:

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent25-30≤101.00-1.11
Good31-3511-151.12-1.18
Fair36-4016-201.19-1.25
Passable41-4521-251.26-1.34
Poor46-5526-311.35-1.45
Very Poor56-6532-371.46-1.59
Extremely Poor>66>38>1.60

Compare the results of the control and test samples. A significant decrease in the angle of repose, Carr's Index, and Hausner Ratio after treatment with the anti-caking agent indicates an improvement in flowability and a reduction in caking tendency. The optimal concentration of the anti-caking agent is the one that provides the best flow properties without negatively impacting other aspects of the formulation.

References

Technical Support Center: Optimizing Ammonium Gluconate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of ammonium gluconate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the efficiency of your crystallization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Issue 1: No Crystals Are Forming

Possible Cause Recommended Solution
Solution is not sufficiently supersaturated. - Concentrate the solution further by evaporating more solvent. - If using a cooling crystallization method, ensure the solution was fully saturated at the higher temperature. - Add a co-solvent in which this compound is less soluble to induce precipitation.
Nucleation is inhibited. - Introduce seed crystals of this compound to initiate crystal growth. - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. - Increase the cooling rate slightly, as rapid cooling can sometimes promote nucleation, but be aware this may lead to smaller crystals.
Presence of impurities. - Purify the this compound solution using activated carbon to remove colored impurities. - Recrystallize the crude product to improve purity.

Logical Flow for Troubleshooting "No Crystals"

NoCrystals start No Crystals Observed check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate solution (e.g., evaporation) check_saturation->concentrate No induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes concentrate->induce_nucleation failure Re-evaluate process concentrate->failure Still no crystals seed Add seed crystals induce_nucleation->seed scratch Scratch vessel induce_nucleation->scratch check_purity Is the starting material pure? seed->check_purity scratch->check_purity purify Purify solution (e.g., activated carbon) check_purity->purify No success Crystals Form check_purity->success Yes purify->induce_nucleation purify->failure Still no crystals

Troubleshooting workflow for the absence of crystals.

Issue 2: Crystals Are Too Small or Are Fine Needles

Possible Cause Recommended Solution
High level of supersaturation leading to rapid nucleation. - Decrease the rate of cooling to slow down the crystallization process. - Use a lower concentration of the this compound solution. - Employ a solvent in which this compound has slightly higher solubility.
Insufficient time for crystal growth. - Allow the crystallization process to proceed for a longer period. - Maintain the solution at a temperature just below the saturation point for an extended time to encourage growth on existing crystals.
High agitation speed. - Reduce the stirring rate to minimize secondary nucleation caused by crystal collisions.

Issue 3: Oiling Out or Formation of an Amorphous Solid

Possible Cause Recommended Solution
Solution is too concentrated. - Dilute the solution with additional solvent before initiating crystallization.
Cooling rate is too fast. - Decrease the cooling rate to allow molecules sufficient time to arrange into a crystal lattice.
Impurities are present. - Purify the starting material as described in "No Crystals Are Forming".

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound crystallization?

A patent (CN101844977A) suggests a final reaction pH of 8.0 for one method of preparing this compound for crystallization.[1] However, the optimal pH can depend on the specific crystallization method and solvent system used. It is recommended to perform small-scale experiments to determine the optimal pH for your specific conditions.

Q2: How does temperature affect the yield of this compound crystals?

Q3: What is a suitable solvent for this compound crystallization?

Water is the most common solvent for this compound. It is soluble in water and practically insoluble in most organic solvents. For anti-solvent crystallization, an organic solvent in which this compound has low solubility could be used.

Q4: How can I improve the purity of my this compound crystals?

  • Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and then allowing them to re-crystallize slowly upon cooling is a highly effective purification method.

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any adhering mother liquor which may contain impurities.

  • Use of Adsorbents: Treating the initial solution with activated carbon can help remove colored and other organic impurities before crystallization.[2]

Quantitative Data on Crystallization Parameters

While comprehensive quantitative data for this compound is limited in the available literature, the following tables provide illustrative data based on studies of analogous compounds (ammonium salts and gluconate salts) to demonstrate the expected trends when varying key crystallization parameters.

Table 1: Effect of Cooling Rate on Crystal Size and Yield (Illustrative for an Ammonium Salt)

Cooling Rate (°C/hour)Average Crystal Size (µm)Yield (%)
550085
1035088
2020090
3010092
Note: This data is illustrative and based on general trends observed for ammonium salt crystallization. Slower cooling rates generally lead to larger crystals, while faster rates can increase the yield by promoting more rapid nucleation.

Table 2: Effect of Stirring Speed on Crystal Size (Illustrative for a Gluconate Salt)

Stirring Speed (RPM)Average Crystal Size (µm)
100450
200300
400200
600150
Note: This data is illustrative. Increased agitation often leads to smaller crystals due to increased secondary nucleation from crystal-impeller and crystal-crystal collisions.

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol is adapted from patent CN101844977A.[1]

Workflow for Cooling Crystallization

CoolingCrystallization prep Prepare 50% Gluconic Acid Solution react Slowly add liquefied ammonia (Maintain 30-50°C, stir at 40-60 RPM) until pH 8.0 prep->react concentrate Vacuum concentrate the solution to a density of 1.30-1.40 g/mL react->concentrate cool Cool the concentrated solution to induce crystallization concentrate->cool filter Filter the crystals from the mother liquor cool->filter dry Dry the crystals in an oven filter->dry product Final this compound Crystals dry->product

Experimental workflow for cooling crystallization of this compound.

Methodology:

  • Reaction: In a glass-lined steel reaction vessel, start with a 50% aqueous solution of gluconic acid.

  • While stirring at a rate of 40-60 revolutions per minute (RPM), slowly introduce liquefied ammonia.

  • Maintain the reaction temperature between 30-50°C.

  • Continue adding ammonia until the pH of the solution reaches 8.0.

  • Concentration: Concentrate the resulting this compound solution under vacuum until its density is between 1.30 and 1.40 g/mL.

  • Crystallization: Allow the concentrated solution to cool, which will cause the this compound to crystallize.

  • Isolation: Separate the crystals from the mother liquor by filtration.

  • Drying: Dry the isolated crystals in an oven.

Protocol 2: Evaporative Crystallization

This protocol is based on the method described by Labuschagné et al.[2]

Workflow for Evaporative Crystallization

EvaporativeCrystallization prep Prepare a ~50% aqueous solution of gluconic acid react Add an excess (10% on mole ratio) of a 35% ammonium solution prep->react stir Stir the closed solution continuously for 24 hours react->stir purify Add activated carbon to purify the solution stir->purify filter_carbon Filter to remove activated carbon purify->filter_carbon evaporate Evaporate the solution at room temperature for several days filter_carbon->evaporate collect Collect the resulting large crystals evaporate->collect dry Dry and store the crystals in a desiccator collect->dry product Final this compound Crystals dry->product

Experimental workflow for evaporative crystallization of this compound.

Methodology:

  • Reaction: To a solution of approximately 50% gluconic acid in water, add an excess (10% on a molar basis) of a 35% ammonium solution.

  • Mixing: Close the reaction vessel and stir the solution continuously for 24 hours.

  • Purification: Add activated carbon to the solution to decolorize it.

  • Filter the solution to remove the activated carbon.

  • Crystallization: Place the purified solution in a shallow dish or beaker and allow the solvent to evaporate at room temperature over several days. Large crystals should form as the solution becomes more concentrated.

  • Isolation and Drying: Collect the crystals and dry them in a desiccator for storage.

References

Overcoming interference of ammonium ions in analytical assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of ammonium ions (NH₄⁺) in common analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is ammonium ion interference in analytical assays?

Ammonium ions are common contaminants in biological samples and reagents that can significantly impact the accuracy and reliability of various analytical assays.[1][2] Interference can manifest as either falsely elevated or decreased signals, depending on the assay type and the mechanism of interference.[1] Common sources of ammonium ions include protein purification steps using ammonium sulfate precipitation, cell culture media where ammonia is a metabolic byproduct of glutamine metabolism, and environmental samples.[3][4][5]

Q2: Which analytical assays are most susceptible to ammonium ion interference?

Several types of assays are known to be sensitive to ammonium ions:

  • Enzymatic Assays: The activity of many enzymes can be directly affected by ammonium ions. For example, enzymes like glutamate dehydrogenase (GLDH) can be inhibited, and assays using p-nitrophenyl esters as substrates can show increased background hydrolysis in the presence of ammonium salts.[3][4][6]

  • Cell-Based Assays: Ammonia is a known toxin to many mammalian cells and can inhibit cell proliferation, alter metabolism, and affect protein synthesis, thereby skewing the results of viability, cytotoxicity, and metabolic assays.[4][7][8] A range of 1.8–33 mmol/L of ammonia can induce inhibitory and toxic effects on most mammalian cells.[4]

  • Immunoassays (ELISA): While direct interference is less common, high concentrations of salts, including ammonium salts, in the sample matrix can affect antigen-antibody binding, leading to inaccurate quantification.[1] However, in some specific ELISA designs, the addition of saturated ammonium sulfate has been shown to eliminate serum interference and increase sensitivity.[9]

  • Ion-Selective Electrodes (ISEs): Potentiometric sensors for ions like potassium (K⁺) can suffer from significant cross-interference from ammonium ions due to their similar size and charge, making accurate detection challenging in samples with high ammonium backgrounds.[10][11]

Q3: What are the common sources of ammonium ions in my samples?

  • Protein Purification: Ammonium sulfate precipitation is a widely used technique for protein fractionation and concentration.[5] Samples prepared using this method will contain high levels of residual ammonium sulfate that must be removed.[5][12][13]

  • Cell Culture: Ammonia is a primary metabolic waste product of mammalian cell cultures, mainly derived from the breakdown of L-glutamine.[4][8] Its concentration can build up to toxic levels over time.

  • Biological Samples: Ammonia is naturally present in biological fluids like blood and plasma and is a key marker for certain liver diseases.[14][15] Contamination from environmental bacteria after sample collection can also lead to increased ammonia concentrations.[14]

  • Reagents and Buffers: Some buffers and reagents may contain ammonium salts as part of their formulation.[3] It is crucial to use analytical grade reagents to minimize contamination.[13]

Troubleshooting Guides

Q4: My enzymatic assay is showing inconsistent or decreased activity. Could ammonium ions be the cause?

Yes, this is a strong possibility, especially if your protein of interest was purified using ammonium sulfate precipitation or if your sample is from a cell culture environment.[3][16]

Troubleshooting Steps:

  • Identify the Source: Review your sample preparation and protein purification protocols. If ammonium sulfate precipitation was used, residual ions are the likely culprit.[5]

  • Quantify Interference: If possible, run a control with a known concentration of your enzyme in the presence of varying, relevant concentrations of ammonium sulfate to quantify its effect on the assay.[3] For some lipase/esterase assays, the effect can be neutralized by a control if the ammonium sulfate saturation is below 40%, but at higher concentrations (40-100%), enzyme activity can decrease by 13-40%.[3]

  • Remove Ammonium Ions: Implement a salt removal step prior to the assay. Common methods include dialysis, desalting spin columns (size exclusion chromatography), and diafiltration.[12][16]

dot graph TD { graph [rankdir="LR", size="7.6,", bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: Troubleshooting workflow for suspected ammonium ion interference in enzymatic assays.

Q5: My cell-based assay shows poor cell growth and viability. How can I confirm if ammonia is the problem and mitigate it?

Ammonia accumulation is a common issue in cell culture that leads to cytotoxicity.[4][8]

Troubleshooting Steps:

  • Measure Ammonia Concentration: Use an ammonia assay kit to measure the concentration in your spent culture medium. Toxic effects can begin at concentrations as low as 1.8 mM.[4]

  • Reduce Ammonia Production:

    • Replace Glutamine: Replace L-glutamine in the medium with more stable alternatives like L-alanyl-L-glutamine dipeptides or glutamate, which can reduce the rate of ammonia production.[8]

    • Control Feeding: Implement a fed-batch strategy to control the concentration of glutamine and prevent its rapid breakdown.

  • Remove Ammonia from Medium: For applications like recycling spent media, physicochemical removal methods can be employed.[4] An alkalization-stripping method, where the pH is raised to ~11 to convert NH₄⁺ to volatile NH₃ gas which is then removed by vortexing, has shown effectiveness.[4]

Q6: How can I remove ammonium sulfate from my protein sample before running an assay?

It is critical to remove ammonium sulfate after protein precipitation as it interferes with many downstream applications.[13] The choice of method often depends on sample volume and desired final concentration.[12]

MethodBest ForAdvantagesDisadvantagesRecovery
Dialysis Large volumes (>10 mL)[12]Simple, effective for large volumes.Slow, tedious, requires large buffer volumes, risk of sample loss.[12]Variable
Desalting Spin Columns / Gel Filtration Small volumes (<10 mL)[12]Fast, efficient for small volumes.[12]Can result in some sample dilution, potential for minor sample loss (<100% recovery).[12]~90-100%
Diafiltration / Ultrafiltration Concentrating and desaltingRelatively quick, simultaneously removes salt and concentrates the protein.[12]Requires specialized equipment (e.g., Amicon ultrafilters).[12]>90%

Experimental Protocols

Protocol 1: Ammonium Sulfate Removal using Desalting Spin Column

This protocol is suitable for rapid buffer exchange and removal of salt from small sample volumes.

Materials:

  • Protein sample in ammonium sulfate solution.

  • Desalting spin column (e.g., Sephadex™ G-25).

  • Assay buffer (the buffer you want your final protein sample to be in).

  • Microcentrifuge tubes for collection.

  • Microcentrifuge.

Methodology:

  • Column Equilibration: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).

  • Add 500 µL of your desired assay buffer to the column. Centrifuge again at 1,000 x g for 2 minutes. Repeat this wash step 2-3 times to ensure the column is fully equilibrated with the new buffer.

  • Sample Loading: Place the equilibrated spin column into a new, clean collection tube. Carefully load your protein sample (typically 100-130 µL, check manufacturer's limits) onto the center of the resin bed.

  • Desalting: Centrifuge the column at 1,000 x g for 2-4 minutes.

  • Collection: The collected eluate in the tube is your desalted protein sample. The ammonium sulfate and other small molecules are retained in the column resin.

  • Storage: Store the purified protein appropriately. It is now ready for downstream assays.

dot graph G { graph [fontname="Arial", size="7.6,", bgcolor="#FFFFFF"]; node [fontname="Arial", style=filled]; edge [fontname="Arial"];

} caption: Workflow for desalting a protein sample using a spin column.

Protocol 2: Enzymatic Ammonia Removal from Cell Culture Samples

This method uses the enzyme glutamine synthetase (GS) to convert ammonia and glutamate into glutamine, effectively detoxifying the sample before analysis.[17][18] This is particularly useful for assays where the presence of glutamine is not a concern.

Materials:

  • Cell culture sample containing ammonia.

  • Glutamine Synthetase (GS) enzyme.

  • L-Glutamate solution.

  • ATP (Adenosine triphosphate) solution.

  • Reaction buffer (e.g., Tris-HCl with MgCl₂).

Methodology:

  • Sample Preparation: Collect an aliquot of your cell culture supernatant. Clarify by centrifugation (e.g., 300 x g for 5 minutes) to remove cells and debris.

  • Reaction Setup: In a reaction tube, combine the following:

    • 500 µL of clarified sample.

    • Reaction buffer to its final working concentration.

    • L-Glutamate to a final concentration of ~10 mM.

    • ATP to a final concentration of ~5 mM.

  • Enzyme Addition: Add a pre-determined amount of Glutamine Synthetase (e.g., 1 unit) to initiate the reaction. The reaction is: NH₄⁺ + L-Glutamate + ATP --(GS)--> L-Glutamine + ADP + Pi.

  • Incubation: Incubate the mixture at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for the complete conversion of ammonia.

  • Termination (Optional): The reaction can be stopped by heat inactivation of the enzyme if necessary for the downstream assay.

  • Analysis: The sample is now ammonia-depleted and can be used in your analytical assay.

References

Managing ammonia volatilization from ammonium gluconate fertilizers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the effective management of ammonia volatilization from ammonium gluconate fertilizers during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is ammonia volatilization and why is it a concern with this compound fertilizers?

A1: Ammonia volatilization is the process where nitrogen is lost to the atmosphere as ammonia gas (NH₃).[1] This occurs when ammonium (NH₄⁺) from the fertilizer is converted to ammonia gas at the soil surface.[2] While this compound provides both a nitrogen and an organic carbon source, the ammonium component is susceptible to this loss pathway.[3] Significant volatilization can lead to inaccurate nitrogen application rates in experiments, reduced nitrogen use efficiency, and potential environmental impacts such as soil acidification and eutrophication.[4][5]

Q2: What is the core chemical process driving ammonia volatilization from ammonium (NH₄⁺) sources?

A2: The process is governed by an equilibrium reaction at the soil surface: NH₄⁺ (ammonium) ↔ NH₃ (ammonia) + H⁺ (hydrogen). When conditions favor the reaction moving to the right, the resulting ammonia, being a gas, can be lost to the atmosphere.[2] The key factor influencing this equilibrium is pH; higher pH (fewer H⁺ ions) pushes the reaction towards ammonia formation.[1][6]

Q3: What primary factors influence the rate of ammonia volatilization?

A3: Several environmental and soil factors control the rate of ammonia loss:

  • Soil pH: This is a critical factor. Ammonia loss increases significantly as soil pH rises above 7.0.[2][6] Even in acidic soils, the application of ammonium fertilizers can cause a temporary, localized increase in pH around the fertilizer, promoting volatilization.[7]

  • Temperature: Higher temperatures increase the rate of chemical reactions and the conversion of ammonium to ammonia.[1][8][9] Volatilization risk is substantially greater at 80°F (27°C) than at 50°F (10°C).[1]

  • Soil Moisture: The relationship is complex. Losses are generally low in very dry soils.[10] The greatest risk often occurs when fertilizer is applied to a moist soil surface that slowly dries, as the water allows the fertilizer to dissolve but isn't sufficient to move it deep into the soil profile.[1][10]

  • Wind Speed: Increased airflow or wind across the soil surface accelerates the removal of ammonia gas, further driving the conversion of ammonium to ammonia.[1][11]

  • Soil Texture and Cation Exchange Capacity (CEC): Soils with higher clay content and organic matter have a higher CEC.[8] A higher CEC means the soil can hold more positively charged ammonium ions (NH₄⁺) on its exchange sites, making them less available for conversion to ammonia gas.[12] Consequently, sandy soils with low CEC generally have a higher risk of volatilization.[2][12]

Q4: How can I mitigate ammonia loss during my experiments?

A4: Several strategies, known as Best Management Practices (BMPs), can minimize ammonia volatilization:

  • Subsurface Application: Placing the this compound solution below the soil surface (e.g., injection or incorporation) is one of the most effective methods.[13][14] This physically separates the ammonium from the atmospheric conditions that drive volatilization. Subsurface banding at least two inches deep can significantly reduce losses.[13]

  • Use of Inhibitors:

    • Urease Inhibitors: While this compound is not urea-based, if used in combination with urea, urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) can be effective. They slow the enzymatic conversion of urea to ammonium, reducing the initial concentration susceptible to loss.[15][16][17] These inhibitors can delay this conversion for 7 to 14 days.[18]

    • Nitrification Inhibitors: Compounds like dicyandiamide (DCD) and 3,4-Dimethylpyrazole phosphate (DMPP) slow the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻).[4][19][20] By keeping nitrogen in the stable ammonium form for longer, it is less susceptible to leaching and can also indirectly reduce the potential for volatilization over time.[15][21]

  • Timed Irrigation: Applying water (approx. 0.5 inches) after a surface application can wash the fertilizer into the soil profile, protecting it from volatilization.[2] However, the timing is crucial; this should be done as soon as possible after application.[13]

Troubleshooting Guide

Problem: I'm observing higher-than-expected nitrogen loss in my experiment, and I suspect ammonia volatilization.

QuestionPossible CauseRecommended Solution / Next Step
1. How was the fertilizer applied? Surface Broadcast: Applying this compound solution to the soil surface, especially on plant residue, maximizes its exposure to air, sun, and heat, creating a high-risk scenario.[2][12]Incorporate the fertilizer. For future experiments, use subsurface injection or banding to place the fertilizer at least 2 inches below the soil surface.[13][14] If surface application is unavoidable, follow immediately with sufficient irrigation to wash the fertilizer into the soil.[2]
2. What were the soil conditions at the time of application? High pH / Calcareous Soil: Soil pH > 7.0 dramatically increases the conversion of NH₄⁺ to NH₃ gas.[2][6]Measure soil pH. If it is alkaline, subsurface application is critical. Consider using soil amendments to lower surface pH if experimentally appropriate, though this can be complex.
High Temperature & Wind: Application during hot (>70°F or 21°C) and/or windy days accelerates ammonia loss.[1][2]Adjust application timing. Apply fertilizer during cooler parts of the day or on less windy days. Delay application if extreme heat is forecasted.[13]
Moist Soil Surface Followed by Drying: This condition allows the fertilizer to dissolve but not move into the soil, creating a prime environment for volatilization.[1]Apply to a cooler, drier soil surface just before a planned irrigation or rainfall event. Avoid application to warm, damp soils.[13]
3. Was an inhibitor used? Ineffective or No Inhibitor: Failure to use an appropriate inhibitor under high-risk conditions can lead to significant losses.Select the right inhibitor. If combining with urea, a urease inhibitor like NBPT is recommended.[15] For stabilizing the ammonium from the this compound itself, a nitrification inhibitor (e.g., DCD) can prolong the time it remains in the soil as stable NH₄⁺.[4][19]
4. How is ammonia loss being quantified? Inaccurate Measurement Technique: The method used to measure volatilization (e.g., chambers, sensors) may have leaks, calibration errors, or may not be suitable for the experimental conditions.Review and calibrate your measurement protocol. Ensure chambers are properly sealed and that the airflow in dynamic systems is correct. Use a reference method or a blank control for comparison. See the detailed experimental protocol below.

Quantitative Data on Mitigation Strategies

The following table summarizes the effectiveness of various mitigation strategies. Note that this data is derived from studies on other ammonium-based fertilizers (primarily urea) and should be considered indicative for this compound.

Mitigation StrategyFertilizer Source (in study)Reduction in Ammonia VolatilizationKey Conditions & NotesCitations
Urease Inhibitor (NBPT) Urea50% - 90%Effectiveness is highest in high-risk conditions (high temp, surface application). Delays hydrolysis for 7-14 days.[16][18]
Urease Inhibitor (NBPT + NPPT) Urea / UAN~75%A combination of inhibitors can be highly effective under field conditions.[22]
Nitrification Inhibitor (DCD/DMPP) Ammonium-based fertilizersIndirect EffectPrimarily reduces nitrate leaching and N₂O emissions by stabilizing NH₄⁺. This prolonged stability can help reduce overall N loss.[4][19]
Subsurface Injection/Incorporation Urea / UAN / Organic Fertilizers65% - 98%Placing fertilizer 2-4 inches deep is highly effective. Closed-slot injection is a superior method.[14][23]
Post-Application Irrigation Urea~35%Requires sufficient water (e.g., 0.5 inches) to move fertilizer into the soil profile shortly after application.[2][23]

Experimental Protocols

Methodology for Measuring Ammonia Volatilization using a Dynamic Chamber System

This protocol is adapted from the forced air draft system method, a common approach for quantifying ammonia flux from the soil surface.[24]

Objective: To quantify the rate of ammonia (NH₃) volatilization from soil treated with this compound fertilizer over a specified period.

Materials:

  • This compound solution

  • Experimental soil plots or pots

  • Dynamic (open) chambers: Acrylic or PVC cylinders (e.g., 20 cm diameter, 50 cm height) inserted a few cm into the soil.[24]

  • Air pump or vacuum with a calibrated flow meter (to maintain a constant air exchange rate, e.g., 3 L/min).[24]

  • Gas washing bottles (impingers)

  • Ammonia-trapping solution: 2% Boric acid solution with a mixed indicator (e.g., methyl red and bromocresol green).[24]

  • Tubing (Teflon or other inert material)

  • Titration equipment: Burette, stand, 0.02 N sulfuric acid (H₂SO₄).[24]

  • Standard laboratory glassware and safety equipment.

Procedure:

  • Chamber Placement: Immediately after applying the this compound fertilizer to the soil surface, place the open chamber over the treated area. Gently press the chamber into the soil (2-5 cm) to create a seal.

  • System Assembly:

    • Connect the chamber's air outlet port via tubing to the inlet of a gas washing bottle containing a known volume (e.g., 100 mL) of the 2% boric acid trapping solution.

    • Connect the outlet of the gas washing bottle to the air pump/vacuum.

    • Ensure the chamber has an air inlet port open to the atmosphere to allow for continuous airflow.

  • Air Sampling:

    • Start the pump and adjust the flow rate to the desired level (e.g., 3 L/min).[24] Record the start time and flow rate.

    • Run the system continuously. The volatilized NH₃ from the soil is drawn through the chamber and bubbled through the boric acid solution, where it is trapped as ammonium borate.

  • Sample Collection:

    • Change the boric acid traps at regular intervals (e.g., every 12 or 24 hours) for the duration of the experiment (typically 5-10 days, as the highest losses occur initially).[24]

    • At each change, stop the pump, carefully disconnect the gas washing bottle, and replace it with a new one containing fresh trapping solution. Record the stop and restart times.

  • Sample Analysis (Titration):

    • The trapped ammonia in the boric acid solution is determined by titrating the solution with a standardized 0.02 N sulfuric acid solution.[24]

    • The endpoint is indicated by a color change of the indicator (e.g., from green to pink).

    • Record the volume of H₂SO₄ used for the titration.

  • Calculation:

    • Calculate the amount of NH₃-N (in mg) trapped in each sample using the titration data.

    • Convert this amount into a flux rate (e.g., kg N ha⁻¹ day⁻¹) by factoring in the chamber surface area, the sampling duration, and the total land area.

Visualizations

Chemical Pathway of Ammonia Volatilization

AmmoniaVolatilization cluster_atmosphere Atmosphere NH4 Ammonium (NH₄⁺) from Fertilizer NH3_dissolved Dissolved Ammonia (NH₃) NH4->NH3_dissolved + OH⁻ - H₂O NH3_dissolved->NH4 + H⁺ NH3_gas Ammonia Gas (NH₃) (Volatilized Loss) NH3_dissolved->NH3_gas Diffusion

Caption: The equilibrium process of ammonia volatilization at the soil surface.
Experimental Workflow for Measuring Ammonia Volatilization

MeasurementWorkflow start Start Experiment apply_fert 1. Apply this compound to Soil Plot start->apply_fert place_chamber 2. Place Dynamic Chamber over Plot apply_fert->place_chamber run_pump 3. Start Air Pump (Constant Flow Rate) place_chamber->run_pump trap_nh3 4. Trap Volatilized NH₃ in Boric Acid Solution run_pump->trap_nh3 collect_sample 5. Collect Acid Trap Sample (e.g., every 24h) trap_nh3->collect_sample titrate 6. Titrate Sample with Sulfuric Acid collect_sample->titrate calculate 7. Calculate NH₃ Flux Rate titrate->calculate decision Experiment Duration Complete? calculate->decision end_exp End decision->collect_sample No decision->end_exp Yes

Caption: Workflow for quantifying ammonia loss with a dynamic chamber system.
Troubleshooting Logic for High Ammonia Loss

TroubleshootingTree start High NH₃ Loss Detected q1 Was fertilizer surface applied? start->q1 a1_yes High Risk: Exposed NH₄⁺ q1->a1_yes Yes q2 Was soil pH > 7 and/or temp > 70°F? q1->q2 No sol1 Solution: Incorporate or inject fertilizer subsurface. a1_yes->sol1 sol1->q2 a2_yes High Risk: Favorable chemical conditions q2->a2_yes Yes q3 Was application followed by sufficient irrigation? q2->q3 No sol2 Solution: Apply in cooler conditions. Use inhibitors. a2_yes->sol2 sol2->q3 a3_no High Risk: NH₄⁺ remained on the surface q3->a3_no No end_node Combine solutions for Best Management Practice q3->end_node Yes sol3 Solution: Apply >0.5 inch of water immediately post-application. a3_no->sol3 sol3->end_node

Caption: Decision tree for troubleshooting unexpected ammonia volatilization.

References

Technical Support Center: Optimizing Ammonium Gluconate for Plant Biostimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ammonium gluconate for plant biostimulation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
Stunted growth, yellowing leaves (chlorosis), and/or root browning. Ammonium Toxicity: Excessive concentrations of ammonium (NH₄⁺) can be toxic to plants.• Immediately reduce the concentration of this compound in your nutrient solution. • Leach the growing medium with pH-adjusted water to remove excess ammonium. • Ensure adequate potassium (K⁺) levels in your nutrient solution, as it can help mitigate ammonium toxicity.[1] • Improve aeration to the root zone, as poor oxygenation can exacerbate toxicity symptoms.[2][3][4][5][6][7]
White precipitate forms in the stock solution. High pH or Incompatibility: this compound solutions are slightly basic. Mixing with certain nutrients at high concentrations or pH can cause precipitation.• Prepare this compound stock solutions separately from other concentrated nutrient stock solutions, especially those containing high levels of calcium or phosphate. • Adjust the pH of the final nutrient solution after all components have been added and diluted. • Perform a jar test by mixing small quantities of the intended components to check for precipitation before preparing a large batch.
Unexpected and rapid pH drop in the nutrient solution. Nitrification: Naturally occurring bacteria can convert ammonium to nitrate, a process that releases protons and lowers the pH.• Monitor the pH of your nutrient solution daily. • Use a pH buffer or adjust the pH as needed with a suitable pH up solution (e.g., potassium hydroxide).
No observable biostimulant effect. Suboptimal Concentration or Application Method: The concentration of this compound may be too low, or the application method may not be effective for the specific plant species or growth stage.• Conduct a dose-response experiment to determine the optimal concentration for your specific plant and experimental conditions. • Experiment with different application methods, such as foliar spray versus soil drench, to see which is more effective.[8]
This compound solution turns yellow. Light Exposure: this compound solutions can turn yellow upon exposure to light.• Store this compound powder and stock solutions in opaque containers in a cool, dark place to prevent degradation.[3][5][9]

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in plant biostimulation experiments?

Based on studies on salt stress mitigation in maize, a starting concentration range of 1.0 to 5.0 grams per liter (g/L) of water is recommended. Optimal results in these studies were observed at approximately 3.2 g/L.[10] However, the ideal concentration can vary depending on the plant species, growth stage, and environmental conditions. A dose-response study is highly recommended to determine the optimal concentration for your specific experimental setup.

2. How should I prepare an this compound stock solution?

To prepare a stock solution, dissolve the desired amount of this compound powder in distilled or deionized water. Stir until fully dissolved. It is advisable to prepare this stock solution separately from other concentrated nutrient stocks to avoid potential precipitation. Store the solution in a cool, dark, and well-sealed container.

3. What is the mechanism of action of this compound as a biostimulant?

This compound acts as a biostimulant by providing both a readily available source of nitrogen (ammonium) and an organic carbon source (gluconate).[11] This dual supply can enhance nutrient uptake, improve stress tolerance, and stimulate overall plant growth.[5] The ammonium component is a direct source of nitrogen for amino acid and protein synthesis, while the gluconate can be metabolized by the plant and beneficial soil microbes.

4. Can this compound be mixed with other fertilizers or pesticides?

Caution should be exercised when tank-mixing this compound with other agrochemicals. Due to its slightly basic nature, it can react with acidic compounds. Additionally, the ammonium ions can interact with certain pesticides. It is always recommended to perform a compatibility test (jar test) before mixing large quantities. Check the product labels of all chemicals for any known incompatibilities.

5. What are the typical symptoms of ammonium toxicity?

Symptoms of ammonium toxicity include stunted growth, chlorosis (yellowing) of leaves, particularly the newer ones, and browning or death of root tips.[2][3][4][5][6][7] In some cases, the leaf margins may curl upwards or downwards.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound.

Table 1: Recommended Concentration Ranges for Salt Stress Mitigation in Maize

Parameter Value Reference
General Concentration Range1.0 - 5.0 g/L[10]
Preferred Concentration Range1.2 - 4.2 g/L[10]
More Preferred Concentration2.1 - 3.2 g/L[10]
Optimal Concentration3.2 g/L[10]

Table 2: Observed Effects of this compound (3.2 g/L) on Maize under Salt Stress

Parameter Observed Effect Reference
Seed Germination RateIncreased by 23.4%[4]
Plant Fresh WeightIncreased by 29.6%[4]
Malondialdehyde (MDA) ContentReduced by 40.2%[4]
Catalase (CAT) ActivityIncreased by 20.3%[4]
Peroxidase (POD) ActivityIncreased by 130.5%[4]
Seedling Chlorophyll ContentIncreased by 146.3%[4]
Leaf Na⁺ ContentReduced by 49.6%[4]

Experimental Protocols

1. Protocol for Evaluating the Biostimulant Effect of this compound on Plant Growth under Normal Conditions

  • Objective: To determine the optimal concentration of this compound for promoting plant growth.

  • Materials:

    • Plant seeds (e.g., Arabidopsis thaliana, tomato, or maize)

    • Growth medium (e.g., hydroponic solution, agar plates, or sterile soil mix)

    • This compound

    • Controlled environment growth chamber

    • Equipment for measuring growth parameters (ruler, balance, leaf area meter, root scanner)

  • Methodology:

    • Seed Sterilization and Germination: Surface sterilize seeds and germinate them on a suitable medium.

    • Treatment Application: Prepare a series of this compound concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0, 8.0 g/L) in the growth medium. A control group with no this compound is essential.

    • Experimental Setup: Transplant uniform seedlings into individual pots or hydroponic units for each treatment group. Use a completely randomized design with at least 5-10 replicates per treatment.

    • Growth Conditions: Maintain plants in a controlled environment with optimal light, temperature, and humidity.

    • Data Collection: After a predetermined growth period (e.g., 14-21 days), measure various growth parameters including:

      • Shoot and root fresh and dry weight

      • Primary root length and lateral root number

      • Leaf area and chlorophyll content

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

2. Protocol for Assessing the Effect of this compound on Mitigating Salt Stress

  • Objective: To evaluate the efficacy of this compound in enhancing plant tolerance to salinity.

  • Materials:

    • Same as the previous protocol, with the addition of Sodium Chloride (NaCl).

  • Methodology:

    • Experimental Groups: Establish the following treatment groups:

      • Control (no this compound, no NaCl)

      • Salt Stress (a predetermined concentration of NaCl, e.g., 100 mM)

      • This compound (optimal concentration determined from the previous experiment, no NaCl)

      • This compound + Salt Stress (optimal this compound concentration + NaCl)

    • Acclimation and Stress Induction: Grow seedlings for a period before introducing the salt stress to the respective groups.

    • Data Collection: After a period of salt stress (e.g., 7-14 days), collect data on:

      • Growth parameters (as listed above)

      • Physiological parameters: Proline content, relative water content.

      • Biochemical parameters: Antioxidant enzyme activities (e.g., CAT, POD, SOD), MDA content.

      • Ion content: Na⁺ and K⁺ concentrations in shoot and root tissues.

    • Statistical Analysis: Compare the different treatment groups to assess the protective effect of this compound under salt stress.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis seed Seed Sterilization & Germination transplant Transplant Seedlings seed->transplant solutions Prepare this compound Solutions solutions->transplant growth Grow in Controlled Environment transplant->growth stress Apply Stress (if applicable) growth->stress measure_growth Measure Growth Parameters growth->measure_growth stress->measure_growth measure_phys Measure Physiological & Biochemical Parameters measure_growth->measure_phys stats Statistical Analysis measure_phys->stats

Figure 1. A generalized experimental workflow for evaluating this compound's biostimulant effects.

Ammonium_Signaling cluster_external External cluster_internal Internal NH4_ext External Ammonium (NH₄⁺) AMT Ammonium Transporters (AMTs) NH4_ext->AMT Uptake NH4_int Cytosolic NH₄⁺ AMT->NH4_int assimilation Ammonium Assimilation (GS/GOGAT) NH4_int->assimilation signaling Downstream Signaling (Ca²⁺, ROS, Phytohormones) NH4_int->signaling Sensing amino_acids Amino Acids assimilation->amino_acids growth_response Growth & Stress Response amino_acids->growth_response signaling->growth_response

Figure 2. Simplified signaling pathway of ammonium uptake and its effects on plant responses.

Gluconate_Signaling cluster_external_glu External cluster_internal_glu Internal Gluconate_ext External Gluconate uptake Uptake into Cell Gluconate_ext->uptake PPP Pentose Phosphate Pathway uptake->PPP auxin_signaling Interaction with Auxin Signaling uptake->auxin_signaling Putative carbon_skeletons Carbon Skeletons PPP->carbon_skeletons energy Energy (ATP, NADPH) PPP->energy growth_dev Root Growth & Development carbon_skeletons->growth_dev energy->growth_dev auxin_signaling->growth_dev

Figure 3. Putative signaling and metabolic pathway for gluconate in plants.

References

Challenges in the large-scale production of ammonium gluconate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ammonium Gluconate Production. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale production of this compound?

There are three primary methods for the large-scale production of this compound:

  • Direct Neutralization: This method involves reacting gluconic acid directly with ammonia (e.g., liquefied ammonia or ammonium hydroxide) under controlled conditions.[1] A common approach uses a 50% gluconic acid solution and slowly adds liquefied ammonia while controlling the temperature and pH.[2]

  • Biotechnological Fermentation: This process uses microorganisms like Aspergillus niger to ferment glucose into gluconic acid.[3][4] The resulting gluconic acid is then neutralized with ammonia, followed by extraction, crystallization, and drying to obtain the final product.[2]

  • Enzymatic or Catalytic Oxidation: This method involves the oxidation of glucose to gluconic acid using catalysts, such as palladium, or enzymes like glucose oxidase.[2][5] The gluconic acid produced is subsequently neutralized with an ammonia source.[2][5] This approach can achieve high conversion rates, with 95-100% of the glucose being converted to this compound.[5]

Q2: What are the key process parameters to monitor during the synthesis of this compound?

Controlling key parameters is critical for optimizing yield, purity, and consistency. The most important parameters include:

  • pH: The pH must be carefully controlled throughout the reaction. For enzymatic conversion, a pH range of 5.5 to 6.5 is often maintained by adding ammonium hydroxide.[5] For direct neutralization, the reaction is typically carried to a final pH of around 8.0.[2]

  • Temperature: The reaction temperature influences both the reaction rate and product stability. For direct neutralization, a temperature range of 30-50°C is recommended.[2] For enzymatic processes, a lower range of 15-40°C helps maintain enzyme stability.[5]

  • Agitation/Stirring Speed: Proper mixing is essential for ensuring homogeneity and efficient heat transfer. In stirred tank reactors, a stirring velocity of 40-60 revolutions per minute is typical for the neutralization process.[2]

  • Reactant Concentration: The concentration of reactants, such as the glucose solution in enzymatic methods, affects the reaction kinetics and final product concentration.[5]

Q3: My final this compound product is discolored. What are the common causes and how can this be prevented?

Discoloration (typically a yellow or light brown hue) is a common issue.

  • Causes: The primary cause is often the presence of impurities in the starting gluconic acid, which can discolor in the presence of oxygen.[6] The product may also turn yellow upon exposure to light.[1] High temperatures during reaction or drying can also contribute to color formation.

  • Prevention and Treatment:

    • Purification of Reactants: Use high-purity gluconic acid.

    • Activated Carbon Treatment: Treating the solution with activated carbon is an effective method to remove colored impurities before crystallization.[6]

    • Temperature Control: Maintain the recommended temperature ranges during the reaction and drying steps to minimize thermal degradation.

    • Inert Atmosphere: While not always necessary, processing under an inert atmosphere (e.g., nitrogen) can help prevent oxidation.

Q4: What are the recommended methods for purifying this compound at a large scale?

Purification is crucial for achieving the high purity required for pharmaceutical and research applications. The main steps are:

  • Concentration: The reaction solution is often concentrated under a vacuum to a density of 1.30-1.4 g/mL to induce supersaturation.[2]

  • Crystallization: This is the most critical purification step. It is typically achieved by cooling the concentrated solution.[2] The rate of cooling, pH, and level of supersaturation must be controlled to obtain crystals of the desired size and purity.[7] Any residual glucose can be separated from this compound during this step.[5]

  • Filtration/Separation: The crystallized product is separated from the mother liquor. In enzymatic processes, ultrafiltration may be used to separate the this compound from enzymes like glucose oxidase and catalase, allowing for their reuse.[4][5]

  • Drying: The crystals are dried in an oven to remove residual moisture.[2] For some industrial grades, spray drying of the concentrated solution can be used as an alternative to crystallization.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the large-scale production of this compound.

Problem: Low Product Yield
Potential Cause Recommended Action
Incomplete Neutralization/Conversion Verify the final pH of the reaction mixture. For neutralization, it should be ~8.0.[2] For enzymatic reactions, ensure pH is maintained between 5.5 and 6.5.[5] Monitor reactant consumption using appropriate analytical methods.
Side Reactions or Degradation Strictly control the reaction temperature within the recommended range (e.g., 30-50°C for neutralization) to minimize degradation.[2]
Enzyme Inactivation (for enzymatic process) Ensure the temperature is maintained between 15-40°C.[5] Check for the presence of enzyme inhibitors in the raw materials. Consider using catalase to remove hydrogen peroxide, a byproduct that can inactivate glucose oxidase.[5]
Losses During Purification Optimize the crystallization process to maximize recovery.[7] Analyze the mother liquor for dissolved product to quantify losses. Consider recycling the mother liquor where feasible.
Problem: Poor Crystal Quality (e.g., small size, agglomeration)
Potential Cause Recommended Action
High Level of Supersaturation Reduce the rate of cooling or evaporation to slow down the crystallization process. This favors the growth of larger, more well-defined crystals over rapid nucleation.[7]
Presence of Impurities Use higher purity raw materials. Employ purification steps like activated carbon treatment before crystallization to remove impurities that can inhibit crystal growth.[6]
Inadequate Agitation Optimize the stirring speed during crystallization. Inadequate mixing can lead to localized supersaturation and agglomeration, while excessive agitation can cause crystal breakage.[8]
Suboptimal pH The pH of the solution can affect crystal habit and solubility.[8] Experiment with slight adjustments to the final pH before cooling to find the optimal condition for crystal growth.

Experimental Protocols & Data

Protocol: Synthesis via Gluconic Acid Neutralization

This protocol is based on a common direct neutralization method.[2]

  • Preparation: Charge a glass-lined steel reaction vessel with a 50% (w/w) aqueous solution of gluconic acid.

  • Reaction: Begin stirring the solution at a controlled rate of 40-60 rpm.

  • Ammonia Addition: Slowly introduce liquefied ammonia into the reactor. The use of liquefied ammonia can help absorb some of the heat of reaction.[2]

  • Temperature Control: Maintain the internal temperature of the reactor between 30°C and 50°C using a cooling jacket.

  • pH Monitoring: Continuously monitor the pH of the reaction mixture. Continue adding ammonia until the pH stabilizes at a final value of 8.0.

  • Concentration: Transfer the resulting this compound solution to a vacuum evaporator. Concentrate the solution until its density reaches 1.30-1.40 g/mL.

  • Crystallization & Drying: Cool the concentrated solution to induce crystallization. Separate the crystals via filtration and dry them in an oven to obtain the final product.

Data: Recommended Reaction Parameters
ParameterDirect Neutralization[2]Enzymatic Conversion[5]
Primary Reactants Gluconic Acid, Liquefied AmmoniaGlucose, Ammonia, Glucose Oxidase
Temperature 30 - 50 °C15 - 40 °C
pH Endpoint: 8.0Maintained at 5.5 - 6.5
Agitation 40 - 60 rpmContinuous stirring
Final Step Concentration & CrystallizationUltrafiltration & Crystallization
Data: Comparison of Analytical Methods for Quality Control
MethodPrincipleApplicationAdvantagesConsiderations
Titrimetry Complexometric titration (e.g., with EDTA) or acid-base titration.Purity validation and quantification.[3]Accurate, precise, and cost-effective.[3]May be less specific if other acidic/basic impurities are present.
Enzymatic Assay Use of enzymes like gluconate kinase to specifically measure gluconate concentration.[1]Quantifying residual gluconic acid or main component.Highly specific to the target analyte.Requires specific enzymes and controlled assay conditions.
Distillation (for Ammonium) Steam distillation of ammonia from an alkaline solution followed by titration.Determining ammonium content.Less sensitive to interferences like sample color or turbidity.[9]Can be time-consuming compared to other methods.
X-ray Powder Diffraction (XRPD) Analysis of the crystal structure.Phase identification and purity confirmation.[6]Confirms the solid-state form of the final product.Requires specialized equipment; provides structural, not quantitative, purity.

Visualized Workflows and Logic

Production_Workflow cluster_reactants Raw Materials cluster_process Manufacturing Process cluster_output Final Product GluconicAcid Gluconic Acid (or Glucose) Reaction Reaction/ Neutralization GluconicAcid->Reaction Ammonia Ammonia Source Ammonia->Reaction Purification Purification (e.g., Carbon Treatment) Reaction->Purification Concentration Vacuum Concentration Purification->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Separation Filtration/ Separation Crystallization->Separation Drying Drying Separation->Drying FinalProduct Ammonium Gluconate Powder Drying->FinalProduct QC Quality Control Analysis FinalProduct->QC

Caption: General workflow for this compound production.

Troubleshooting_Discoloration Start Product is Discolored (Yellow/Brown) CheckSource Analyze Purity of Gluconic Acid Start->CheckSource CheckTemp Review Process Temperature Logs CheckSource->CheckTemp Pure SourceImpure Source Gluconic Acid Contains Impurities CheckSource->SourceImpure Impure TempHigh Temperature Exceeded Recommended Limits CheckTemp->TempHigh High Solution1 Implement Activated Carbon Treatment Step CheckTemp->Solution1 OK SourceImpure->Solution1 Solution2 Optimize Temperature Control During Reaction & Drying TempHigh->Solution2

Caption: Troubleshooting flowchart for product discoloration.

Reaction_Pathway Chemical Reaction: Gluconic Acid Neutralization GluconicAcid Gluconic Acid (C₆H₁₂O₇) Plus + GluconicAcid->Plus Ammonia Ammonia (NH₃) Yields Plus->Ammonia Product This compound (C₆H₁₁O₇NH₄) Yields->Product

References

Validation & Comparative

A Comparative Analysis of Ammonium Gluconate and Sodium Gluconate as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Among the various options available, gluconate salts, particularly ammonium gluconate and sodium gluconate, have garnered attention for their efficacy and favorable safety profiles. This guide provides an objective, data-driven comparison of these two chelating agents to aid in the selection process for your specific application.

Introduction to Gluconate Chelating Agents

This compound and sodium gluconate are the ammonium and sodium salts of gluconic acid, respectively. Gluconic acid is a mild organic acid derived from glucose. The chelating ability of the gluconate anion stems from its multiple hydroxyl (-OH) and carboxyl (-COO⁻) groups, which can form stable complexes with polyvalent metal ions, effectively sequestering them in solution. This action prevents the metal ions from participating in unwanted chemical reactions.

While both salts share the same active chelating species, the gluconate ion, the counter-ion (ammonium or sodium) can influence the overall properties and performance of the chelating agent in specific applications.

Comparative Analysis of Chelating Properties

A direct, comprehensive experimental comparison between this compound and sodium gluconate is not extensively documented in publicly available literature. However, a comparative analysis can be inferred from the known properties of each compound and the general behavior of the gluconate anion as a chelating agent.

Key Performance Indicators:

PropertyThis compoundSodium GluconateKey Considerations & Supporting Data
Molecular Formula C₆H₁₅NO₇[1]C₆H₁₁NaO₇The difference in the cation (NH₄⁺ vs. Na⁺) is the primary distinction.
Molecular Weight 213.19 g/mol 218.14 g/mol This slight difference is generally negligible in most applications.
Solubility in Water Highly soluble. Ammonium salts are generally very soluble in water.[2]Highly soluble.[3]High water solubility is advantageous for aqueous formulations.
pH of Aqueous Solution Slightly acidic to neutralNeutral to slightly alkalineThe ammonium ion can have a slight acidic effect, while sodium ions do not significantly affect pH.
Chelating Efficiency Effective chelating agent for various metal ions.[1]Proven effective chelating agent, particularly in alkaline conditions.[4][5]The chelating efficiency of the gluconate ion is well-established. For instance, sodium gluconate has been shown to be an effective iron chelating agent.[6]
pH Dependence Chelation efficiency is pH-dependent.Chelation efficiency is strongly pH-dependent, with increased efficacy in alkaline solutions.[7]For gluconates, the deprotonation of hydroxyl groups at higher pH enhances their ability to bind metal ions.
Stability of Complexes Forms stable complexes with metal ions.Forms stable complexes with a variety of metal ions including calcium, iron, and copper.[8]The stability of metal-gluconate complexes is a key attribute for their use as chelating agents.[9]
Biodegradability Readily biodegradable.Readily biodegradable.[5][10]Both compounds are considered environmentally friendly.
Toxicity Generally considered low in toxicity.Generally Recognized as Safe (GRAS) by the FDA for use in food.[10]Both are favored for applications where low toxicity is crucial.

Experimental Data Snapshot: Sodium Gluconate

While specific comparative data is limited, the following table summarizes experimental findings on the chelating performance of sodium gluconate with iron, a commonly chelated metal ion.

ParameterExperimental ConditionsResultReference
Iron (Fe³⁺) Chelation1:1 molar ratio of sodium gluconate to ironPrevented iron precipitation at pH up to 7[6]
Iron (Fe³⁺) Chelation5 wt% sodium gluconate in acidic solutionEnhanced permeability by 74% in core flood experiments by preventing iron precipitation[6]

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following section outlines a general methodology for determining and comparing the chelating capacity of this compound and sodium gluconate.

Determination of Iron Chelating Capacity (Spectrophotometric Method)

This method is adapted from a procedure for determining the iron ion chelating capacity of a sample.[11]

Principle:

The chelating agent is mixed with a solution containing a known concentration of ferrous ions (Fe²⁺). A colorimetric indicator, such as ferrozine, which forms a colored complex with free Fe²⁺, is then added. The reduction in the color intensity of the ferrozine-Fe²⁺ complex is proportional to the amount of Fe²⁺ chelated by the gluconate salt.

Materials:

  • This compound

  • Sodium gluconate

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM in a suitable buffer)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and sodium gluconate of known concentrations in deionized water.

  • Reaction Mixture: In a series of test tubes, add increasing concentrations of the gluconate solutions.

  • Iron Addition: Add a fixed volume of the ferrous chloride solution to each test tube and mix well.

  • Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 10 minutes) to allow for chelation to occur.

  • Color Development: Add the ferrozine solution to each tube. The ferrozine will react with any unchelated Fe²⁺ to form a magenta-colored complex.

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm) using a spectrophotometer.

  • Calculation: The percentage of chelating activity can be calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (containing all reagents except the chelating agent).

    • A_sample is the absorbance of the sample containing the chelating agent.

Potentiometric Titration for Stability Constant Determination

This method can be used to determine the stability constants of the metal-gluconate complexes.[3]

Principle:

A solution of the gluconate salt is titrated with a standard solution of a metal salt. The change in the concentration of the free metal ion is monitored using an ion-selective electrode (ISE) specific to that metal. The data from the titration curve can be used to calculate the stepwise formation constants of the metal-ligand complexes.

Materials:

  • This compound or Sodium gluconate solution of known concentration.

  • Standard solution of a metal salt (e.g., CuSO₄, CaCl₂).

  • Ion-Selective Electrode (ISE) for the chosen metal ion.

  • Reference electrode.

  • pH meter or potentiometer.

  • Burette and titration vessel.

Procedure:

  • Calibration: Calibrate the ion-selective electrode using standard solutions of the metal ion.

  • Titration Setup: Place a known volume and concentration of the gluconate solution in the titration vessel. Immerse the ISE and the reference electrode in the solution.

  • Titration: Titrate the gluconate solution with the standard metal salt solution, recording the potential (mV) after each addition.

  • Data Analysis: Plot the potential as a function of the volume of titrant added. The resulting titration curve can be analyzed using various computational methods to determine the stability constants of the formed complexes.

Visualizing the Chelation Process and Experimental Workflow

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

ChelationProcess cluster_reactants Reactants cluster_product Product Metal Ion (Mn+) Metal Ion (Mn+) Metal-Gluconate Complex Metal-Gluconate Complex Metal Ion (Mn+)->Metal-Gluconate Complex Chelation Gluconate Gluconate Gluconate->Metal-Gluconate Complex Binds to

Caption: General mechanism of metal ion chelation by gluconate.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Gluconate Solutions (Ammonium & Sodium) D Mix Gluconate and Metal Ion Solutions A->D B Prepare Metal Ion Solution B->D C Prepare Indicator Solution F Add Indicator Solution C->F E Incubate for Chelation D->E E->F G Measure Absorbance (Spectrophotometry) F->G H Calculate Chelating Capacity G->H

Caption: Workflow for spectrophotometric determination of chelating capacity.

Conclusion

Both this compound and sodium gluconate are effective and environmentally friendly chelating agents derived from a renewable resource. The primary active component for chelation is the gluconate anion. The choice between the two may depend on specific formulation requirements, such as pH and the potential interaction of the counter-ion (ammonium or sodium) with other components in the system.

For applications where a slightly acidic to neutral pH is preferred and the presence of ammonium ions is acceptable or beneficial (e.g., in some agricultural formulations), this compound is a suitable choice. For applications requiring a neutral to alkaline environment to maximize chelation efficiency, or where sodium is the preferred cation, sodium gluconate is an excellent option.

Given the limited direct comparative data, it is recommended that researchers and formulators conduct their own evaluations using the experimental protocols outlined in this guide to determine the most suitable chelating agent for their specific needs. This will ensure optimal performance and compatibility within their unique systems.

References

A Comparative Analysis of Ammonium Gluconate and Urea as Nitrogen Sources for Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy of ammonium gluconate and urea, two distinct nitrogen sources used in agriculture. The analysis is supported by experimental data on their performance, impact on soil health, and mechanisms of action. Detailed experimental protocols and visual diagrams are included to provide a comprehensive overview for researchers and agricultural scientists.

Chemical Properties and Nitrogen Availability

Urea and this compound differ significantly in their chemical structure and the pathway through which they deliver nitrogen to plants.

  • Urea (CO(NH₂)₂): A highly concentrated nitrogen fertilizer, with approximately 46% nitrogen content.[1][2][3][4][5] Upon application, it must undergo enzymatic hydrolysis by soil urease to convert into ammonium (NH₄⁺), which can then be taken up by plants or further converted to nitrate (NO₃⁻).[5][6] This conversion process can be rapid under warm and moist conditions.[4][6]

  • This compound (C₆H₁₅NO₈): This is an organic nitrogen source where the ammonium ion (NH₄⁺) is complexed with gluconic acid. It provides nitrogen in the readily available ammonium form while also supplying an organic carbon source.[7] The gluconate molecule acts as a natural chelating agent, which can improve the availability and uptake of micronutrients.[8]

Table 1: Comparison of Chemical and Physical Properties
PropertyThis compoundUrea
Nitrogen Content Variable (lower than urea)~46%[1][3]
Primary N Form Ammonium (NH₄⁺)Urea (CO(NH₂)₂)
Solubility HighHigh[4][5]
Mechanism of N Release Direct availability of AmmoniumEnzymatic hydrolysis to Ammonium[6]
Additional Components Gluconic acid (organic carbon source)None

Efficacy and Crop Performance

The effectiveness of a nitrogen fertilizer is determined by its ability to increase crop yield and the efficiency with which plants utilize the applied nitrogen.

Urea Performance

Urea is a widely used and effective nitrogen source that can significantly increase crop yields.[9] Studies have shown that proper application can boost yields of major crops like corn and wheat by 15% to 30%.[9] However, its efficiency is often hampered by nitrogen loss. A significant portion of the applied nitrogen can be lost to the atmosphere as ammonia gas through a process called volatilization, especially when urea is applied to the soil surface without incorporation.[4][5][10] These losses can range from 20% to 50% of the applied nitrogen, reducing its overall efficiency.

This compound Performance

This compound offers a dual benefit of providing nitrogen and organic carbon.[7] The gluconate component can act as a chelating agent, forming stable complexes with micronutrients and preventing them from becoming unavailable in the soil. This enhanced nutrient availability can lead to improved crop quality and yield.[8]

One study on maize demonstrated that a formulation based on gluconate and lactate, when used to supplement traditional fertilizers, yielded positive results. While the highest grain yield was achieved with 100% Recommended Dose of Fertilizers (RDF), an integrated approach using 75% RDF supplemented with 25% of the organic formulation produced comparable yields and a higher benefit-cost ratio, suggesting improved nutrient use efficiency.[11][12] Another study found that under salt stress, maize seedlings treated with this compound maintained lower sodium content, higher chlorophyll levels, and better root development compared to those treated with ammonium carbonate, indicating its potential to enhance plant tolerance to environmental stress.[7]

Table 2: Summary of Crop Yield Data (Maize)
TreatmentGrain Yield (kg ha⁻¹)Stover Yield (kg ha⁻¹)Benefit-Cost Ratio
Control (No Fertilizer) 4808.2--
100% RDF (Urea-based) 7649.88859.873.4
75% RDF + 25% Organic Formulation *7283.48459.873.4

*Source: Kumar et al., 2022.[11] The organic formulation was based on gluconates and lactates. RDF refers to the Recommended Dose of Fertilizers.

Impact on Soil Health and Environment

The long-term sustainability of agricultural practices depends heavily on the impact of fertilizers on soil health.

  • Urea: Continuous and excessive use of urea can lead to several negative impacts on soil health. The nitrification of ammonium derived from urea releases hydrogen ions, causing soil acidification.[10][13] This drop in pH can reduce the availability of other essential nutrients and harm beneficial soil microorganisms.[10] Over-reliance on urea can also lead to nutrient imbalances, as it only supplies nitrogen.[13][14] Environmentally, nitrogen from urea can be lost through ammonia volatilization and nitrate leaching, which contributes to air and water pollution.[1]

  • This compound: Gluconate-based fertilizers are considered more environmentally friendly.[8] The organic gluconate component can enhance the activity of beneficial soil microbes, which improves organic matter decomposition and nutrient cycling.[8] This leads to better soil structure and fertility. The chelating properties of gluconate reduce the risk of nutrient runoff and leaching by keeping nutrients in the root zone.[8] By providing both carbon and nitrogen, this compound can support a healthier and more balanced soil ecosystem.[7]

Visualization of Nitrogen Pathways and Experimental Design

Nitrogen Transformation and Loss Pathway for Urea

The following diagram illustrates the conversion of urea in the soil and highlights the primary pathway for nitrogen loss.

Urea_Transformation Urea Urea (CO(NH₂)₂) Ammonia Ammonia (NH₃) Urea->Ammonia Urease Hydrolysis Ammonium Ammonium (NH₄⁺) Ammonia->Ammonium In Soil Solution Volatilization Volatilization Loss Ammonia->Volatilization Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Plant Plant Uptake Ammonium->Plant Nitrate->Plant Leaching Leaching Loss Nitrate->Leaching

Caption: Transformation pathway of urea in soil after application.

Chelation Mechanism of Gluconate

This diagram shows how gluconate can chelate metal micronutrients, improving their availability to plants.

Gluconate_Chelation cluster_soil Soil Environment Gluconate Ammonium Gluconate ChelatedNutrient Gluconate-Metal Complex (Chelate) Gluconate->ChelatedNutrient Chelates Micronutrient Metal Micronutrient (e.g., Zn²⁺, Fe²⁺) Micronutrient->ChelatedNutrient Precipitate Insoluble Precipitate Micronutrient->Precipitate Forms Unavailable Precipitates PlantRoot Plant Root ChelatedNutrient->PlantRoot Soluble and Available for Uptake

Caption: Chelation action of gluconate on soil micronutrients.

Experimental Protocols

To ensure the validity and reproducibility of fertilizer efficacy trials, a standardized experimental protocol is essential. The following outlines a typical methodology for a field-based nitrogen rate trial.

Protocol: On-Farm Nitrogen Fertilizer Comparison Trial

1. Objective: To determine the agronomic and economic impact of different nitrogen sources (e.g., this compound vs. Urea) at various application rates on crop yield.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) or Split-Plot Design.[15]

  • Replication: A minimum of three, preferably four, replications for each treatment to account for field variability.[16][17]

  • Treatments:

    • Control (Zero Nitrogen).

    • This compound at multiple rates (e.g., 75, 115, 155, 195 lbs N/acre).

    • Urea at the same corresponding rates.

  • Plot Dimensions: Plots should be at least 500 feet long and wide enough to accommodate at least two passes of the combine header to minimize border effects.[16][17]

3. Site Selection and Preparation:

  • Select a uniform field representative of the target farming area.[18]

  • Conduct baseline soil sampling (0-20cm and 20-50cm depths) before fertilizer application to analyze initial nutrient levels, pH, and organic matter.[15]

  • Prepare the seedbed uniformly across all plots.[15]

4. Application of Treatments:

  • Calibrate fertilizer application equipment to ensure accurate rates.[16]

  • Apply fertilizers according to the randomized plot plan. For split applications, the timing and method (e.g., pre-plant, sidedress) should be consistent for the respective treatments.[15]

5. Data Collection:

  • Soil Analysis: Pre-sidedress and post-harvest soil nitrate tests.[18]

  • Plant Tissue Analysis: Collect leaf samples at key growth stages to determine nutrient uptake.

  • Agronomic Data: Record plant height, leaf area, and stand count during the growing season.[15]

  • Yield Data: Harvest the center rows of each plot using a calibrated yield monitor or weigh wagon to get an accurate grain yield measurement.[18] Record grain moisture and test weight.

6. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.

  • Perform economic analysis to identify the optimum nitrogen source and rate for maximizing profitability.

Experimental Workflow Diagram

Experimental_Workflow A Site Selection & Baseline Soil Sampling B Experimental Design (Randomized Blocks) A->B C Plot Layout & Fertilizer Application B->C D In-Season Data Collection (Plant Height, Tissue Samples) C->D E Harvest & Yield Measurement D->E F Data Analysis (ANOVA, Economic) E->F G Conclusion & Recommendation F->G

Caption: Workflow for a typical nitrogen fertilizer field trial.

Conclusion

Both this compound and urea are effective sources of nitrogen for crops, but they operate through different mechanisms and have distinct impacts on the broader agroecosystem.

  • Urea is a cost-effective, high-concentration nitrogen fertilizer that is proven to boost crop yields.[2][19] However, its efficacy is challenged by the high potential for nitrogen loss through volatilization and its long-term tendency to acidify soil.[10]

  • This compound presents a more integrated nutritional solution. It provides readily available ammonium and an organic carbon source that can improve soil health and microbial activity.[7][8] Its chelating properties enhance the availability of other essential nutrients, potentially leading to higher nutrient use efficiency and improved plant resilience to stress.[7][8] While direct, large-scale comparative yield data against urea is still emerging, preliminary studies suggest it can be a highly effective component of a nutrient management program, potentially allowing for a reduction in synthetic fertilizer rates without compromising yield.[11]

For researchers and professionals, the choice between these two sources depends on the specific goals of the agricultural system, whether it be maximizing yield in the short term or building long-term soil health and environmental sustainability.

References

Validating the Biostimulant Effect of Ammonium Gluconate on Plant Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ammonium gluconate's performance as a plant biostimulant against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further research.

Comparative Performance Analysis of Biostimulants in Maize (Zea mays L.)

The following tables summarize quantitative data from various studies on the effects of different biostimulants on maize growth, yield, and nutrient uptake. While direct comparative studies including this compound are limited, this compilation provides a baseline for evaluating its potential efficacy against established biostimulants.

Table 1: Effect of Biostimulants on Maize Growth Parameters

BiostimulantApplication Method & DosePlant Height Increase (%)Leaf Area Increase (%)Dry Matter Accumulation Increase (%)Reference
This compound Soil Application (Concentration not specified)Not ReportedNot ReportedNot Reported[1]
Humic Acid Foliar Spray (100 mg/L)No significant effectNot ReportedNot Reported[2]
Soil Application (20 kg/ha with 100% RDF)Significant Increase (220.31 cm vs. control)Significant Increase (46.25 dm²)Significant Increase (186.57 g)[3]
Seaweed Extract Foliar Spray (4 ml/L)Significant Increase (vs. 2 ml/L)Significant Increase (50.92 dm²)Not Reported[4]
Foliar Spray (10% Sargassum sp. sap)Significant Increase (181.62 cm)Significant Increase (12.00 leaves/plant)Not Reported[5]
Foliar Spray (15% Gracilaria Sap + RDF)Not ReportedNot ReportedNot Reported[6][7]
Amino Acids Foliar Spray (Mixture with Humic Acid)Not ReportedNot ReportedNot Reported[8]
Organo-mineral fertilizer with amino acidsNot ReportedNot ReportedNot Reported[9]

Table 2: Effect of Biostimulants on Maize Yield and Yield Components

BiostimulantApplication Method & DoseGrain Yield Increase (%)Cob Length Increase (%)1000-Grain Weight Increase (%)Reference
This compound Not ReportedNot ReportedNot ReportedNot Reported
Humic Acid Soil Application (20 kg/ha with 100% RDF)Significant IncreaseSignificant IncreaseSignificant Increase[3]
Foliar Spray (100 mg/L)No significant effectNot Reported-13.2% (gamma-aminobutyric acid)[2]
Added to Controlled-Release Fertilizer5.0% (vs. CRF alone)Not ReportedSignificant Increase[10]
Seaweed Extract Foliar Spray (4 ml/L)Significant Increase (201.46 g/plant )Not ReportedSignificant Increase (141.17 g)[4]
Foliar Spray (10% Sargassum sp. sap)Significant Increase (5427.59 kg/ha )Not ReportedNot Reported[5]
Foliar Spray (15% Gracilaria Sap + RDF)Significant Increase (189.97 q/ha)Not ReportedNot Reported[6][7]
Amino Acids Organo-mineral fertilizer with amino acids5.3 - 16% (vs. control)Not ReportedNot Reported[9]
Foliar Spray (0.96 L/ha of VIUSID agro)26.0% (vs. control)Not ReportedNot Reported[11]

Table 3: Effect of Biostimulants on Maize Nutrient Uptake and Content

BiostimulantApplication Method & DoseNitrogen (N) Content/UptakePhosphorus (P) Content/UptakePotassium (K) Content/UptakeReference
This compound Not ReportedNot ReportedNot ReportedNot Reported
Humic Acid Foliar Spray (100 mg/L)-21.8% (Chitosan)Significant IncreaseSignificant Increase[2]
Added to Controlled-Release FertilizerIncreased N uptakeNot ReportedNot Reported[10]
Seaweed Extract Foliar Spray (15% Gracilaria Sap + RDF)Highest N uptakeHighest P uptakeHighest K uptake[6][7]
Amino Acids Organo-mineral fertilizer with amino acids19-40% increase in leaf NNot ReportedNot Reported[9]
Foliar Spray (Mixture with Humic Acid)4% increase in grain N uptakeNot Reported11% increase in grain K uptake[8]

Experimental Protocols

This section details standardized methodologies for evaluating the biostimulant effects of this compound and other substances on plant growth.

Protocol 1: Greenhouse Pot Experiment for General Growth Assessment

Objective: To assess the effect of biostimulants on the vegetative growth of maize under controlled conditions.

Materials:

  • Maize seeds (e.g., variety 'Jalal')[12]

  • Pots (5 L capacity)

  • Growth medium: A 2:1 mixture of vermiculite and nutrient soil.[2]

  • Biostimulant solutions: this compound, seaweed extract, humic acid, and an amino acid-based product, each prepared at desired concentrations.

  • Control solution (water)

  • Standard fertilizer solution (e.g., half-strength Hoagland solution)

  • Greenhouse with controlled temperature (25-28°C day / 18-20°C night) and photoperiod (16h light / 8h dark).

Procedure:

  • Seed Germination: Germinate maize seeds in trays with moist vermiculite.

  • Transplanting: After 7-10 days, transplant uniform seedlings into pots filled with the growth medium (one seedling per pot).

  • Acclimatization: Allow seedlings to acclimatize for one week, providing water as needed.

  • Treatment Application:

    • Divide the pots into treatment groups (e.g., Control, this compound, Seaweed Extract, Humic Acid, Amino Acids), with at least 5 replicates per group.

    • Apply the respective biostimulant solutions to the soil or as a foliar spray according to the manufacturer's recommendations or predefined experimental concentrations. Ensure even application.

    • For soil application, drench the soil with a specific volume of the solution.

    • For foliar application, spray the leaves until runoff, ensuring to cover both adaxial and abaxial surfaces.

  • Fertilization: Provide all pots with the standard fertilizer solution at regular intervals to avoid nutrient limitation being a confounding factor.

  • Data Collection (at 30, 45, and 60 days after treatment):

    • Plant Height: Measure the height from the soil surface to the tip of the highest leaf.

    • Stem Diameter: Measure the diameter of the stem at the base using calipers.

    • Leaf Area: Measure the length and width of all leaves and calculate the area using a pre-determined formula for maize, or use a leaf area meter.

    • Chlorophyll Content: Use a SPAD meter to get a relative chlorophyll content reading from the upper, middle, and lower leaves.

    • Biomass: At the final harvest (60 days), carefully remove the plants from the pots. Separate the shoots and roots. Wash the roots to remove soil. Dry the plant parts in an oven at 70°C for 48 hours and record the dry weight.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 2: Field Trial for Yield and Nutrient Uptake Evaluation

Objective: To evaluate the effect of biostimulants on the yield and nutrient uptake of maize under field conditions.

Materials:

  • Maize seeds (select a locally adapted variety)

  • Experimental field with uniform soil conditions

  • Biostimulant solutions

  • Standard fertilizers (N, P, K)

  • Equipment for sowing, spraying, and harvesting

Procedure:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications.[12] Each plot should be of a standard size (e.g., 5m x 3m).

  • Soil Analysis: Before starting the experiment, collect soil samples for baseline nutrient analysis.

  • Land Preparation and Sowing: Prepare the field according to standard agricultural practices and sow the maize seeds at the recommended spacing.

  • Fertilization: Apply a basal dose of P and K fertilizers based on soil test recommendations. Nitrogen fertilizer can be applied in splits as per local practices.[12]

  • Treatment Application: Apply the biostimulant treatments at the recommended growth stages (e.g., V4-V6 and pre-tasseling). Application can be foliar or soil-directed.

  • Data Collection:

    • Growth Parameters: Record plant height, leaf area index, and chlorophyll content at key growth stages.

    • Yield Parameters (at harvest): From a pre-determined net plot area, harvest the cobs and record:

      • Cob length and diameter

      • Number of grain rows per cob

      • Number of grains per row

      • 1000-grain weight

      • Total grain yield (adjusted to standard moisture content)

    • Nutrient Analysis: Collect grain and stover samples. Analyze for N, P, and K content using standard laboratory methods (e.g., Kjeldahl for N, spectrophotometry for P, and flame photometry for K).

  • Statistical Analysis: Analyze the data using ANOVA appropriate for an RCBD to determine the effect of treatments on yield and nutrient uptake.

Signaling Pathways and Experimental Workflows

Ammonium Signaling Pathway

The following diagram illustrates the putative signaling pathway activated by ammonium in plant cells. Ammonium ions (NH₄⁺) are transported into the cell via Ammonium Transporters (AMTs). Inside the cell, NH₄⁺ can be assimilated into amino acids through the GS-GOGAT cycle or can act as a signaling molecule, influencing gene expression and various physiological responses.[13][14][15]

Ammonium_Signaling ext_NH4 External NH₄⁺ AMT AMT Transporter ext_NH4->AMT Uptake int_NH4 Internal NH₄⁺ AMT->int_NH4 GS_GOGAT GS-GOGAT Cycle int_NH4->GS_GOGAT Assimilation Signaling_Cascade Signaling Cascade int_NH4->Signaling_Cascade Sensing Amino_Acids Amino Acids GS_GOGAT->Amino_Acids Gene_Expression Gene Expression Changes Signaling_Cascade->Gene_Expression Physiological_Responses Physiological Responses (e.g., Root Architecture, Stress Tolerance) Gene_Expression->Physiological_Responses

Caption: Putative Ammonium Signaling Pathway in Plants.

Gluconate Metabolism Pathway

Gluconate, the conjugate base of gluconic acid, can be metabolized by plants and microorganisms. In some organisms, it enters the pentose phosphate pathway, a key metabolic route for generating NADPH and precursors for nucleotide synthesis.[16]

Gluconate_Metabolism Glucose Glucose Gluconate Gluconate Glucose->Gluconate Glucose Dehydrogenase Gluconate_6P 6-Phospho- gluconate Gluconate->Gluconate_6P Gluconokinase PPP Pentose Phosphate Pathway Gluconate_6P->PPP NADPH NADPH PPP->NADPH Biosynthesis Biosynthesis (Nucleotides, Amino Acids) PPP->Biosynthesis

Caption: Simplified Gluconate Metabolism via the Pentose Phosphate Pathway.

Hypothetical Integrated Signaling of this compound

This diagram proposes a hypothetical model where both the ammonium and gluconate components of this compound contribute to the biostimulant effect. Ammonium acts as both a nitrogen source and a signaling molecule, while gluconate can serve as a carbon source and potentially influence metabolic pathways.

Ammonium_Gluconate_Signaling cluster_Ammonium Ammonium Component cluster_Gluconate Gluconate Component ext_NH4 Ammonium (NH₄⁺) NH4_Uptake N Uptake & Assimilation ext_NH4->NH4_Uptake NH4_Signaling N Signaling ext_NH4->NH4_Signaling Plant_Growth Enhanced Plant Growth & Stress Tolerance NH4_Uptake->Plant_Growth NH4_Signaling->Plant_Growth ext_Gluconate Gluconate Gluconate_Metabolism Carbon Source & Metabolism ext_Gluconate->Gluconate_Metabolism Gluconate_Metabolism->Plant_Growth Experimental_Workflow Start Start: Define Research Question Design Experimental Design (e.g., RCBD, Pot Study) Start->Design Setup Experiment Setup (Sowing, Transplanting) Design->Setup Application Biostimulant Application Setup->Application Data_Collection Data Collection (Growth, Yield, Physiological) Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

References

A Comparative Guide to Metal Ion Sequestration: Ammonium Gluconate vs. EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective sequestration of metal ions is a critical consideration in a vast array of scientific and industrial applications, ranging from pharmaceutical formulations to environmental remediation. Ethylenediaminetetraacetic acid (EDTA) has long been the industry standard for chelation due to its high affinity for a wide range of metal ions. However, there is a growing interest in alternative chelating agents with different performance characteristics and environmental profiles. This guide provides an objective comparison of the metal ion sequestration performance of ammonium gluconate and EDTA, supported by available experimental data.

This compound, upon dissolution, provides gluconate ions which are the active chelating species. Gluconate, a polyhydroxy carboxylate, demonstrates significant chelating ability, particularly in alkaline conditions. This comparison will delve into the quantitative measures of their chelation efficiency, detail the experimental protocols for such evaluations, and provide visual representations of the underlying chemical processes.

Quantitative Comparison of Chelating Efficiency

The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, therefore, a more effective chelating agent for a specific metal ion under particular conditions.

It is crucial to note that the stability of metal complexes is highly dependent on the pH of the solution. The data presented below for gluconate and EDTA have been compiled from various sources, and the experimental conditions (pH, temperature, and ionic strength) are provided where available to ensure a fair comparison.

Table 1: Stability Constants (log β) of Metal-Gluconate Complexes

Metal IonpH 7pH 13.3
Cd(II)-14.2 ± 0.2
Ce(III)-43.9 ± 0.6
Co(II)-13.1 ± 0.8
Eu(III)-24.3 ± 0.3
Fe(II)-17.8 ± 0.9
Fe(III)-37.9 ± 1.2
Ho(III)-49.8 ± 0.4
U(VI)6.319.9 ± 2

Data sourced from a study on metal gluconic acid complexes. The stability constants were determined using the Schubert (ion-exchange) or solubility product methods.

Table 2: Stability Constants (log K) of Metal-EDTA Complexes

Metal Ionlog K
Al(III)16.4
Ba(II)7.8
Ca(II)10.7
Cd(II)16.5
Co(II)16.5
Cu(II)18.8
Fe(II)14.3
Fe(III)25.1
Mg(II)8.7
Mn(II)13.9
Ni(II)18.4
Pb(II)18.0
Zn(II)16.5

This table presents a compilation of generally accepted stability constants for metal-EDTA complexes under standard conditions.

Summary of Performance:

From the available data, it is evident that EDTA generally forms more stable complexes with a wide range of metal ions in neutral to slightly acidic conditions. However, gluconate's chelating power increases significantly in alkaline environments. For instance, the log β value for Fe(III) with gluconate at pH 13.3 is remarkably high (37.9), surpassing that of EDTA (25.1). This suggests that this compound can be a more effective chelating agent than EDTA for certain metal ions under highly alkaline conditions.

Experimental Protocols

The determination of metal chelation efficiency and stability constants relies on a variety of established experimental techniques. Below are detailed methodologies for commonly employed methods.

Potentiometric pH Titration (Irving-Rossotti Method)

This is a widely used technique to determine the stability constants of metal complexes.

Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration, which can be measured as a change in pH. By titrating a solution containing the metal ion and the ligand with a standard base and comparing the titration curve to that of the ligand alone, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt of known concentration.

    • Prepare a standard solution of the chelating agent (this compound or EDTA) of known concentration.

    • Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • Perform three sets of titrations at a constant temperature:

      • Set 1 (Acid blank): A known volume of the strong acid and background electrolyte.

      • Set 2 (Ligand blank): A known volume of the strong acid, the chelating agent, and the background electrolyte.

      • Set 3 (Metal-Ligand): A known volume of the strong acid, the chelating agent, the metal salt, and the background electrolyte.

    • Titrate each solution with the standard strong base, recording the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • From the ligand blank and metal-ligand titration curves, calculate the formation function (n̄) and the free ligand exponent (pL).

    • Plot n̄ versus pL to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).

Ion-Exchange Method (Schubert's Method)

This method is particularly useful for studying complexation where only one type of complex is formed.

Principle: The method is based on the distribution of a metal ion between a cation-exchange resin and a solution containing the chelating agent. The presence of the chelating agent reduces the amount of free metal ion in the solution, thereby decreasing its uptake by the resin. By measuring the distribution coefficient of the metal ion in the presence and absence of the chelating agent, the stability constant of the complex can be determined.

Detailed Methodology:

  • Resin Preparation:

    • Wash a strongly acidic cation-exchange resin (e.g., Dowex 50) with a strong acid and then with deionized water until the washings are neutral.

    • Convert the resin to the desired form (e.g., Na⁺ form) by treating it with a concentrated solution of the corresponding salt.

  • Equilibration:

    • Prepare a series of solutions containing a constant concentration of the metal ion, varying concentrations of the chelating agent, and a constant ionic strength maintained by a background electrolyte. The pH of the solutions should be controlled using a suitable buffer.

    • Add a known amount of the conditioned resin to each solution.

    • Shake the mixtures for a sufficient time to reach equilibrium (typically 24 hours).

  • Analysis:

    • After equilibration, separate the resin from the solution by filtration or centrifugation.

    • Determine the concentration of the metal ion in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

  • Calculation:

    • Calculate the distribution coefficient (λ) of the metal ion in the presence and absence (λ₀) of the chelating agent.

    • The stability constant (K) can be determined from the slope of a plot of (λ₀/λ - 1) versus the concentration of the chelating agent.

Visualizations

Metal Ion Sequestration Workflow

The following diagram illustrates the general workflow for comparing the metal ion sequestration efficiency of two chelating agents.

G Comparative Experimental Workflow for Metal Sequestration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Metal_Solution Prepare Standard Metal Ion Solution Titration_A Potentiometric Titration (Metal + Gluconate) Metal_Solution->Titration_A Titration_B Potentiometric Titration (Metal + EDTA) Metal_Solution->Titration_B Chelator_A Prepare this compound Solution Chelator_A->Titration_A Chelator_B Prepare EDTA Solution Chelator_B->Titration_B Buffer Prepare pH Buffer & Ionic Strength Adjuster Buffer->Titration_A Buffer->Titration_B Formation_Curves Generate Formation Curves Titration_A->Formation_Curves Titration_B->Formation_Curves Analysis Analytical Measurement (e.g., AAS, ICP-MS) Stability_Constants Calculate Stability Constants (log K) Analysis->Stability_Constants Formation_Curves->Stability_Constants Comparison Compare Sequestration Efficiency Stability_Constants->Comparison

Caption: Workflow for comparing metal sequestration.

Metal Chelation Process

The diagrams below illustrate the chelation of a divalent metal ion (M²⁺) by gluconate and EDTA.

Chelation_Gluconate cluster_reactants M M²⁺ Complex Metal-Gluconate Complex M->Complex Gluconate Gluconate Gluconate->Complex

Caption: Chelation by Gluconate.

Chelation_EDTA cluster_reactants M M²⁺ Complex Metal-EDTA Complex M->Complex EDTA EDTA EDTA->Complex

Caption: Chelation by EDTA.

Logical Relationship of Chelation Strength

This diagram depicts the factors influencing the strength of metal ion chelation.

Chelation_Strength Chelation_Strength Chelation Strength (log K) Metal_Ion Metal Ion Properties (Charge, Size, etc.) Metal_Ion->Chelation_Strength Ligand Ligand Structure (Donor Atoms, Rings) Ligand->Chelation_Strength pH Solution pH pH->Chelation_Strength Temp Temperature Temp->Chelation_Strength Ionic_Strength Ionic Strength Ionic_Strength->Chelation_Strength

Caption: Factors affecting chelation strength.

Conclusion

The comparison between this compound and EDTA for metal ion sequestration reveals distinct performance profiles. EDTA remains a highly effective and versatile chelating agent for a broad spectrum of metal ions across a wide pH range. Its high stability constants for many divalent and trivalent cations make it the preferred choice for applications requiring strong and immediate chelation in neutral or acidic environments.

This compound, acting through the gluconate anion, emerges as a potent chelating agent, particularly under alkaline conditions.[1] For certain metal ions, such as Fe(III), gluconate's chelating strength in high pH environments can surpass that of EDTA.[2] This characteristic makes this compound a valuable alternative in specific applications where alkaline conditions are prevalent, such as in certain industrial cleaning processes or in the formulation of products with a high pH.

The choice between this compound and EDTA should be guided by the specific requirements of the application, including the target metal ion, the operational pH, the required chelation strength, and considerations regarding the environmental impact and biodegradability of the chelating agent. Further research involving direct comparative studies under identical experimental conditions would be invaluable for a more precise delineation of their respective efficiencies.

References

A Comparative Guide to Ammonium Gluconate and Ammonium Nitrate as Nitrogen Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct comparative studies on the performance of ammonium gluconate versus ammonium nitrate as primary nitrogen fertilizers are notably scarce in publicly available scientific literature. This guide therefore provides a detailed comparison based on the established performance of ammonium nitrate and the emerging data on this compound, primarily in specialized applications. It synthesizes the available evidence on each compound and offers a generalized experimental protocol for conducting direct comparative trials.

Introduction: The Role of Ammonium and Nitrate in Plant Nutrition

Nitrogen is a critical macronutrient for plant growth, forming the backbone of amino acids, proteins, and chlorophyll. Plants primarily absorb nitrogen from the soil in two inorganic forms: ammonium (NH₄⁺) and nitrate (NO₃⁻).[1]

  • Ammonium (NH₄⁺): A positively charged ion, ammonium can be directly utilized by plants in their root systems to synthesize amino acids.[1] This process is energetically efficient. However, high concentrations of ammonium can be toxic to some plants and can lead to soil acidification upon uptake.[2]

  • Nitrate (NO₃⁻): A negatively charged ion, nitrate is highly mobile in the soil and is the predominant form of nitrogen in most aerated agricultural soils.[1] Before it can be used, it must be converted back to ammonium within the plant, a process that requires energy.[1]

Ammonium nitrate (NH₄NO₃) has long been a staple in agriculture because it provides a balanced supply of both nitrogen forms.[3] this compound (C₆H₁₅NO₇) is a less common fertilizer that provides ammonium nitrogen along with an organic gluconate molecule, which may offer additional benefits to soil health and nutrient uptake.[4]

Chemical and Biological Pathways in Soil

The nitrogen provided by both fertilizers enters the complex soil nitrogen cycle. The ammonium from both sources can be taken up by plant roots directly or undergo nitrification. The nitrate from ammonium nitrate is immediately available for plant uptake or can be subject to denitrification or leaching.

Nitrogen_Cycle cluster_AG This compound cluster_AN Ammonium Nitrate AG This compound (C₆H₁₅NO₇) AG_NH4 Ammonium (NH₄⁺) AG->AG_NH4 Gluconate Gluconate (C₆H₁₁O₇⁻) (Carbon Source for Microbes) AG->Gluconate Plant Plant Uptake AG_NH4->Plant Nitrification Nitrification (by soil microbes) AG_NH4->Nitrification AN Ammonium Nitrate (NH₄NO₃) AN_NH4 Ammonium (NH₄⁺) AN->AN_NH4 AN_NO3 Nitrate (NO₃⁻) AN->AN_NO3 AN_NH4->Plant AN_NH4->Nitrification AN_NO3->Plant Leaching Leaching AN_NO3->Leaching Nitrification->AN_NO3

Caption: Nitrogen pathways for this compound and Ammonium Nitrate in soil.

Performance Profile: Ammonium Nitrate

Ammonium nitrate is a widely used solid fertilizer with a high nitrogen content (typically 34%).[3] It is valued for its dual-action nitrogen supply, providing readily available nitrate for immediate plant uptake and ammonium for a more sustained release.[3]

Experimental Data: Impact on Nutrient Content

Studies have consistently demonstrated the efficacy of ammonium nitrate in improving crop performance. For example, research on various grass species has shown that increasing the application of ammonium nitrate significantly boosts the concentration of key nutrients in the plant tissue.

Table 1: Effect of Ammonium Nitrate Application on Nutrient Content of Grasses

Treatment (g/m²) Nitrogen (%) Protein (%) Phosphorus (%) Potassium (%)
0 (Control) 2.15 12.26 0.38 1.85
50 2.89 16.47 0.45 2.10
100 3.45 19.67 0.52 2.35

Source: Adapted from a study on the effects of different doses of ammonium nitrate on grass varieties.[5] The data represents average values across the tested grass species.

Methodology of Cited Experiment[5]
  • Objective: To investigate the effects of different ammonium nitrate doses on the nutrient content of three common grass varieties.

  • Experimental Setup: The study was conducted in a controlled environment using equal-size boxes (40x60x10 cm) filled with a consistent soil quantity.

  • Plant Material: Lolium perenne, Festuca rubra, and Poa pratensis were used.

  • Fertilizer Application: Ammonium nitrate (33% N) was applied at doses of 0, 50, and 100 g/m².

  • Data Collection: Plant clippings were analyzed for nitrogen, protein, and various macro- and micro-nutrients. Nitrogen content was determined using the Kjeldahl method.

Performance Profile: this compound

This compound is an organic nitrogen fertilizer that provides ammonium as the nitrogen source. The distinguishing feature is the gluconate anion, an organic molecule derived from glucose.[6]

Theoretical and Observed Advantages
  • Enhanced Nutrient Availability: The gluconate molecule acts as a natural chelating agent. It can bind to micronutrients in the soil (such as iron, zinc, and manganese), preventing them from becoming unavailable to plants and improving their uptake.[7][8]

  • Improved Soil Health: As an organic carbon source, gluconate can stimulate beneficial microbial activity in the soil, which may improve soil structure and nutrient cycling.[4][7]

  • Stress Tolerance: Research suggests this compound may help plants tolerate abiotic stress. A key study on maize under salt stress found that this compound application led to lower sodium uptake, higher chlorophyll content, and improved root growth compared to ammonium carbonate.[4]

Experimental Data: Performance Under Salt Stress

While direct comparisons with ammonium nitrate are lacking, a study on maize seedlings under NaCl stress provides valuable insights into the potential benefits of this compound.

Table 2: Effect of this compound vs. Ammonium Carbonate on Maize Seedling Growth under 100 mM NaCl Stress

Treatment Primary Root Length (cm) Lateral Root Number Root Activity (µg/g FW/h)
Control (No N fertilizer) 10.2 25 150
Ammonium Carbonate 11.5 28 165
This compound 13.8 35 190

Source: Adapted from a study on the effect of exogenous this compound on maize seedlings under NaCl stress.[4] FW = Fresh Weight.

Methodology of Cited Experiment[4]
  • Objective: To investigate the mechanisms of this compound in mitigating high salt concentration stress in maize seedlings.

  • Experimental Setup: Maize seeds were germinated and grown hydroponically. The seedlings were subjected to different concentrations of NaCl (0, 50, 100, 150 mM).

  • Fertilizer Treatments: Within each NaCl concentration, seedlings were treated with either no nitrogen fertilizer, ammonium carbonate (AC), or this compound (AG) as the nitrogen source.

  • Data Collection: Various parameters were measured, including root system architecture (primary root length, lateral root number), root activity, chlorophyll content, and the activity of antioxidant enzymes.

Proposed Experimental Protocol for Direct Comparison

To address the current research gap, a direct comparative study is necessary. The following protocol outlines a robust methodology for evaluating the performance of this compound against ammonium nitrate.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatments 2. Treatment Application cluster_data 3. Data Collection cluster_analysis 4. Analysis A1 Select Crop Species (e.g., Maize, Wheat) A2 Characterize Soil (pH, N, P, K, OM) A1->A2 A3 Randomized Complete Block Design (RCBD) A2->A3 B1 Control (No N) A3->B1 B2 Ammonium Nitrate (Multiple Rates) A3->B2 B3 This compound (Multiple Rates, N-equivalent to AN) A3->B3 C1 Growth Metrics (Plant Height, Leaf Area) B2->C1 B3->C1 C2 Biomass & Yield (Dry Weight, Grain Yield) C1->C2 C3 Nutrient Analysis (Tissue N, P, K, Micronutrients) C2->C3 C4 Soil Analysis (Post-harvest pH, N) C3->C4 D1 Statistical Analysis (ANOVA) C4->D1 D2 Performance Comparison D1->D2

Caption: Generalized workflow for a comparative fertilizer trial.

Detailed Protocol:

  • Site Selection and Preparation: Choose a field with uniform soil type and low residual nitrogen to ensure a clear response to fertilizer application. Conduct a baseline soil analysis.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of soil variability.

  • Treatments:

    • T1: Control (No nitrogen application).

    • T2-T4: Ammonium Nitrate applied at three different rates (e.g., 50%, 100%, and 150% of the recommended nitrogen rate for the selected crop).

    • T5-T7: this compound applied at nitrogen-equivalent rates to T2-T4.

  • Application: Apply fertilizers at the appropriate growth stage for the chosen crop. Ensure uniform application within each plot.

  • In-season Measurements:

    • Plant height and leaf chlorophyll content (e.g., using a SPAD meter) at key growth stages.

    • Plant tissue samples for nutrient analysis at the vegetative and reproductive stages.

  • Harvest Measurements:

    • Determine total biomass (stover and grain) and grain yield for each plot.

    • Analyze grain and stover for nitrogen content to calculate Nitrogen Use Efficiency (NUE).

  • Post-Harvest Soil Analysis: Collect soil samples from each plot to assess changes in pH, residual nitrogen, and organic matter.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine statistically significant differences between the fertilizer types and application rates.

Summary and Conclusion

  • Ammonium Nitrate is a proven, effective, and widely understood nitrogen fertilizer that delivers predictable results in terms of crop yield and growth by supplying both ammonium and nitrate.[3][9] Its performance is well-documented across a wide range of crops and conditions.[5]

  • This compound shows promise as a specialty fertilizer. Its primary advantage appears to be linked to the organic gluconate component, which can enhance micronutrient uptake and improve plant resilience under specific stress conditions like high salinity.[4][7] It also contributes organic carbon to the soil, potentially benefiting soil health.[4]

Inferred Comparison:

  • For conventional agriculture focused on maximizing yield under non-stressful conditions, ammonium nitrate is the reliable, cost-effective standard.

  • For specialty applications, high-value crops, or in soils with micronutrient deficiencies or salinity issues , this compound could offer significant advantages that justify its potentially higher cost. Its organic nature and soil-enhancing properties are also valuable from a soil health perspective.[4][7]

Future Research: The scientific community would greatly benefit from field trials directly comparing these two fertilizers across various crops and soil types. Such research would clarify the agronomic and economic trade-offs and help define the optimal applications for this compound in modern agriculture.

References

Assessing the Biodegradability of Ammonium Gluconate in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide synthesizes available experimental data for the alternative compounds to provide a robust comparative framework.

Quantitative Biodegradation Data

The following table summarizes the available quantitative data on the soil biodegradability of urea, ammonium nitrate, and EDTA. This data is essential for comparing the relative persistence of these compounds in the terrestrial environment.

CompoundHalf-Life in SoilCO2 EvolutionKey Findings
Ammonium Gluconate Data not available. Estimated to be rapid (days) based on its components.Data not available. Expected to be significant due to the complete mineralization of the gluconate carbon source.Provides both an organic carbon and nitrogen source, which can improve soil fertility and is expected to be readily biodegradable.[1]
Urea Typically hydrolyzes within 2 to 7 days.[2][3][4]Significant CO2 evolution observed. In one study, 54 mg of C was released as CO2 from 55.8 mg of urea-C within 8 days. Application of urea can increase CO2 emission from soils.[5]Rapidly converted to ammonium and carbon dioxide by soil urease enzymes.[3][6] The rate is influenced by temperature, moisture, and soil pH.[2][3][7]
Ammonium Nitrate Readily decomposed. Specific half-life data is limited.Can decrease CO2 emissions compared to control soils in some studies.Provides nitrogen in both nitrate and ammonium forms, which are readily available to plants and microorganisms.[8][9]
EDTA Weeks to months.[10]Slow and limited. One study reported only 6.7% degradation to CO2 after 4 weeks.[11]Biodegradation is slow, and its metal complexes can be particularly resistant to microbial degradation.[11]

Experimental Protocols

The assessment of a compound's biodegradability in soil is conducted using standardized methods. The most common protocols are those established by the International Organization for Standardization (ISO) and the American Society for Testing and Materials (ASTM).

Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil (ASTM D5988)

This method is designed to determine the rate and degree of aerobic biodegradation of plastic materials when exposed to a soil environment.

Methodology:

  • Test Setup: The test material is mixed with a standard or natural soil. The mixture is placed in a controlled environment, typically a sealed container (biometer flask).

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-28°C) and moisture level for a specified period, which can be up to 6 months or longer.

  • Measurement of Biodegradation: Biodegradation is quantified by measuring the amount of carbon dioxide evolved from the microbial respiration of the test material. This is typically done by trapping the CO2 in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and then titrating the remaining alkali or by using a CO2 analyzer.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 evolved from the test material to its theoretical maximum CO2 production (ThCO2), which is based on the carbon content of the material.

Ultimate aerobic biodegradability of plastic materials in soil (ISO 17556)

This international standard specifies a method for determining the ultimate aerobic biodegradability of plastic materials in soil by measuring oxygen demand or the amount of carbon dioxide evolved.

Methodology:

  • Test System: A solid-phase respirometric system is used. The test material is mixed with soil, and the mixture is incubated in a temperature-controlled environment.

  • Measurement of Respiration:

    • CO2 Evolution: The evolved CO2 is trapped in an absorbent solution and quantified by titration or by an infrared analyzer.

    • Oxygen Consumption: The oxygen consumed by the microbial population is measured using a respirometer.

  • Test Duration: The test is continued until the rate of biodegradation plateaus, typically for a period of up to six months, but can be extended.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured CO2 evolution or oxygen consumption with the theoretical maximum values.

Visualizations

The following diagrams illustrate the experimental workflow for assessing soil biodegradability and the logical comparison of this compound with its alternatives.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Test Compound (e.g., this compound) D Mix Compound with Soil A->D B Characterize Soil (pH, moisture, microbial activity) B->D C Prepare Test Vessels (Biometer Flasks) C->D E Incubate at Controlled Temperature and Moisture D->E F Measure CO2 Evolution or O2 Consumption E->F G Calculate Cumulative CO2 or O2 F->G H Determine Percentage Biodegradation G->H I Compare to Reference Material (e.g., Cellulose) H->I

Caption: Experimental Workflow for Soil Biodegradability Testing.

G cluster_target Target Compound cluster_alternatives Alternatives cluster_criteria Comparison Criteria AmmoniumGluconate This compound BiodegradationRate Biodegradation Rate (Half-life) AmmoniumGluconate->BiodegradationRate CO2Evolution CO2 Evolution (Mineralization) AmmoniumGluconate->CO2Evolution EnvironmentalImpact Environmental Impact AmmoniumGluconate->EnvironmentalImpact Urea Urea Urea->BiodegradationRate Urea->CO2Evolution Urea->EnvironmentalImpact AmmoniumNitrate Ammonium Nitrate AmmoniumNitrate->BiodegradationRate AmmoniumNitrate->CO2Evolution AmmoniumNitrate->EnvironmentalImpact EDTA EDTA EDTA->BiodegradationRate EDTA->CO2Evolution EDTA->EnvironmentalImpact

Caption: Logical Comparison of this compound Biodegradability.

References

Quantitative analysis of improved nutrient uptake with ammonium gluconate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agriculture, optimizing nutrient delivery is paramount. This guide provides a quantitative comparison of ammonium gluconate against other common nitrogen sources, highlighting its potential for improved nutrient uptake. The information is supported by experimental data from various studies.

This compound serves as a dual-purpose compound, providing both a readily available nitrogen source in the form of ammonium (NH₄⁺) and an organic carbon source through the gluconate molecule. The gluconate component also acts as a natural chelating agent, which can enhance the solubility and uptake of essential micronutrients.

Quantitative Comparison of Nitrogen Sources

Direct, comprehensive comparative studies on this compound against all common nitrogen fertilizers under identical, normal field conditions are limited. However, by synthesizing data from studies focusing on different aspects of these fertilizers, we can construct a comparative overview.

Table 1: Comparison of Nitrogen Sources on Plant Growth and Nutrient Content

Nitrogen SourceCropKey FindingsQuantitative Data Highlights
This compound (AG) Maize (under salt stress)Maintained lower Na⁺ content, higher chlorophyll content, and higher antioxidant enzyme activity compared to ammonium carbonate.[1]- Na⁺ content significantly lower with AG treatment under NaCl stress.[1]- Higher average root diameter and root activity with AG under salt stress.[1]
Urea-Ammonium Nitrate (UAN) Summer MaizeIncreased total N accumulation by 15.8% compared to urea.[2][3] Dry matter accumulation increased by 11.2% over urea.[2][3]- N accumulation in stem, leaf, and ear was 27.2%, 16.9%, and 20.4% higher than urea, respectively.[2][3]
Urea WheatGenerally lower nitrogen use efficiency compared to ammonium nitrate.[4] Can lead to nitrogen loss through ammonia volatilization.- In some studies, only 60% of nitrogen from urea was recovered in shoots, roots, and soil compared to 95% for ammonium nitrate.[4]
Ammonium Nitrate Wheat, Perennial RyegrassOften results in higher yields and nitrogen recovery compared to urea.[4]- Significantly increased yields in perennial ryegrass compared to urea.[4]
Ammonium Sulfate Lettuce (hydroponics)Resulted in lower fresh weight compared to nitrate-based fertilizers.[5]- Plants fed with ammonium sulfate showed lower fresh weight than those fed with nitrate or ammonium nitrate.[5]
Neem Coated Urea WheatThree split applications recorded significantly higher N and K content in grain and N content in straw.- Led to higher total N, P, and K uptake compared to ordinary urea applied in two splits.

Table 2: Foliar Uptake Efficiency of Different Nitrogen Sources

Nitrogen SourceCropAbsorption RateKey Findings
Urea Perennial Ryegrass, PineFoliar uptake was 13-26 times faster than nitrate and 3.5-7.5 times faster than ammonium in pine.[6] In ryegrass, 35% of applied urea was absorbed within 48 hours.[7]100% of urea retained by pine needles was absorbed within 6 hours.[6]
Ammonium Sulfate Perennial Ryegrass39% of applied ammonium sulfate was absorbed within 48 hours.[7]Absorption was similar to potassium nitrate.[7]
Potassium Nitrate Perennial Ryegrass40% of applied potassium nitrate was absorbed within 48 hours.[7]Similar absorption rate to ammonium sulfate.[7]

The Role of Gluconate in Micronutrient Uptake

The gluconate in this compound can chelate essential micronutrients, protecting them from precipitation and making them more available for plant uptake.[8]

Table 3: Comparative Absorption of Gluconate vs. EDTA Chelated Micronutrients (Foliar Application)

Micronutrient ChelateCropAbsorption TimeKey Findings
Zn Gluconate Bt-CottonMaximum absorption between 3-6 hours.Showed maximum growth and yield.
Fe Gluconate Bt-CottonHigher absorption rate at 3-6 hours.Resulted in higher iron concentration after 6 hours compared to control and Fe-EDTA.
Mn Gluconate Bt-CottonShowed maximum absorption of manganese.Outperformed other treatments in manganese uptake.
Zn-EDTA Bt-CottonSlower absorption compared to Zn Gluconate.
Fe-EDTA Bt-CottonSlower absorption compared to Fe Gluconate.

Data for Table 3 is synthesized from a study on Bt-Cotton.

Experimental Protocols

Hydroponic Comparative Study of Nitrogen Sources

This protocol is designed to quantitatively assess the impact of different nitrogen sources, including this compound, on plant growth and nutrient uptake in a controlled hydroponic environment.

a. Experimental Setup:

  • Plant Species: Lettuce (Lactuca sativa) or another suitable model plant.

  • Growth System: Nutrient Film Technique (NFT) or deep water culture (DWT) hydroponic systems.

  • Nutrient Solutions: Prepare a base nutrient solution (e.g., Hoagland solution) modified to contain different nitrogen sources at the same total nitrogen concentration (e.g., 11 mM). The treatments would include:

    • This compound

    • Urea

    • Ammonium Nitrate

    • Ammonium Sulfate

    • Control (Nitrate-only)

  • Growth Conditions: Controlled environment with consistent temperature, humidity, and photoperiod.

  • Replication: Use a randomized complete block design with at least three replicates for each treatment.

b. Data Collection:

  • Monitor and record the pH, electrical conductivity (EC), and temperature of the nutrient solutions daily.

  • Measure plant growth parameters such as shoot height, leaf area, and fresh and dry biomass at regular intervals (e.g., weekly) and at the final harvest.

  • At harvest, separate plants into roots and shoots.

c. Nutrient Analysis:

  • Dry the plant tissues (roots and shoots) in an oven at 70°C to a constant weight.

  • Grind the dried tissue into a fine powder.

  • Digest a known weight of the powdered tissue using a microwave digestion system with concentrated nitric acid and hydrogen peroxide.

  • Dilute the digested samples to a known volume with deionized water.

  • Analyze the concentration of various nutrients (N, P, K, Ca, Mg, Fe, Mn, Zn, Cu) in the diluted samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the total nutrient uptake by multiplying the nutrient concentration by the total dry biomass.

Foliar Uptake Analysis

This protocol measures the rate and extent of nutrient absorption through the leaves.

a. Experimental Setup:

  • Plant Species: A plant with suitable leaf morphology for foliar application (e.g., perennial ryegrass).

  • Fertilizer Solutions: Prepare solutions of this compound, urea, and ammonium nitrate with a known concentration of nitrogen. For micronutrient analysis, use solutions with chelated forms (gluconate vs. EDTA).

  • Application: Apply a precise volume of the fertilizer solution to a defined area on the adaxial (upper) surface of mature leaves.

b. Sample Collection and Analysis:

  • At specified time intervals (e.g., 3, 6, 12, 24, 48 hours) after application, collect the treated leaves.

  • Wash the leaf surface with a mild detergent solution to remove unabsorbed nutrients.

  • Analyze the nutrient content of the washed leaves using the tissue digestion and ICP-OES method described in the hydroponic protocol.

  • Calculate the percentage of foliar absorption based on the amount of nutrient applied and the amount recovered in the leaf tissue.

Visualizing Pathways and Workflows

Ammonium Assimilation Pathway

The primary pathway for ammonium assimilation in plants is the GS-GOGAT cycle.

GS_GOGAT_Cycle cluster_uptake Root Cell cluster_assimilation Assimilation Ammonium_ext Ammonium (NH₄⁺) (External) Ammonium_int Ammonium (NH₄⁺) (Internal) Ammonium_ext->Ammonium_int Uptake Glutamine Glutamine Ammonium_int->Glutamine GS (Glutamine Synthetase) + ATP Glutamate Glutamate Glutamate->Glutamine Amino_Acids Amino Acids Glutamate->Amino_Acids Transamination Glutamine->Glutamate GOGAT (Glutamate Synthase) + Ferredoxin (reduced) Glutamine->Amino_Acids Synthesis aKG α-ketoglutarate aKG->Glutamate

Ammonium Assimilation via the GS-GOGAT Pathway
Gluconate Chelation and Nutrient Uptake

This diagram illustrates the proposed mechanism by which gluconate enhances micronutrient uptake.

Gluconate_Chelation cluster_soil Soil Solution cluster_root Plant Root Gluconate Gluconate Chelated_Nutrient Gluconate-Chelated Nutrient Gluconate->Chelated_Nutrient Micronutrient Micronutrient (e.g., Fe²⁺, Zn²⁺) Micronutrient->Chelated_Nutrient Chelation Precipitate Insoluble Precipitate Micronutrient->Precipitate Precipitation Uptake Enhanced Uptake Chelated_Nutrient->Uptake Increased Availability

Mechanism of Gluconate Chelation for Improved Nutrient Availability
Experimental Workflow for Comparative Nutrient Analysis

This workflow outlines the steps for a comparative study of different nitrogen fertilizers.

Experimental_Workflow start Start: Experimental Design treatment Treatment Application (this compound, Urea, etc.) start->treatment growth Plant Growth & Monitoring (e.g., Hydroponics) treatment->growth harvest Harvest & Sample Preparation (Roots & Shoots Separation, Drying, Grinding) growth->harvest digestion Microwave Digestion harvest->digestion analysis Nutrient Analysis (ICP-OES) digestion->analysis data Data Analysis & Comparison analysis->data end Conclusion data->end

Workflow for Comparative Analysis of Nitrogen Fertilizers

References

The Agricultural Efficacy of Ammonium Gluconate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Agricultural Professionals

The pursuit of enhanced agricultural productivity and sustainability has led to the exploration of innovative fertilizer formulations. Among these, ammonium gluconate has emerged as a compound of interest, offering a unique combination of nitrogen nutrition and the benefits of chelation. This guide provides a comprehensive cost-benefit analysis of this compound in agriculture, comparing its performance with conventional nitrogen fertilizers and other chelated alternatives. The information is supported by available experimental data and detailed methodologies to assist researchers and agricultural scientists in evaluating its potential.

Executive Summary

This compound serves as both a nitrogen source and a chelating agent, which can enhance the availability and uptake of micronutrients.[1][2] Experimental evidence suggests that under specific conditions, such as salt stress, this compound can offer advantages over conventional ammonium sources. However, a comprehensive economic analysis is challenging due to the limited availability of direct comparative studies and bulk pricing for agricultural-grade this compound. This guide synthesizes the current scientific knowledge to provide a balanced perspective on its potential benefits and drawbacks.

Cost Analysis: A Comparative Overview

A direct cost comparison of this compound with traditional nitrogen fertilizers is hampered by the lack of publicly available bulk pricing for agricultural-grade this compound. The prices found are typically for laboratory-grade chemicals, which are not representative of agricultural input costs. However, a qualitative comparison can be made based on the manufacturing process and the added value of chelation.

Key Considerations:

  • Production Complexity: this compound is produced by reacting gluconic acid with ammonia.[3] This two-step process is more complex than the synthesis of common nitrogen fertilizers like urea or ammonium nitrate, suggesting a potentially higher production cost.

  • Chelation Value: The gluconate component acts as a natural chelating agent, which can improve the bioavailability of micronutrients already present in the soil or applied with the fertilizer.[1] This added benefit needs to be factored into the overall cost-benefit equation, as it might reduce the need for separate micronutrient applications.

  • Alternative Chelating Agents: When compared to synthetic chelating agents like EDTA, natural chelators like gluconates are often considered more environmentally friendly as they are biodegradable.[4] The price of EDTA-chelated micronutrients can range from approximately $1.68/kg to $2.28/kg for mixed micronutrients, with individual chelated micronutrients having varied prices.[5][6][7]

Table 1: Estimated Cost Comparison of Various Nitrogen and Chelated Fertilizers

Fertilizer TypeFormKey CharacteristicsEstimated Price Range (per kg)Price per Unit of NutrientNotes
This compound Solid/LiquidProvides Nitrogen; Chelating propertiesNot readily available for agricultural gradeNot availablePrice is expected to be higher than conventional N fertilizers due to production complexity.
Urea GranularHigh N content (46%)~$0.59 - $0.69~$1.28 - $1.50 per kg NPrices are volatile and subject to market fluctuations.[8][9]
Ammonium Nitrate GranularContains both ammonium and nitrate N (33-34%)~$0.55 - $0.65~$1.62 - $1.97 per kg NUse is restricted in some regions due to security concerns.[10]
Ammonium Sulfate GranularContains N (21%) and Sulfur (24%)~$0.40 - $0.50~$1.90 - $2.38 per kg NProvides a source of sulfur, which can be beneficial for certain crops and soils.[11]
EDTA Chelated Micronutrients Powder/LiquidSynthetic chelating agent for micronutrients~$1.68 - $2.28 (for mixed micronutrients)Varies by micronutrientPrices can vary significantly based on the specific micronutrient and concentration.[5][6][7][12]

Note: Prices for conventional fertilizers are based on recent market reports and are subject to change. The price for EDTA chelates is an estimate based on available retail and wholesale data. The price for this compound is not available for a direct comparison.

Performance Analysis: Experimental Data

The performance of this compound has been evaluated in several studies, often showing benefits in specific scenarios, particularly in stress mitigation and micronutrient uptake.

Maize (Zea mays L.) Under Salt Stress

A study investigating the effects of exogenous this compound on maize seedlings under NaCl stress provides a direct comparison with ammonium carbonate.

Table 2: Performance of this compound vs. Ammonium Carbonate on Maize Seedlings Under Salt Stress

ParameterTreatmentResult
Na+ Content This compoundLower Na+ content compared to ammonium carbonate.[13]
Chlorophyll Content This compoundHigher chlorophyll content compared to ammonium carbonate.[13]
Antioxidant Enzyme Activity (CAT, POD) This compoundHigher activity compared to ammonium carbonate.[13]
Root System Architecture This compoundHigher total root system size, primary root length, and number of lateral roots compared to ammonium carbonate at the same NaCl concentration.[13]
Root Activity & Average Diameter This compoundSignificantly higher than roots without AG and those treated with ammonium carbonate at the same NaCl concentration.[13]

These results suggest that the gluconate component in this compound plays a role in mitigating the negative effects of salt stress, potentially by improving nutrient uptake and enhancing the plant's antioxidant defense system.[13]

Foliar Application on Various Crops

While direct comparative data for this compound in foliar applications on a wide range of crops is limited, studies on gluconate-chelated micronutrients and general foliar nitrogen application provide some insights.

Table 3: General Performance of Gluconate Chelates and Foliar Nitrogen Application

CropApplicationObservation
Soybean Foliar N application (various sources)Inconsistent yield increases. Profitability was often equal to or lower than the non-treated control in the absence of nutrient deficiencies.[6][7][13][14][15][16][17][18]
Wheat Application of ammonium as the sole N sourceCan achieve similar yields to nitrate-based fertilizers and may improve grain quality.
Maize Gluconate and lactate-based formulationsAn integrated approach (75% RDF + 25% organic formulations) showed high net returns and a favorable benefit-cost ratio compared to 100% RDF.[19]

It is important to note that the effectiveness of foliar fertilization is highly dependent on crop type, growth stage, and environmental conditions.

Experimental Protocols

Determining Crop Yield and Quality Parameters

A standard protocol for conducting a field trial to assess the impact of different nitrogen sources on crop yield and quality involves the following steps:

  • Experimental Design: A randomized complete block design (RCBD) with multiple replications is typically used to minimize the effects of field variability.[20]

  • Treatments: Include a control (no nitrogen), the standard farmer practice, and various rates and sources of nitrogen fertilizers being compared (e.g., this compound, urea, ammonium nitrate).[20]

  • Plot Management: All plots should be managed uniformly in terms of planting density, irrigation, weed control, and pest management.[21]

  • Data Collection:

    • Yield: At maturity, a predetermined area from the center of each plot is harvested. The grain is threshed, cleaned, and weighed. The moisture content is measured, and the yield is adjusted to a standard moisture level (e.g., 15.5% for corn, 13% for soybeans).[22]

    • Quality Parameters: Sub-samples of the harvested grain can be analyzed for protein content (using methods like Kjeldahl or near-infrared spectroscopy), oil content, and other relevant quality metrics.

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine if there are statistically significant differences between the treatments.[22]

Measuring Nitrogen Use Efficiency (NUE)

Nitrogen Use Efficiency (NUE) is a critical metric for evaluating the effectiveness of a fertilizer. It can be calculated in several ways:

  • Agronomic Efficiency (AE): Kilograms of yield increase per kilogram of nutrient applied.

    • AE = (Y - Y₀) / F

      • Y = Crop yield with nutrient application

      • Y₀ = Crop yield in the control plot (no nutrient)

      • F = Amount of nutrient applied

  • Apparent Recovery Efficiency (ARE): The percentage of applied nutrient that is taken up by the crop.

    • ARE = [(U - U₀) / F] * 100

      • U = Total nutrient uptake by the crop in the fertilized plot

      • U₀ = Total nutrient uptake by the crop in the control plot

      • F = Amount of nutrient applied

  • Physiological Efficiency (PE): Kilograms of yield increase per kilogram of nutrient uptake.

    • PE = (Y - Y₀) / (U - U₀)

To determine total nutrient uptake (U and U₀), the entire above-ground biomass of a representative sample of plants is harvested, dried to a constant weight, and analyzed for its nitrogen content.[5][14][23]

Assessing Soil Health

Evaluating the impact of different fertilizers on soil health is crucial for long-term sustainability. Key indicators and methods include:

  • Soil Organic Matter (SOM): Measured through loss-on-ignition or dry combustion methods.

  • Soil pH: Determined using a pH meter in a soil-water or soil-salt solution.

  • Aggregate Stability: Assessed using methods like the slake test or wet sieving to determine the soil's resistance to erosion.

  • Microbial Activity: Can be estimated through measurements of soil respiration or enzyme activity.

Signaling Pathways and Mechanisms of Action

The dual functionality of this compound as a nitrogen source and a chelating agent influences plant physiological processes through distinct signaling pathways.

Ammonium Signaling

Ammonium itself acts as a signaling molecule in plants, influencing root architecture and gene expression.

Ammonium_Signaling ext_NH4 External Ammonium (NH4+) AMT Ammonium Transporters (AMT) ext_NH4->AMT Uptake int_NH4 Internal Ammonium (NH4+) AMT->int_NH4 assimilation Ammonium Assimilation (GS/GOGAT cycle) int_NH4->assimilation pH_change Cytosolic pH Changes int_NH4->pH_change Signaling gene_expression Altered Gene Expression int_NH4->gene_expression Signaling amino_acids Amino Acids assimilation->amino_acids root_arch Changes in Root System Architecture pH_change->root_arch gene_expression->root_arch

Ammonium uptake and signaling pathway in plants.

External ammonium is taken up by ammonium transporters (AMTs). The internal ammonium is then assimilated into amino acids. Ammonium also acts as a signal, leading to changes in cytosolic pH and gene expression, which in turn affect the root system architecture.

Gluconate Chelation and Micronutrient Uptake

The gluconate molecule acts as a natural chelating agent, forming stable complexes with positively charged micronutrient ions. This process enhances their solubility and facilitates their uptake by the plant.

Gluconate_Chelation cluster_soil Soil Solution cluster_root Plant Root gluconate Gluconate chelated_complex Gluconate-Micronutrient Complex (Neutral Charge) gluconate->chelated_complex Chelation micronutrient Micronutrient Cation (e.g., Fe2+, Zn2+) micronutrient->chelated_complex root_surface Root Surface (Negative Charge) chelated_complex->root_surface Overcomes charge repulsion uptake Uptake into Root root_surface->uptake

Mechanism of enhanced micronutrient uptake by gluconate chelation.

In the soil, gluconate chelates micronutrient cations, forming a neutrally charged complex. This complex can more easily approach the negatively charged root surface, overcoming charge repulsion and enhancing the uptake of the micronutrient into the plant.

Conclusion and Future Directions

This compound presents a promising, albeit under-researched, alternative to conventional nitrogen fertilizers. Its dual role as a nitrogen source and a natural chelating agent offers potential benefits for crop nutrition and stress tolerance. The available experimental data, particularly in maize under salt stress, indicates a clear advantage over simple ammonium salts.

However, the lack of comprehensive, publicly available data on its cost-effectiveness across a range of crops and conditions is a significant barrier to its widespread adoption. Future research should focus on:

  • Direct Comparative Field Trials: Conducting large-scale, multi-location field trials that compare this compound with urea, ammonium nitrate, ammonium sulfate, and other chelated nitrogen sources. These trials should measure crop yield, nutrient use efficiency, and economic returns.

  • Cost-Benefit Analysis: A thorough economic analysis based on the bulk pricing of agricultural-grade this compound is essential to determine its viability for farmers.

  • Optimizing Application: Research is needed to determine the optimal application rates, timing, and methods (soil vs. foliar) for different crops and soil types.

  • Long-Term Soil Health: Studies on the long-term effects of this compound on soil health, including microbial communities and nutrient cycling, would be valuable.

By addressing these research gaps, a clearer picture of the true cost-benefit profile of this compound in modern agriculture will emerge, enabling more informed decisions for sustainable crop production.

References

Comparative Efficacy of Gluconate Salts in Enhancing Plant Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of different gluconate salts—specifically zinc, copper, manganese, and calcium gluconate—on the stress tolerance of plants. The information is compiled from various studies to offer a comprehensive overview supported by experimental data. Gluconate salts are increasingly recognized for their high bioavailability and efficiency in nutrient delivery, making them promising agents for mitigating the adverse effects of abiotic stresses such as drought and salinity.

Comparative Performance Data

The application of various gluconate salts has been shown to positively influence plant growth and yield, particularly under stress conditions. The following tables summarize quantitative data from studies comparing the effects of different gluconate salts.

Table 1: Effect of Different Gluconate Salts on Growth and Yield Parameters in Bt-Cotton

TreatmentPlant Height (cm)Number of LeavesLeaf Area (cm²)Boll Weight (g)Yield per Plant (g)
Control 52.3066.5020.752.08-
Zinc Gluconate 65.55121.0029.503.43133.77
Manganese Gluconate -----
Copper Gluconate -----
Calcium Gluconate -----

Data synthesized from a study on foliar feeding of gluconate and EDTA chelated nutrients. Note: The study prioritized comparing gluconates with EDTA chelates and a combination of all gluconates, hence some individual data points for Mn, Cu, and Ca gluconates are not available in the cited source.

Table 2: Comparative Effects of Metal Ions (as various salts) on Plant Stress Indicators

This table provides a broader view by including data on the effects of the respective metal ions from various studies, which can infer the potential efficacy of their gluconate forms.

Metal IonStress TypePlant SpeciesKey FindingsReference
Zinc (Zn) DroughtWheatFoliar application of 10 mM Zn increased grain yield and antioxidant enzyme activities (CAT, SOD, POD).[1][1]
Copper (Cu) SalinityLettuceFoliar application of 25 mg/L CuSO₄ increased fresh weight by 40% under 100 mM NaCl stress.[2][2]
Manganese (Mn) SalinityGrapevineApplication of 1 ppm Mn increased chlorophyll a content by 10-18% under salinity stress.[3][3]
Calcium (Ca) SalinityFescue10 mmol/L CaCl₂ increased germination percentage under 10 dS/m salinity.[4][4]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the comparative effects of gluconate salts on plant stress tolerance.

1. Plant Material and Growth Conditions:

  • Plant Species: Select a suitable model plant (e.g., Arabidopsis thaliana) or a crop species of interest (e.g., wheat, maize, tomato).

  • Growth Medium: Plants can be grown hydroponically in a nutrient solution (e.g., Hoagland solution) or in pots with a suitable substrate like soil or a sand-perlite mixture.

  • Environmental Conditions: Maintain controlled conditions in a growth chamber or greenhouse, such as a 16/8 hour light/dark cycle, temperature of 22-25°C, and relative humidity of 60-70%.

2. Stress and Gluconate Treatments:

  • Stress Induction:

    • Drought Stress: Induce drought by withholding water until the soil water content reaches a predetermined level (e.g., 40% of water holding capacity) or by adding an osmotic agent like polyethylene glycol (PEG) to the hydroponic solution.[1]

    • Salinity Stress: Apply salinity stress by adding NaCl to the nutrient solution to achieve the desired concentration (e.g., 100 mM).[2]

  • Gluconate Application:

    • Prepare stock solutions of Zinc Gluconate, Copper Gluconate, Manganese Gluconate, and Calcium Gluconate.

    • Apply the gluconate solutions as a foliar spray at specified concentrations (e.g., 5-15 mM for Zinc Gluconate) at a particular growth stage (e.g., tillering and booting stage for wheat).[1][5] A control group should be sprayed with deionized water.

3. Measurement of Stress Tolerance Parameters:

  • Growth and Biomass: Measure plant height, root length, and fresh and dry weight of shoots and roots at the end of the experimental period.

  • Physiological Parameters:

    • Chlorophyll Content: Measure using a chlorophyll meter or by solvent extraction and spectrophotometry.

    • Relative Water Content (RWC): Calculated as: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.

    • Gas Exchange Parameters: Measure stomatal conductance, transpiration rate, and net photosynthetic rate using an infrared gas analyzer.[1]

  • Biochemical Parameters:

    • Antioxidant Enzyme Activity: Assay the activities of superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) from leaf extracts using established spectrophotometric methods.[1]

    • Proline Content: Determine proline concentration as an indicator of osmotic stress.

    • Malondialdehyde (MDA) Content: Measure MDA levels as an indicator of lipid peroxidation and membrane damage.

Signaling Pathways and Mechanisms of Action

The application of gluconate salts can enhance plant stress tolerance by modulating various signaling pathways. The metal ions delivered by the gluconate chelates play crucial roles as cofactors for enzymes and as signaling molecules themselves.

General Abiotic Stress Signaling: Abiotic stress triggers a cascade of events starting from signal perception at the cell membrane, leading to the production of secondary messengers like reactive oxygen species (ROS) and calcium ions (Ca²⁺). These messengers activate downstream signaling pathways, such as mitogen-activated protein kinase (MAPK) cascades, which ultimately regulate the expression of stress-responsive genes.

stress Abiotic Stress (Drought, Salinity) perception Signal Perception (Membrane Receptors) stress->perception messengers Secondary Messengers (ROS, Ca²⁺) perception->messengers mapk MAPK Cascade messengers->mapk transcription Transcription Factors (Activation) mapk->transcription gene_expression Stress-Responsive Gene Expression transcription->gene_expression tolerance Stress Tolerance gene_expression->tolerance

General Abiotic Stress Signaling Pathway.

Calcium Signaling Pathway (SOS Pathway for Salinity Stress): Calcium is a crucial second messenger in plant responses to abiotic stress.[6][7] Under high salinity, there is an increase in cytosolic Ca²⁺, which is sensed by the Salt Overly Sensitive 3 (SOS3) protein. SOS3 then activates the SOS2 kinase, which in turn activates the SOS1 Na⁺/H⁺ antiporter to extrude excess sodium ions from the cell, thereby mitigating ionic stress.[8] The application of calcium gluconate can potentially enhance this pathway by providing a readily available source of calcium.

stress High Salinity (Na⁺ Stress) ca_influx Ca²⁺ Influx stress->ca_influx sos3 SOS3 (Ca²⁺ Sensor) ca_influx->sos3 activates sos2 SOS2 (Kinase) sos3->sos2 activates sos1 SOS1 (Na⁺/H⁺ Antiporter) sos2->sos1 activates na_efflux Na⁺ Efflux sos1->na_efflux tolerance Ion Homeostasis & Tolerance na_efflux->tolerance zn_gluconate Zinc Gluconate Application zn_uptake Enhanced Zn²⁺ Uptake zn_gluconate->zn_uptake sod Cofactor for Cu/Zn-SOD zn_uptake->sod tf Stabilizes Transcription Factors (Zinc Fingers) zn_uptake->tf ros_scavenging ROS Scavenging sod->ros_scavenging gene_reg Stress Gene Regulation tf->gene_reg tolerance Enhanced Stress Tolerance ros_scavenging->tolerance gene_reg->tolerance start Plant Germination & Growth stress Abiotic Stress Application (Drought/Salinity) start->stress treatment Foliar Application of Gluconate Salts stress->treatment sampling Sample Collection (Leaves, Roots) treatment->sampling analysis Physiological & Biochemical Analysis sampling->analysis data Data Analysis & Comparison analysis->data conclusion Conclusion data->conclusion

References

Ammonium Gluconate: A Comparative Analysis of its Role in Enhancing Plant Antioxidant Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ammonium gluconate's efficacy in enhancing plant antioxidant enzyme activity against other alternatives, supported by experimental data and detailed protocols.

This compound, a compound that provides both organic carbon and nitrogen, has demonstrated a significant role in bolstering plant defense mechanisms, particularly by enhancing the activity of antioxidant enzymes.[1] This is crucial for plant survival and growth, especially under abiotic stress conditions such as high salinity, which can lead to oxidative damage.[2] This guide delves into the validation of this compound's function, compares it with other biostimulants, and provides the necessary experimental frameworks for its evaluation.

Comparative Performance of this compound

This compound's primary benefit lies in its dual-nutrient supply, which appears to synergistically improve plant resilience. Studies on maize seedlings under NaCl stress have shown that treatment with this compound leads to higher activity of crucial antioxidant enzymes like catalase (CAT) and peroxidase (POD) when compared to untreated plants or those treated with ammonium carbonate.[1] This suggests that the gluconate component plays a vital role in the observed stress mitigation.

While other biostimulants like chitosan, amino acids, seaweed extracts, ascorbic acid, and salicylic acid are also known to enhance antioxidant enzyme activity, the comprehensive nutritional benefit of this compound sets it apart.[3][4] The following table summarizes the comparative effects of these compounds on antioxidant enzyme activity.

Quantitative Data Summary

Table 1: Comparison of this compound with Other Biostimulants on Antioxidant Enzyme Activity in Plants Under Abiotic Stress

BiostimulantPlant SpeciesStress ConditionSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityPeroxidase (POD) ActivityReference
This compound Maize (Zea mays L.)NaCl StressNot ReportedIncreasedIncreased[1]
This compound Crops (General)Salt StressNot ReportedEnhancedEnhanced[2]
Chitosan OreganoWater ShortageIncreasedIncreasedIncreased (Ascorbate Peroxidase)[3]
Seaweed Extract OreganoWater ShortageIncreasedIncreasedIncreased (Ascorbate Peroxidase)[3]
Salicylic Acid GeneralAbiotic StressBoostedBoostedBoosted[3]
Amino Acids GeneralAbiotic StressEnhancedEnhancedEnhanced[4]

Note: "Increased" or "Enhanced" indicates a positive effect on enzyme activity as reported in the cited literature. Specific quantitative values can vary significantly based on experimental conditions.

Experimental Protocols

To validate the role of this compound and compare its efficacy, standardized experimental protocols for measuring antioxidant enzyme activity are essential.

Sample Preparation
  • Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder in an extraction buffer (e.g., 0.2 M phosphate buffer, pH 7.0) on ice.[5]

  • Centrifuge the homogenate at high speed (e.g., 12,000 g) at 4°C for a specified time (e.g., 20 minutes).[5]

  • Collect the supernatant, which contains the crude enzyme extract, for subsequent assays.

Superoxide Dismutase (SOD) Activity Assay

The activity of SOD is commonly measured using the nitroblue tetrazolium (NBT) photochemical assay.[6]

  • Principle: SOD inhibits the photochemical reduction of NBT to formazan. The degree of inhibition is proportional to the SOD activity.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, methionine, NBT, EDTA, and riboflavin.

  • Procedure:

    • Add a small volume of the enzyme extract to the reaction mixture.

    • Expose the mixture to a light source (e.g., fluorescent lamp) for a set period (e.g., 15-20 minutes) to initiate the photochemical reaction.

    • Measure the absorbance of the resulting formazan at 560 nm using a spectrophotometer.

    • A control reaction without the enzyme extract is run simultaneously.

  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

Catalase (CAT) Activity Assay

CAT activity is often determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).[5][6]

  • Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The decrease in H₂O₂ concentration is measured over time.

  • Reaction Mixture: A simple mixture of phosphate buffer and a known concentration of H₂O₂.

  • Procedure:

    • Add the enzyme extract to the reaction mixture to initiate the reaction.

    • Measure the decrease in absorbance at 240 nm at regular intervals (e.g., every 30 seconds for 3 minutes) as H₂O₂ is consumed.

  • Calculation: CAT activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of H₂O₂. One unit of CAT activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[6]

Peroxidase (POD) Activity Assay

POD activity is frequently assayed using a substrate like guaiacol.[5]

  • Principle: In the presence of H₂O₂, POD catalyzes the oxidation of guaiacol, leading to the formation of a colored product (tetraguaiacol).

  • Reaction Mixture: Contains phosphate buffer, guaiacol, and H₂O₂.

  • Procedure:

    • Add the enzyme extract to the reaction mixture.

    • Monitor the increase in absorbance at 470 nm over time as the colored product is formed.

  • Calculation: POD activity is calculated from the rate of increase in absorbance. One unit of POD activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.[5]

Signaling Pathways and Experimental Workflow

The application of this compound under stress conditions is thought to trigger a signaling cascade that upregulates the expression and activity of antioxidant enzymes. While the precise pathway for this compound is an active area of research, a plausible model based on known stress responses is presented below.

G cluster_stress Abiotic Stress (e.g., Salinity) cluster_ag This compound Application Stress Increased Na+ uptake Osmotic Stress ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Stress->ROS AG This compound Signal Stress Signal Transduction AG->Signal Nutrient Signaling & Carbon Source ROS->Signal Antioxidant Upregulation of Antioxidant Enzyme Genes (SOD, CAT, POD) Signal->Antioxidant Enzymes Increased Synthesis & Activity of Antioxidant Enzymes Antioxidant->Enzymes Enzymes->ROS Scavenging Tolerance Enhanced Stress Tolerance Enzymes->Tolerance

Caption: Proposed signaling pathway for this compound-mediated stress tolerance.

The experimental workflow to validate these effects follows a logical progression from treatment to analysis.

G cluster_exp Experimental Workflow Plant Plant Material (e.g., Seedlings) Treatment Treatment Groups: 1. Control 2. Stress 3. Stress + this compound 4. Stress + Alternative Biostimulant Plant->Treatment Sampling Sample Collection (Leaf Tissue) Treatment->Sampling Enzyme_Extraction Enzyme Extraction Sampling->Enzyme_Extraction Assay Antioxidant Enzyme Assays (SOD, CAT, POD) Enzyme_Extraction->Assay Data Data Analysis & Comparison Assay->Data

Caption: General experimental workflow for comparative analysis.

References

Safety Operating Guide

Proper Disposal of Ammonium Gluconate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of ammonium gluconate, a water-soluble, white crystalline solid, requires careful consideration of safety, environmental impact, and regulatory compliance. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting, catering to researchers, scientists, and drug development professionals. The primary and most strongly recommended method of disposal is through a licensed professional waste disposal service.

Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust particles.

Primary Disposal Method: Professional Waste Management

Disposing of this compound through a licensed professional waste disposal service is the recommended and most compliant method. This ensures that the waste is managed in accordance with federal, state, and local environmental regulations.

Step-by-Step Procedure for Professional Disposal:

  • Segregation and Labeling:

    • Collect waste this compound, including any contaminated materials, in a designated, leak-proof container that is compatible with the chemical.

    • Clearly label the container as "Hazardous Waste" and specify the contents: "this compound." Include the date of accumulation.

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Contacting a Licensed Waste Disposal Service:

    • Engage a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and quantity.

  • Documentation:

    • Maintain a record of all hazardous waste generated and disposed of, in compliance with your institution's policies and regulatory requirements.

Limited Secondary Option: Drain Disposal (with significant restrictions)

While not the preferred method, drain disposal of very small quantities of dilute, aqueous solutions of this compound may be permissible in some jurisdictions, but only after a thorough evaluation and confirmation with local authorities. This method carries a higher risk of environmental impact and non-compliance if not executed properly. The effect of low concentrations of this compound on aquatic life is not well-documented, and caution is therefore advised.[1]

Prerequisites for Considering Drain Disposal:

  • Regulatory Verification: Before proceeding, you must contact your local Publicly Owned Treatment Works (POTW) or equivalent municipal wastewater authority to confirm that drain disposal of small quantities of this compound is permitted.[2] Many jurisdictions have strict rules against the drain disposal of chemicals.[3][4][5]

  • Sewer System Confirmation: Ensure that your laboratory's drains are connected to a sanitary sewer system that leads to a wastewater treatment plant, not a storm sewer that discharges directly into the environment.[2][6]

  • Risk Assessment: Evaluate the concentration and volume of the this compound solution. This option should only be considered for trace amounts in aqueous solutions that are not contaminated with other hazardous materials.

Step-by-Step Procedure for Limited Drain Disposal:

  • Dilution: The solution must be highly diluted. A general guideline for drain disposal of permissible chemicals is to flush with at least 100 times its volume in water.[2]

  • Neutralization: While this compound solutions are generally close to neutral, it is good practice to check the pH and ensure it is between 5.5 and 9.5 before disposal.[6]

  • Controlled Discharge: Slowly pour the dilute solution down the drain, followed by a copious amount of cold water to ensure it is thoroughly flushed through the plumbing system.[6] This should ideally be done in a sink within a fume hood.

  • Record Keeping: Maintain a log of all substances disposed of via the drain, including the chemical name, quantity, and date of disposal.

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for drain disposal found in laboratory waste guidelines. It is critical to note that these are not specific to this compound and are provided for context only. Always defer to local regulations and the guidance of your institution's Environmental Health and Safety (EHS) department.

ParameterGeneral GuidelineSource Context
Daily Quantity Limit Up to 100g or 100ml per dischargeFor materials deemed safe for drain disposal by the institution.[6]
Dilution Ratio Flush with at least 100-fold excess of waterA common recommendation to minimize concentration in the wastewater system.[2][6]
pH Range Between 5.5 and 9.5For aqueous solutions to be discharged into the sanitary sewer.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste assess_quantity Assess Quantity and Concentration start->assess_quantity is_bulk Bulk solid or concentrated solution? assess_quantity->is_bulk Evaluate is_trace Trace amount in dilute aqueous solution? is_bulk->is_trace No professional_disposal Primary Method: Use Licensed Professional Waste Disposal Service is_bulk->professional_disposal Yes check_regs Check Local Regulations & POTW for Drain Disposal Permission is_trace->check_regs Yes is_permitted Is drain disposal explicitly permitted? check_regs->is_permitted is_permitted->professional_disposal No / Unsure drain_disposal Secondary Method (with caution): 1. Dilute with >100x water 2. Check pH (5.5-9.5) 3. Flush with copious water is_permitted->drain_disposal Yes end End: Disposal Complete professional_disposal->end drain_disposal->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ammonium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring safety during chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the use of Ammonium Gluconate, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols to support your research and development endeavors.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[1]
Skin Protection Impervious gloves (such as nitrile or rubber) and protective clothing are necessary to prevent skin contact.[2]
Respiratory Protection A NIOSH-approved respirator for nuisance dust is recommended, especially in areas with inadequate ventilation or when dust is generated.[3][4]

Procedural Guidance for Safe Handling and Operations

Adherence to proper handling procedures is crucial for a safe laboratory environment. The following step-by-step guidance outlines the operational workflow for handling this compound.

1. Engineering Controls and Ventilation:

  • Always handle this compound in a well-ventilated area.[5]

  • For procedures that may generate dust, use a chemical fume hood to keep airborne concentrations below exposure limits.[6][5]

  • Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[5]

2. Safe Handling Practices:

  • Avoid breathing dust, vapor, mist, or gas.[6]

  • Prevent contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Wash hands thoroughly after handling the substance.[5]

3. Storage:

  • Store in a tightly closed container.[6]

  • Keep the container in a dry and well-ventilated place.[6]

Emergency and First Aid Protocols

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[6][3][4]

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.

  • Skin Contact: If the substance comes into contact with skin, wash the affected area with soap and water.[6] Remove any contaminated clothing.[3]

  • Ingestion: If swallowed and the person is conscious, have them drink water or milk. Do not induce vomiting.[3] Seek immediate medical attention.

Spill and Disposal Management Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe work environment.

1. Accidental Release Measures:

  • In the event of a spill, wear appropriate personal protective equipment, including a respirator, gloves, and eye protection.[6]

  • Keep unprotected individuals away from the spill area.[6]

  • For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

  • Ventilate the area and wash the spill site after the material has been collected.[2]

2. Disposal Plan:

  • All waste containing this compound should be considered chemical waste.

  • Dispose of the waste in a manner that is consistent with federal, state, and local environmental regulations.[6]

  • Contact a licensed professional waste disposal service for proper disposal.[6]

  • Do not dispose of chemical waste down the drain or in the regular trash.[7]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don Appropriate PPE (Goggles, Gloves, Respirator) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical C->D Proceed with caution E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure complete G Segregate & Label Waste F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I J Spill Occurs K Evacuate Area J->K L Don Emergency PPE K->L M Contain & Clean Spill L->M N Exposure Occurs O Administer First Aid N->O P Seek Medical Attention O->P

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.